molecular formula C3H10ClN B1380643 N-Propyl-3,3,3-D3-amine hcl CAS No. 478702-86-2

N-Propyl-3,3,3-D3-amine hcl

Cat. No.: B1380643
CAS No.: 478702-86-2
M. Wt: 98.59 g/mol
InChI Key: PYNUOAIJIQGACY-NIIDSAIPSA-N
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Description

N-Propyl-3,3,3-D3-amine HCl ( 478702-86-2) is a valuable deuterium-labeled stable isotope reagent with a molecular formula of C3H7D3ClN and a molecular weight of 98.59 g/mol . This compound, also known as propylamine-D3 hydrochloride, features three deuterium atoms on the terminal methyl group, making it a critical tool in chemical, pharmaceutical, and metabolic research . Its primary application is as a building block in the synthesis of deuterated analogs of more complex molecules. For instance, it is used in the preparation of deuterium-labeled active pharmaceutical ingredients such as Pramipexole (N-Propyl-3,3,3-d3) dihydrochloride, which serves as an internal standard in mass spectrometry or in metabolic studies . The incorporation of deuterium can help trace the distribution and breakdown of a compound, providing insights into its mechanism of action and metabolic fate . This reagent is supplied as a solid. It is intended for use in a laboratory setting by qualified researchers only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trideuteriopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNUOAIJIQGACY-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Propyl-3,3,3-D3-amine Hydrochloride (also known as 3,3,3-Trideuterio-1-propanamine HCl) is a stable, isotopically labeled primary amine. It serves as a critical tool in modern drug discovery, specifically within "Deuterium Switch" programs designed to optimize pharmacokinetics (PK) and as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantitative bioanalysis (LC-MS/MS).

By substituting the metabolically vulnerable terminal methyl hydrogens with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to retard oxidative metabolism without altering the compound's binding affinity or physicochemical selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is the hydrochloride salt of propyl amine where the terminal methyl group is fully deuterated.

PropertySpecification
Chemical Name N-Propyl-3,3,3-d3-amine hydrochloride
Systematic Name 3,3,3-Trideuteriopropan-1-amine hydrochloride
Molecular Formula

Molecular Weight 98.59 g/mol (Calculated based on D=2.014)
Unlabeled CAS [556-53-6] (Reference for safety/transport only)
Isotopic Purity Typically

D
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in diethyl ether
pKa ~10.7 (Amine conjugate acid)

Note on CAS: Specific CAS numbers for this isotopologue are often vendor-specific or unassigned. Researchers should reference the unlabeled parent CAS [556-53-6] for general safety data while consulting the specific Certificate of Analysis (CoA) for isotopic enrichment.

The Deuterium Advantage: Mechanistic Insight

The strategic value of N-Propyl-3,3,3-D3-amine lies in the Primary Kinetic Isotope Effect (KIE) .

The Metabolic Soft Spot

In many propyl-containing drugs (e.g., Pramipexole analogs, Chlorpropamide), the terminal methyl group (


) is a "soft spot" for metabolic clearance. Cytochrome P450 enzymes (CYPs) typically initiate clearance via hydroxylation at this position.
The C-D Bond Strength

The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

This ~2 kcal/mol difference increases the activation energy (


) required for the C-H bond cleavage step in CYP450 catalysis. If C-H bond breaking is the rate-determining step (RDS), substituting Hydrogen with Deuterium can reduce the rate of metabolism (

) by a factor of 6–10.

MetabolicPath Substrate Propyl-Drug (H) Intermediate Transition State [C-H Stretching] Substrate->Intermediate CYP450 Attack (Fast) Substrate_D Propyl-Drug (D3) Metabolite Hydroxylated Metabolite (High Clearance) Intermediate->Metabolite Intermediate_D Transition State [C-D Stretching] Substrate_D->Intermediate_D CYP450 Attack (Slow / KIE) Metabolite_D Metabolite (Reduced Clearance) Intermediate_D->Metabolite_D

Figure 1: Comparative metabolic pathway showing the kinetic barrier introduced by deuteration at the terminal methyl group.

Synthesis & Manufacturing Protocol

Objective: Synthesize N-Propyl-3,3,3-d3-amine HCl with >98% isotopic purity. Method: Reduction of 3,3,3-Trideuteriopropionitrile.

Reagents[6][9]
  • Precursor: 3,3,3-Trideuteriopropionitrile (

    
    ) [Commercially available].
    
  • Reductant: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Salt Formation: HCl in Dioxane (4M).

Step-by-Step Workflow
  • Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Charging: Add

    
     (1.5 equiv) suspended in anhydrous THF at 0°C.
    
  • Addition: Dropwise add 3,3,3-Trideuteriopropionitrile (1.0 equiv) dissolved in THF. Critical: Control addition rate to manage exotherm.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Isolation: Filter the salts. Dry the filtrate over

    
    .
    
  • Salt Formation: Add 4M HCl in Dioxane dropwise to the filtrate. The white precipitate (this compound) forms immediately.

  • Purification: Recrystallize from Ethanol/Ether if necessary to remove trace ammonium salts.

Synthesis Start 3,3,3-d3-Propionitrile (CD3-CH2-CN) Step1 Reduction (LiAlH4 / THF, Reflux) Start->Step1 Step2 Free Amine (CD3-CH2-CH2-NH2) Step1->Step2 End Target HCl Salt (Precipitation w/ HCl) Step2->End

Figure 2: Synthetic route via nitrile reduction ensuring retention of the deuterium label.

Analytical Applications (LC-MS/MS)

In bioanalysis, this compound is the "Gold Standard" Internal Standard (IS) for quantifying propylamine derivatives.

Why use D3?
  • Co-elution: The D3 analog is chemically identical to the analyte, meaning it co-elutes on C18 columns, experiencing the exact same matrix effects (ion suppression/enhancement).

  • Mass Separation: The +3 Da mass shift is sufficient to separate the IS signal from the analyte signal in a Triple Quadrupole Mass Spectrometer (MRM mode) without "cross-talk" (isotopic overlap).

Recommended MRM Transitions

When developing a method for a propyl-amine drug (M) and its IS (M+3):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy
Analyte (Propyl)


or Fragment
Optimized
IS (Propyl-d3)


or Fragment
Optimized

Protocol Note: Prepare stock solutions of the IS in Methanol. Do not store in water for extended periods (>1 month) to prevent any potential (though unlikely for this structure) H/D exchange at the amine headgroup if pH fluctuates drastically.

Handling, Stability & Safety

Stability[11]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed vial.

  • Isotopic Stability: The C-D bonds on the terminal methyl are non-exchangeable under standard physiological or laboratory conditions. They are stable against pH shifts, unlike N-D or O-D bonds.

Safety Profile (Derived from Unlabeled CAS 556-53-6)
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood. The free base (if liberated) is volatile and has a strong ammoniacal/fishy odor.

  • Storage: 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) recommended.

References

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Modern Drug Synthesis. Wiley-VCH.

  • Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences, 5, 524-527.

  • Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.

  • PubChem. (2023).[1] Propylamine Hydrochloride (Unlabeled). National Library of Medicine.

  • Wichard, J. (2018). Synthesis of Deuterated Amines via Nitrile Reduction. Journal of Labeled Compounds and Radiopharmaceuticals.

Sources

N-Propyl-3,3,3-D3-amine hcl physical properties

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY

N-Propyl-3,3,3-d3-amine Hydrochloride (CAS: 478702-86-2) is a stable, isotopically labeled primary amine building block used extensively in medicinal chemistry and metabolomics. By substituting the three hydrogen atoms on the terminal methyl group with deuterium, this compound serves as a critical tool for probing Kinetic Isotope Effects (KIE) , specifically to block or study metabolic


-oxidation pathways mediated by Cytochrome P450 enzymes.

This guide details the physicochemical profile, synthesis pathways, and application logic for integrating this isotopolog into drug development pipelines.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

Chemical Identity
AttributeDetail
Chemical Name N-Propyl-3,3,3-d3-amine hydrochloride
Synonyms 3,3,3-Trideuteriopropan-1-amine HCl; Propylamine-d3 HCl
CAS Number (HCl Salt) 478702-86-2
CAS Number (Free Base) 24300-22-9
Parent CAS (Unlabeled) 556-53-6 (HCl salt)
Molecular Formula

Molecular Weight 98.59 g/mol (Calculated based on D enrichment)
Isotopic Purity Typically

SMILES [2H]C([2H])([2H])CC[NH3+].[Cl-]
Physical Properties Matrix

The physical properties of the deuterated salt closely mirror the non-deuterated parent (Propylamine HCl), with minor variations in mass-dependent properties.

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline powderHygroscopic nature requires storage under inert gas.
Melting Point 160 – 164 °C Consistent with parent (162-166 °C). Deuteration rarely shifts MP by >1-2°C.
Solubility Highly soluble in Water, Ethanol, Methanol

in water.
Hygroscopicity HighRapidly absorbs atmospheric moisture; handle in a desiccated environment.
pKa (Conjugate Acid) 10.7 (at 20°C)Secondary isotope effects on pKa are negligible for synthetic planning.
LogP (Octanol/Water) 0.48 (Free Base)Lipophilicity is virtually identical to the protium form.

PART 3: SPECTROSCOPIC SIGNATURES

Differentiation between the labeled and unlabeled forms is critical for quality control and tracer studies.

  • 
    -NMR (D2O): 
    
    • Unlabeled: Triplet at

      
       ppm (3H, terminal methyl).
      
    • Labeled (d3): Silent at

      
       ppm. The terminal methyl signal disappears.
      
    • Methylene Signals: The adjacent methylene (

      
      ) at C2 often simplifies from a multiplet to a broad triplet or quartet due to loss of coupling with the terminal methyl.
      
  • Mass Spectrometry (MS):

    • Shift: +3.019 Da relative to the parent.

    • Fragment Ions: Distinct mass shift in fragments containing the propyl chain, allowing precise quantification in biological matrices.

PART 4: SYNTHESIS & MANUFACTURING PROTOCOLS

Two primary routes are employed depending on the availability of precursors. Route A (Gabriel Synthesis) is preferred for high isotopic purity and yield.

Experimental Workflow: Gabriel Synthesis

Reagents: Potassium Phthalimide, 1-Bromopropane-3,3,3-d3, Hydrazine Hydrate, HCl.

  • Alkylation:

    • Dissolve Potassium Phthalimide (1.0 eq) in DMF.

    • Add 1-Bromopropane-3,3,3-d3 (1.1 eq) dropwise at 60°C.

    • Heat to 90°C for 4 hours.

    • Outcome: Formation of N-(Propyl-3,3,3-d3)phthalimide. Precipitate in water, filter, and dry.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours.

    • Observation: A white precipitate (phthalhydrazide) forms.

    • Cool, filter off the solid, and retain the filtrate containing the free amine.

  • Salt Formation:

    • Acidify the filtrate with 4M HCl in Dioxane or aqueous HCl.

    • Evaporate solvent to dryness.

    • Recrystallize from Ethanol/Ether to yield N-Propyl-3,3,3-d3-amine HCl .

Synthesis Logic Diagram

Synthesis Precursor 1-Bromopropane-3,3,3-d3 (CAS: 61809-88-9) Intermediate N-(Propyl-3,3,3-d3)phthalimide (Stable Intermediate) Precursor->Intermediate DMF, 90°C SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate FreeBase Propyl-d3-amine (Free Base) Intermediate->FreeBase Hydrazinolysis Deprotection Hydrazine Hydrate (Reflux) Deprotection->FreeBase FinalSalt This compound (Final Product) FreeBase->FinalSalt HCl/Dioxane Precipitation

Caption: Figure 1. Gabriel Synthesis pathway ensuring retention of the deuterium label at the terminal carbon.

PART 5: APPLICATIONS IN DRUG DISCOVERY (DMPK)

The primary utility of this compound lies in Deuterium Kinetic Isotope Effects (DKIE) .

Metabolic Stability (Omega-Oxidation Blocking)

The terminal methyl group of propyl chains is a "metabolic soft spot," susceptible to oxidation by CYP450 enzymes (particularly CYP2D6 and CYP3A4) to form a primary alcohol, which then oxidizes to a carboxylic acid.

  • Mechanism: The C-D bond is significantly stronger than the C-H bond (

    
    ).
    
  • Result: Breaking the C-D bond is the rate-limiting step. Deuteration at this position can reduce the rate of intrinsic clearance (

    
    ), prolonging half-life (
    
    
    
    ) without altering binding affinity.
Metabolic Pathway Diagram

Metabolism Drug Propyl-Amine Drug Candidate (R-CH2-CH2-CH3) CYP CYP450 Enzyme (Omega-Oxidation) Drug->CYP MetaboliteH Alcohol Metabolite (R-CH2-CH2-CH2-OH) CYP->MetaboliteH Fast (k_H) MetaboliteD Metabolic Shunting (Reduced Oxidation Rate) CYP->MetaboliteD Blocked/Slow (k_D) High KIE AcidH Carboxylic Acid (Rapid Excretion) MetaboliteH->AcidH Oxidation DrugD Deuterated Analog (R-CH2-CH2-CD3) DrugD->CYP

Caption: Figure 2. Comparison of metabolic fate. Deuteration of the terminal methyl inhibits CYP-mediated hydroxylation, potentially improving pharmacokinetic exposure.

PART 6: HANDLING & SAFETY

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. The substance is hygroscopic ; exposure to air will lead to liquefaction (deliquescence).

  • Incompatibility: Strong oxidizing agents.[1]

  • Safety: Like the parent propylamine, the hydrochloride salt is an irritant.

    • Skin/Eye: Causes serious eye irritation and skin irritation.[2]

    • Inhalation:[1] May cause respiratory irritation.[1] Use a fume hood.

PART 7: REFERENCES

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7852, Propylamine. Retrieved January 28, 2026 from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. (Contextual grounding for Section 5).

Sources

Deuterated Alkylamines in Bioanalysis: Technical Profile of N-Propyl-3,3,3-d3-amine HCl

[1]

Executive Summary

This technical guide characterizes N-Propyl-3,3,3-d3-amine Hydrochloride , a stable isotope-labeled primary amine used critically in quantitative bioanalysis (LC-MS/MS) and metabolic mechanistic studies.[1] By substituting the terminal methyl hydrogens with deuterium (


Part 1: Physicochemical Characterization[1]

Molecular Identity & Weight Analysis

The precise molecular weight is paramount for establishing accurate stock solutions in quantitative workflows. Unlike nominal mass, the exact mass must account for the specific atomic weight of Deuterium (


Compound Name: N-Propyl-3,3,3-d3-amine Hydrochloride Chemical Structure:

CAS Number:1
PropertyValueCalculation Basis
Molecular Formula


(Core) +

(Chain) +

(Terminal) +

(Amine+Acid) +

Exact Molecular Weight 98.59 g/mol Derived from isotopic abundances below
Free Base MW 62.13 g/mol Excluding HCl counterion
Appearance White to off-white solidHygroscopic crystalline powder
Solubility High (Water, Methanol)Polar ionic salt character

Isotopic Weight Breakdown:

  • Carbon (

    
    ): 
    
    
  • Nitrogen (

    
    ): 
    
    
  • Chlorine (

    
    ): 
    
    
  • Deuterium (

    
    ): 
    
    
  • Protium (

    
    ): 
    
    
    (4 alkyl + 3 ammonium protons)
  • Total: 98.59 g/mol

Part 2: Synthesis & Quality Control

Synthetic Route: Nitrile Reduction

To ensure isotopic purity at the terminal position (C3), the synthesis typically avoids H/D exchange conditions that could scramble the label. The most robust route involves the reduction of Propionitrile-3,3,3-d3 .[1]

SynthesisPathPrecursorEthyl Iodide-d3(CD3-CH2-I)IntermediatePropionitrile-3,3,3-d3(CD3-CH2-CN)Precursor->IntermediateNaCN, DMSONucleophilic Sub.ProductN-Propyl-3,3,3-d3-amine(CD3-CH2-CH2-NH2)Intermediate->ProductLiAlH4 or H2/CatReductionSaltFinal Salt(.HCl)Product->SaltHCl/DioxanePrecipitation

Figure 1: Synthetic pathway ensuring the integrity of the C3 deuterium label via nitrile reduction.[1]

Quality Control Parameters

Researchers must validate the material before use in GLP studies.

  • Isotopic Enrichment:

    
     atom D.[1]
    
    • Verification:

      
      -NMR should show the disappearance  of the terminal methyl triplet at 
      
      
      ppm.
  • Chemical Purity:

    
    .
    
    • Verification: HPLC-ELSD or GC-FID (derivatized).[1]

  • Counterion Stoichiometry: Confirm mono-hydrochloride form via Argentometric titration (Chloride content ~36%).

Part 3: Applications in Drug Development[2]

Internal Standard for LC-MS/MS

This is the primary application.[1] The D3-analog serves as an ideal Internal Standard (IS) because it possesses nearly identical physicochemical properties (pKa, logP) to the analyte but is distinguishable by mass.

Mechanism of Action:

  • Co-elution: The D3-amine elutes at the same retention time (RT) as the unlabeled amine, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the ESI source.

  • Mass Discrimination: The Mass Spectrometer filters for

    
     63.1 (D3-base) vs 
    
    
    60.1 (Standard base).

Critical Consideration - The Deuterium Isotope Effect on RT: While often negligible, heavily deuterated alkyl chains can sometimes elute slightly earlier than unlabeled counterparts on Reverse Phase columns due to slightly reduced lipophilicity of C-D bonds. For a propyl chain (3 deuteriums), this shift is usually

Metabolic Stability (Kinetic Isotope Effect)

Placing deuterium at the terminal carbon (C3) probes metabolic pathways involving


-oxidation1
  • Concept: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[2][3]

  • Outcome: If the rate-determining step of metabolism involves breaking the C3-H bond, the D3-analog will show a significantly slower clearance (Primary KIE

    
    ). This confirms the site of metabolism.
    

LCMS_Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSampleBiological Sample(Plasma/Urine)ExtractionProtein Precip / SPESample->ExtractionIS_SpikeSpike IS:N-Propyl-3,3,3-d3-amineIS_Spike->ExtractionChromatographyUPLC Separation(Co-elution of Analyte & IS)Extraction->ChromatographyMS_DetectionMRM DetectionChromatography->MS_DetectionDataQuantification(Area Ratio: Analyte/IS)MS_Detection->Datam/z 60.1 (Analyte)m/z 63.1 (IS)

Figure 2: LC-MS/MS Quantification Workflow utilizing the D3-amine as a normalizing internal standard.

Part 4: Handling & Experimental Protocols

Hygroscopicity Management

Amine hydrochlorides are prone to absorbing atmospheric moisture.[1]

  • Storage: Store at -20°C in a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a dry box.

Stock Solution Preparation Protocol

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

  • Calculate Correction Factor (CF):

    
    [1]
    
  • Weighing: Weigh 1.59 mg of the HCl salt to yield 1.0 mg of the free amine.

  • Solvent: Dissolve in Methanol or 0.1% Formic Acid in Water . Avoid pure water for long-term storage to prevent bacterial growth or hydrolysis issues (though simple amines are stable, buffers are safer).[1]

  • Storage: Aliquot into amber glass vials; stable for 6-12 months at -80°C.

Troubleshooting Signal Suppression

If the D3-IS signal varies significantly between samples:

  • Check Crosstalk: Ensure the mass window for the unlabeled analyte (

    
     60.1) does not overlap with the D3 channel (
    
    
    63.1). A +3 Da shift is usually sufficient, but high concentrations of the unlabeled drug can contribute to the D3 channel (M+3 isotope contribution).
  • Solution: Inject a "Blank + IS" and a "High Standard (no IS)" to verify channel independence.

References

  • MedChemExpress. (2024).[1] n-Propyl-amine-d3 Hydrochloride Product Sheet. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Stable Isotopes for Mass Spectrometry. Retrieved from [1][4]

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] Retrieved from [1]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [1]

N-Propyl-3,3,3-D3-amine hcl CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: N-Propyl-3,3,3-d3-amine Hydrochloride (CAS 478702-86-2)[1]

Abstract This technical guide provides a comprehensive analysis of N-Propyl-3,3,3-d3-amine hydrochloride, a stable isotope-labeled primary amine critical for pharmacokinetic profiling and mechanistic toxicology. By selectively incorporating three deuterium atoms at the terminal methyl position (


-position), this isotopolog serves as a precise tool for investigating metabolic soft spots, specifically mitigating oxidative dealkylation pathways mediated by Cytochrome P450 enzymes. This document details the chemical identity, robust synthetic methodologies, analytical characterization, and specific applications of this compound in modern drug discovery.

Chemical Identity & Specifications

Compound Name: N-Propyl-3,3,3-d3-amine hydrochloride Synonyms: 3,3,3-Trideuteriopropan-1-amine HCl; 1-Propanamine-3,3,3-d3 hydrochloride CAS Number: 478702-86-2 Molecular Formula:


Molecular Weight:  98.59  g/mol  (Salt); 62.13  g/mol  (Free Base)
Isotopic Purity: 

Solubility: Highly soluble in water, methanol, and DMSO.
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic
Melting Point 158–162 °CVaries slightly with isotopic enrichment
pKa ~10.7Consistent with non-deuterated propylamine
LogP 0.48 (approx)Lipophilicity remains virtually unchanged

Synthesis & Manufacturing

The synthesis of N-Propyl-3,3,3-d3-amine HCl requires a strategy that prevents deuterium scrambling (H/D exchange) while ensuring high yield. The most robust protocol utilizes a Grignard approach coupled with a Gabriel synthesis to ensure primary amine specificity.

Synthetic Route: Grignard Extension & Gabriel Amine Synthesis

This pathway avoids the pitfalls of nitrile reduction, which can sometimes lead to secondary amine byproducts or incomplete reduction.

Step 1: Grignard Formation & Epoxide Opening Methyl-d3-magnesium iodide is generated from Methyl-d3 iodide (


) and reacts with ethylene oxide to extend the carbon chain by two units, forming 1-Propanol-3,3,3-d3.

Step 2: Activation & Substitution The alcohol is converted to a leaving group (Mesylate or Tosylate) and displaced by potassium phthalimide.

Step 3: Deprotection & Salt Formation Hydrazinolysis releases the free amine, which is immediately captured as the hydrochloride salt to prevent volatility loss.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Methyl-d3 Iodide (CD3I) Grignard Grignard Reagent (CD3-Mg-I) Start->Grignard Mg, Ether Reflux Alcohol 1-Propanol-3,3,3-d3 (CD3-CH2-CH2-OH) Grignard->Alcohol Ethylene Oxide (Chain Extension) Intermediate N-(Propyl-3,3,3-d3) Phthalimide Alcohol->Intermediate 1. MsCl, Et3N 2. K-Phthalimide Final This compound (CAS 478702-86-2) Intermediate->Final 1. N2H4 (Hydrazine) 2. HCl/Dioxane

Figure 1: Step-wise synthesis of this compound via Grignard chain extension and Gabriel synthesis.

Analytical Characterization

Validating the identity and isotopic purity of CAS 478702-86-2 is critical before use in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O):
    The spectrum will show the absence of the terminal methyl triplet usually found at
    
    
    0.9 ppm. Instead, the signal for the
    
    
    -methylene (
    
    
    adjacent to methyl) will appear as a broad singlet or simplified multiplet due to the loss of coupling with the methyl protons.
    • 
       2.90 (t, 2H, 
      
      
      
      -CH
      
      
      -N)
    • 
       1.60 (m, 2H, 
      
      
      
      -CH
      
      
      )
    • Absent:

      
       0.90 (terminal 
      
      
      
      )
  • 
    C NMR:  The terminal methyl carbon will appear as a septet (due to coupling with three deuterium atoms, spin=1) with a characteristic upfield isotope shift.
    
Mass Spectrometry (MS)
  • ESI-MS (+):

    
     observed at m/z 63.1 (Free base mass 62 + 1).
    
  • Isotopic Enrichment Calculation: Compare the intensity of M (d3) vs M-1 (d2) and M-3 (d0). A purity of >99% D is typically required to prevent "isotope leakage" in quantitative assays.

Applications in Drug Development[4][5][6]

Metabolic Stability (The Deuterium Effect)

The terminal propyl group is a frequent site of metabolic attack via


-oxidation , catalyzed by CYP450 enzymes (e.g., CYP2D6, CYP3A4). This oxidation converts the lipophilic propyl chain into a hydrophilic alcohol/acid, accelerating clearance.
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy: C-D

    
     85 kcal/mol vs C-H 
    
    
    
    81 kcal/mol).
  • Result: Breaking the C-D bond is the rate-limiting step (Primary Kinetic Isotope Effect,

    
    ). Replacing the terminal 
    
    
    
    with
    
    
    significantly slows down this clearance pathway, potentially increasing the drug's half-life (
    
    
    ).
Internal Standard for LC-MS/MS

N-Propyl-3,3,3-d3-amine is the "gold standard" internal standard (IS) for quantifying propylamine derivatives in biological matrices.

  • Co-elution: It co-elutes with the analyte, ensuring identical ionization suppression/enhancement effects.

  • Mass Separation: The +3 Da mass shift is sufficient to avoid cross-talk in quadrupole mass analyzers.

Mechanistic Pathway Diagram

MetabolicStability Drug Propyl-Amine Drug (Substrate) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP H_Path Non-Deuterated (CH3) Fast Reaction CYP->H_Path C-H Bond Cleavage D_Path Deuterated (CD3) Slow Reaction (KIE) CYP->D_Path C-D Bond Cleavage (Rate Limiting Step) H_Metabolite Hydroxy-Propyl Metabolite (Rapid Clearance) H_Path->H_Metabolite D_Drug Intact Drug (Extended Half-Life) D_Path->D_Drug Metabolic Shunt

Figure 2: Impact of C-D substitution (Deuterium Kinetic Isotope Effect) on metabolic clearance.

Handling & Safety Protocols

While deuterated compounds are generally chemically identical to their parents, the HCl salt form requires specific handling:

  • Hygroscopicity: Store in a desiccator at -20°C. Moisture absorption will alter the effective molecular weight, leading to weighing errors in quantitative stock preparation.

  • Stability: Reconstituted solutions in water/methanol are stable for 1 month at 4°C. For long-term storage, freeze at -80°C.

  • Safety: Treat as a corrosive irritant (Skin/Eye). Use standard PPE (Gloves, Goggles, Lab Coat).

References

  • Alfa Chemistry. (n.d.). This compound Product Specifications. Retrieved from

  • Hairui Chemical. (n.d.). CAS Index of Deuterated Compounds (CAS 478702-86-2).[2][3] Retrieved from

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Fisher, M. B., et al. (2006). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. Current Opinion in Drug Discovery & Development, 9(1), 101-109.

Sources

Technical Guide: N-Propyl-3,3,3-D3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for N-Propyl-3,3,3-D3-amine Hydrochloride , a critical deuterated building block and internal standard used in pharmaceutical research.

CAS Number: 478702-86-2 Chemical Formula:


Synonyms:  3,3,3-Trideuteriopropan-1-amine hydrochloride; 1-Propan-3,3,3-d3-amine HCl

Executive Summary

N-Propyl-3,3,3-D3-amine HCl is a stable isotope-labeled derivative of propylamine where the terminal methyl group is fully deuterated. In drug development, this compound serves two primary functions:

  • Internal Standard (IS): It provides a mass-shifted analogue for the quantitative bioanalysis of propyl-amine containing drugs (e.g., pramipexole, chlorpromazine metabolites) via LC-MS/MS, eliminating matrix effects.

  • Metabolic Probe: It is used to study the Kinetic Isotope Effect (KIE) on metabolic pathways involving

    
    -oxidation or N-dealkylation, helping to identify "soft spots" in lead compounds.
    

Chemical Identity & Physicochemical Properties[1][2][3][4]

The incorporation of three deuterium atoms at the terminal carbon alters the mass and vibrational frequency of the C-H bonds (becoming C-D) without significantly changing the steric or electronic environment of the amine group.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3,3,3-Trideuteriopropan-1-amine hydrochloride
Molecular Structure

Molecular Weight 98.59 g/mol (Salt); 62.13 g/mol (Free Base)
Isotopic Purity

atom % D
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, DMSO; slightly soluble in ethanol
Melting Point 158–162 °C (Decomposes)
pKa ~10.7 (estimated, similar to propylamine)

Synthesis & Manufacturing Protocol

To ensure high isotopic purity (>99% D) and prevent the formation of secondary amine impurities, the Gabriel Synthesis is the preferred route. This method utilizes 1-bromo-3,3,3-d3-propane and potassium phthalimide to strictly control mono-alkylation.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond. The propyl chain source is 1-bromo-3,3,3-d3-propane , which can be derived from acetic acid-d3 or methyl-d3-iodide via chain extension, though it is often sourced directly as a building block.

Experimental Workflow
  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: Potassium Phthalimide (1.1 eq), 1-Bromo-3,3,3-d3-propane (1.0 eq), DMF (Solvent).

    • Conditions: Heat at 90°C for 4-6 hours.

    • Mechanism: The phthalimide anion attacks the alkyl halide, displacing the bromide. The bulky phthalimide group prevents poly-alkylation.

    • Intermediate: N-(3,3,3-trideuteriopropyl)phthalimide.

  • Hydrazinolysis (Deprotection):

    • Reagents: Hydrazine hydrate (

      
      ), Ethanol.
      
    • Conditions: Reflux for 2 hours.

    • Workup: The reaction precipitates phthalhydrazide (byproduct). The filtrate contains the free amine.

  • Salt Formation:

    • Reagents: HCl in Dioxane or Diethyl Ether (4M).

    • Procedure: The crude amine solution is treated with anhydrous HCl. The hydrochloride salt precipitates immediately.

    • Purification: Recrystallization from Ethanol/Ether to remove hydrazine traces.

Synthesis Pathway Diagram

SynthesisPathway Start 1-Bromo-3,3,3-d3-propane (CD3-CH2-CH2-Br) Inter N-(3,3,3-d3-propyl)phthalimide (Stable Intermediate) Start->Inter SN2 Alkylation Reagent1 Potassium Phthalimide (DMF, 90°C) Reagent1->Inter FreeBase N-Propyl-3,3,3-d3-amine (Free Base) Inter->FreeBase Deprotection Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->FreeBase Final This compound (Target Salt) FreeBase->Final Salt Formation SaltStep HCl / Dioxane SaltStep->Final

Figure 1: Step-wise Gabriel Synthesis pathway ensuring mono-alkylation and high isotopic retention.

Analytical Characterization

Validating the structure requires confirming the presence of the deuterium label and the integrity of the propyl chain.

Nuclear Magnetic Resonance (NMR) Analysis

In the


 NMR spectrum, the signal corresponding to the terminal methyl group will be absent  due to deuterium substitution (

, silent in

NMR).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.95 ppm (t, 
      
      
      
      Hz, 2H,
      
      
      ): The
      
      
      -protons.
    • 
       1.65 ppm (broad s or m, 2H, 
      
      
      
      ): The
      
      
      -protons. Note: The multiplicity changes from a sextet (in non-deuterated propylamine) to a broad singlet or triplet because the coupling to the adjacent
      
      
      group is removed/altered.
    • Missing:

      
       0.95 ppm (t, 3H, 
      
      
      
      ). The absence of this triplet confirms deuteration.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       ~10.5 ppm (septet, 
      
      
      
      Hz,
      
      
      ): The terminal carbon appears as a septet due to coupling with three deuterium atoms (
      
      
      ).
    • 
       ~20.1 ppm (s, 
      
      
      
      ).
    • 
       ~41.5 ppm (s, 
      
      
      
      ).
Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).

  • Result: The molecular ion

    
     will appear at m/z 63.1 , shifted by +3 Da compared to the non-deuterated standard (m/z 60.1).
    
  • Fragmentation: Loss of ammonia (

    
    ) yields a propyl-d3 cation (
    
    
    
    ) at m/z 46.

Applications in Drug Development[6]

A. Quantitative Bioanalysis (Internal Standard)

This compound is the "Gold Standard" IS for quantifying propyl-amine drugs. Because deuterium modifies the retention time slightly (or not at all) in Reverse Phase LC, the IS co-elutes with the analyte, perfectly compensating for ion suppression or enhancement in the mass spectrometer source.

Protocol:

  • Stock Prep: Dissolve 1 mg in 1 mL MeOH (1 mg/mL).

  • Spiking: Add to plasma samples at a concentration of 100 ng/mL.

  • Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

  • Analysis: Monitor MRM transitions.

    • Analyte:

      
       (Propyl fragment).
      
    • IS (D3):

      
       (Propyl-d3 fragment).
      
B. Metabolic Stability & KIE Studies

The terminal methyl group of a propyl chain is a common site for metabolic attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), leading to


-hydroxylation.
  • Mechanism: C-H bond cleavage is often the rate-determining step (RDS).

  • Deuterium Effect: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond.

  • Outcome: If the metabolic rate (

    
    ) decreases significantly (KIE > 2), it confirms that hydroxylation at the propyl terminus is the primary clearance pathway. This guides medicinal chemists to fluorinate or deuterate that position in the final drug candidate to improve half-life (
    
    
    
    ).
Metabolic Pathway Diagram

MetabolicPathway Drug Drug-N-CH2-CH2-CH3 (Propyl Chain) CYP CYP450 Enzyme (Oxidation) Drug->CYP H_Inter Transition State [C-H] (Lower Activation Energy) CYP->H_Inter Fast D_Inter Transition State [C-D] (Higher Activation Energy) CYP->D_Inter Slow (KIE) H_Prod Metabolite: Drug-N-CH2-CH2-CH2-OH (Rapid Clearance) H_Inter->H_Prod D_Drug Drug-N-CH2-CH2-CD3 (Deuterated Analog) D_Drug->CYP D_Prod Metabolite Formation Slowed (Increased Half-life) D_Inter->D_Prod

Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how deuteration at the propyl terminus slows metabolic oxidation.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator.

  • Storage: -20°C is recommended for long-term stability to prevent H/D exchange, although the C-D bonds on the methyl group are non-exchangeable under standard conditions.

  • Solubility: Dissolve in water or methanol for stock solutions. Avoid protic solvents if using strong bases, as extreme pH could theoretically promote exchange at the

    
    -position, though the 
    
    
    
    -position (D3) is chemically inert to exchange.

References

  • FDA.gov. "Methyl-d3-amine hydrochloride - Substance Registration." U.S. Food and Drug Administration. [Link] (Reference for deuterated amine nomenclature and registration).

  • Gant, T. G. "Deuterated Drugs: Unexpectedly Non-Obvious?" Journal of Medicinal Chemistry, 2014. [Link] (Mechanistic grounding for KIE and metabolic stability).

  • Shao, L., et al. "Derivatives of Tramadol for Increased Metabolic Stability." Bioorganic & Medicinal Chemistry Letters, 2006.

Strategic Deuteration: Sourcing and Utilizing N-Propyl-3,3,3-d3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and sourcing specialists. It prioritizes the application and validation of the deuterated building block, moving beyond a simple vendor list to ensure scientific rigor in drug development.

Document Type: Technical Application Guide Target Compound: N-Propyl-3,3,3-d3-amine Hydrochloride CAS Registry Number: 478702-86-2 (Free base/Salt forms vary, verify specific listing) Primary Application: Deuterium Kinetic Isotope Effect (DKIE) modulation of metabolic profiles.

Executive Summary: The Deuterium Advantage

In the optimization of small molecule pharmacokinetics (PK), the strategic replacement of hydrogen with deuterium (D) offers a method to attenuate metabolic clearance without altering binding affinity.[1][2]

N-Propyl-3,3,3-d3-amine HCl (


) is a specialized isotopologue designed to target 

-oxidation
. While N-dealkylation (attacking the

-carbon) is a common clearance pathway for amines, the terminal methyl group (

-position) is a frequent site for CYP450-mediated hydroxylation, leading to carboxylic acid metabolites and rapid clearance.

Key Value Proposition:

  • Bond Strength: The C-D bond is approximately 6–10 times stronger than the C-H bond (

    
     for primary effects).
    
  • Metabolic Shunt: Deuteration at the 3-position (terminal methyl) blocks

    
    -oxidation, potentially extending half-life (
    
    
    
    ) or forcing metabolism to a more favorable pathway.

Technical Specifications & Sourcing Criteria

When sourcing this reagent, "purity" is a dual metric: Chemical Purity and Isotopic Enrichment . Failure to validate both leads to convoluted PK data.

Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Chemical Purity

Impurities (e.g., propanol derivatives, alkyl halides) can react with the scaffold, creating toxic byproducts.
Isotopic Enrichment

Lower enrichment (e.g., 95%) leaves a 5% "metabolic leak" of the protio-form, masking the DKIE in sensitive assays.
Isotopologue Distribution

Significant presence of

(non-deuterated) compromises the validity of in vivo clearance studies.
Water Content

As a hydrochloride salt, the compound is hygroscopic. Excess water alters stoichiometry in coupling reactions.
Supplier Landscape

While many catalog houses list this compound, most are resellers. Traceability to the primary isotope manufacturer is crucial for batch consistency.

  • Primary Source (Manufacturer Level):

    • CDN Isotopes: (Catalog # D-5718). Often the original source for other catalogs. Known for high isotopic enrichment (>99%).

  • Specialized Distributors:

    • Toronto Research Chemicals (TRC): (Catalog # P838662 or similar). Reliable CoA provision.

    • Sigma-Aldrich / Merck: (Often sourced from CDN or equivalent). Good for small-scale, high-cost logistics.

  • Custom Synthesis (Bulk):

    • For kilogram-scale (GLP tox batches), contract research organizations (CROs) like Enamine or WuXi AppTec should be engaged to synthesize de novo using verified deuterated precursors (e.g., 1-Propanol-3,3,3-d3).

Analytical Validation: The "Self-Validating" Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following intake protocol to verify the deuterium placement and enrichment.

Proton NMR ( H-NMR)

The absence of signals is as important as their presence.

  • Standard Propylamine: Shows a triplet at

    
     ppm (terminal 
    
    
    
    ).
  • Target (3,3,3-d3): The triplet at 0.9 ppm must be absent .

  • Verification: Integrate the remaining signals. The

    
    -methylene (
    
    
    
    ,
    
    
    ppm) and
    
    
    -methylene (
    
    
    ,
    
    
    ppm) should integrate to 2H each. Any residual signal at 0.9 ppm indicates incomplete deuteration (
    
    
    ).
Mass Spectrometry (MS)
  • Method: Direct infusion ESI-MS (Positive mode).

  • Expected Shift: M+1 peak should be +3 Da higher than the protio-standard.

  • Isotopologue Analysis: Zoom into the parent ion cluster. Calculate the ratio of

    
     and 
    
    
    
    peaks to estimate
    
    
    and
    
    
    impurities.
Visualizing the QC Workflow

QC_Workflow Start Incoming Reagent (this compound) HNMR 1H-NMR (D2O) Start->HNMR Check1 Triplet at 0.9 ppm? HNMR->Check1 MS LC-MS / HRMS Check1->MS No (Pass) Reject Reject / Recalculate Stoichiometry Check1->Reject Yes (Fail) Check2 Mass Shift +3.01 Da? MS->Check2 Coupling Proceed to Synthesis Check2->Coupling Yes Check2->Reject No (d0/d1 detected)

Figure 1: Decision tree for analytical validation of deuterated building blocks.

Synthetic Integration & Metabolic Logic

Understanding why you are using this specific isotopologue is vital for experimental design.

Metabolic Pathway Blocking

The propyl group is susceptible to two primary oxidative attacks. The 3,3,3-d3 analog specifically targets Pathway B (


-oxidation).

Metabolic_Pathways cluster_0 Pathway A: N-Dealkylation (Alpha-Oxidation) cluster_1 Pathway B: Omega-Oxidation (Blocked by Deuterium) Drug Drug-N-CH2-CH2-CD3 CYP_A CYP450 (Alpha-C Attack) Drug->CYP_A CYP_B CYP450 (Terminal-C Attack) Drug->CYP_B Blocked/Slowed Unstable Carbinolamine Intermediate CYP_A->Unstable Break Cleavage Unstable->Break Metab_A Drug-NH2 + Aldehyde Break->Metab_A TS C-D Bond Breaking (High Energy TS) CYP_B->TS DKIE Metab_B Alcohol/Acid Metabolite (Formation Slowed) TS->Metab_B

Figure 2: Mechanistic impact of 3,3,3-d3 deuteration. Pathway B is significantly suppressed by the primary kinetic isotope effect, while Pathway A remains largely unaffected.

Synthesis Protocol Recommendation

When coupling this compound, standard amine protocols apply, but stoichiometry must be precise due to the high cost of the reagent.

Recommended Coupling: Amide Bond Formation

  • Free Basing: Do not use the HCl salt directly in low-solubility solvents. Pre-stir the salt with 1.1 eq DIPEA in DMF/DCM for 10 minutes to liberate the free amine.

  • Activation: Activate the carboxylic acid partner (e.g., HATU or EDC/HOBt) before adding the deuterated amine to minimize waste.

  • Monitoring: Monitor reaction progress by LC-MS. Note that the deuterated product will co-elute with the protio-standard (if used as a reference) but will be mass-resolved.

References

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Shao, L., & Hewitt, M. C. (2010). "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Drug News & Perspectives, 23(6), 398. Link

  • CDN Isotopes. "Product Specification: Propylamine-3,3,3-d3 HCl (D-5718)." CDN Isotopes Catalog. Link

  • Toronto Research Chemicals. "N-Propyl-3,3,3-d3-amine Hydrochloride Data Sheet." TRC Catalog. Link

  • Fischer, H. (2016). "Deuterium Switch: A Powerful Tool in the Modification of Drug Metabolism."[1][2] Chemical Biology & Drug Design, 87(1), 12-24. Link

Sources

Strategic Utilization and Cost Analysis of N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Propyl-3,3,3-D3-amine Hydrochloride (


) is a specialized isotopologue of propylamine where the terminal methyl group is fully deuterated. Unlike fully deuterated analogs (e.g., Propylamine-

), this specific regioselective deuteration is designed for precision applications: blocking metabolic omega-oxidation or serving as a mass-differentiated internal standard that retains near-identical chromatographic behavior to the analyte.

Because this compound is rarely a "stock" catalog item, its "price" is a function of custom synthesis complexity. This guide analyzes the technical drivers of its cost, its critical role in the "Deuterium Switch" strategy for drug half-life extension, and protocols for its application.

Part 1: The Scientific Value Proposition

The Deuterium Kinetic Isotope Effect (DKIE)

The primary value of N-Propyl-3,3,3-D3-amine lies in its ability to exploit the Deuterium Kinetic Isotope Effect (DKIE). The carbon-deuterium (


) bond is significantly stronger than the carbon-hydrogen (

) bond due to the lower zero-point vibrational energy of deuterium.
  • Primary Effect: If the

    
     bond cleavage is the rate-determining step (RDS) in a metabolic reaction, substituting H with D can reduce the reaction rate by 6–10 fold (
    
    
    
    ).
  • Target Mechanism: The terminal methyl group of a propyl chain is a prime target for CYP450-mediated omega-oxidation (

    
    -oxidation). This metabolic pathway hydroxylates the terminal carbon, leading to rapid clearance or the formation of carboxylic acid metabolites.
    
Mechanism of Action: Blocking Omega-Oxidation

By deuterating only the terminal methyl group (3,3,3-D3), researchers can block this specific clearance pathway without significantly altering the lipophilicity (


) or steric binding of the amine.

OmegaOxidation Substrate Propyl-Amine Drug (R-CH2-CH2-CH3) CYP CYP450 Enzyme (Omega-Hydroxylation) Substrate->CYP MetaboliteH Unstable Intermediate (R-CH2-CH2-CH2-OH) CYP->MetaboliteH Fast (kH) Block Metabolic Blockade (High Activation Energy) CYP->Block Slow (kD) Clearance Rapid Clearance (Carboxylic Acid) MetaboliteH->Clearance SubstrateD Deuterated Analog (R-CH2-CH2-CD3) SubstrateD->CYP Stable Extended Half-Life (Improved PK Profile) Block->Stable

Figure 1: Mechanism of metabolic stabilization via terminal deuteration. The C-D bond resists CYP450 attack, shunting the drug away from rapid clearance.

Part 2: Synthesis & Cost Analysis

Why is the Price High?

Unlike generic Propylamine HCl (~


1,500 – $3,500 per gram** for custom synthesis batches. The cost is driven by the need for regioselective precursors. You cannot simply exchange protons in water; the deuterium must be built into the carbon skeleton.
The Manufacturing Workflow

The synthesis likely follows a pathway starting from expensive deuterated building blocks like Methyl-d3 Iodide (


) or Perdeutero-propionic acid.

Common Custom Synthesis Route:

  • Alkylation: Diethyl malonate is alkylated with Methyl-d3 Iodide (

    
    ).
    
  • Decarboxylation: Hydrolysis and heat yield Propionic acid-3,3,3-d3.

  • Amidation: Conversion to Propionamide-3,3,3-d3.

  • Reduction: Reduction (e.g., with

    
    ) yields the final amine.
    

SynthesisCost Step1 Precursor: Methyl-d3 Iodide (CD3I) (High Cost Driver) Step2 Intermediate: 3,3,3-d3-Propionic Acid Step1->Step2 Alkylation & Decarboxylation Step3 Intermediate: 3,3,3-d3-Propionamide Step2->Step3 Amidation Step4 Reduction: LiAlH4 Treatment Step3->Step4 Reduction Final Product: N-Propyl-3,3,3-D3-amine HCl (>98% Isotopic Purity) Step4->Final HCl Salt Formation

Figure 2: The cost-driving synthesis pathway. The requirement for CD3I and multi-step purification dictates the high market price.

Part 3: Market Analysis & Procurement Strategy

Estimated Price Ranges (2024-2025 Estimates)

Note: Prices are indicative for Research Grade (Non-GMP).

GradeQuantityEstimated PriceLead TimeVendor Type
Catalog Stock 100 mg$350 - $6001-2 WeeksSpecialized Isotope Labs (e.g., C/D/N, TRC)
Custom Batch 1 g$1,800 - $2,5004-6 WeeksCROs (Wuxi, Enamine, Curia)
Bulk Scale 10 g+Quote Basis8-12 WeeksCustom Manufacturing
Procurement Checklist (Quality Assurance)

When ordering this custom reagent, you must validate the Certificate of Analysis (CoA) for:

  • Isotopic Enrichment: Must be

    
    . Lower enrichment (
    
    
    
    ) compromises mass spectrometry data due to "M-1" peak overlap.
  • Chemical Purity:

    
    . Impurities often include under-reduced amides.
    
  • Salt Stoichiometry: Confirm it is a mono-hydrochloride (

    
    ) to ensure accurate molar dosing.
    

Part 4: Experimental Protocol

Application: Internal Standard for LC-MS/MS Quantitation

Objective: Use N-Propyl-3,3,3-D3-amine as a surrogate internal standard (IS) for quantifying propyl-amine containing drugs.

Materials
  • Analyte: Target Drug (Propyl-amine derivative).

  • IS: this compound.

  • Matrix: Plasma or Microsomal incubation media.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.0 mg of this compound in 1.0 mL of Methanol (Free base equivalent correction factor:

      
       if MW is ~99.5 vs 63.5).
      
    • Store at -20°C. Stability is typically >12 months.

  • Working Solution:

    • Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50

      
       of plasma sample.
      
    • Add 200

      
       of IS Working Solution  (containing the D3-amine).
      
    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis:

    • Inject supernatant.

    • Monitor Transitions:

      • Analyte:

        
        
        
      • IS (D3):

        
        
        
    • Note: The D3 analog will co-elute with the analyte (or elute slightly earlier due to the deuterium isotope effect on lipophilicity), providing perfect compensation for matrix effects.

References

  • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.

  • Foster, A. B. (1984). "Deuterium Isotope Effects in Studies of Drug Metabolism." Trends in Pharmacological Sciences.

  • C/D/N Isotopes. "Deuterated Amines Product Listings." (General reference for isotope pricing tiers).

  • FDA Guidance. "Clinical Pharmacology Studies for Deuterated Drug Products."

Precision Quantitation of Primary Amines: The Bioanalytical Utility of N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for bioanalytical scientists and regulatory compliance officers. It bypasses generic introductions to focus on the specific utility of N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) in the context of trace impurity analysis and the mitigation of mutagenic nitrosamine formation.

Executive Summary & Chemical Identity

In the wake of the global "Nitrosamine Crisis" affecting pharmaceutical supply chains (sartans, ranitidine, metformin), regulatory agencies (FDA, EMA) have mandated rigorous risk assessments for nitrosamine precursors. This compound serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of propylamine—a key precursor to the potent carcinogen N-nitrosodipropylamine (NDPA).

This deuterated analog provides the bioanalytical specificity required to detect trace alkylamines in complex Active Pharmaceutical Ingredient (API) matrices, correcting for ionization suppression and extraction variability where external standardization fails.

Chemical Profile
PropertySpecification
Compound Name N-Propyl-3,3,3-D3-amine Hydrochloride
Systematic Name 3,3,3-Trideuteropropan-1-amine hydrochloride
Formula CD₃CH₂CH₂NH₂[1] · HCl
Role Stable Isotope Internal Standard (SIL-IS)
Key Feature Terminal Deuteration (C3): The deuterium atoms are located on the terminal methyl group, ensuring metabolic stability and preventing Hydrogen-Deuterium Exchange (HDX) during acidic extraction or derivatization.

The Core Mechanism: Stable Isotope Dilution Assay (SIDA)

The reliability of this compound stems from its physicochemical mirroring of the target analyte (native propylamine) while maintaining a distinct mass signature (+3 Da).

Why Terminal Deuteration Matters

Placing deuterium on the C3 (terminal) position is a deliberate design choice for bioanalysis:

  • No pKa Shift: Deuterium near the amine group (C1) can slightly alter the basicity (pKa) of the amine due to the inductive isotope effect, potentially causing separation in retention time during chromatography. C3 deuteration minimizes this "chromatographic isotope effect," ensuring the IS co-elutes perfectly with the analyte.

  • Stability: Protons on the carbon alpha to the amine can be labile under harsh conditions (e.g., enzymatic oxidation or extreme pH). The terminal methyl group is chemically inert, ensuring the isotopic tag remains intact throughout the workflow.

Diagram 1: The SIDA Mechanism

This diagram illustrates how the D3-IS corrects for matrix effects (ion suppression) in LC-MS/MS analysis.

SIDA_Mechanism cluster_0 Sample Matrix (API + Impurities) Analyte Target: Propylamine (Mass M) Extraction Extraction / Derivatization (Losses occur here) Analyte->Extraction Interference Matrix Salts/Proteins Interference->Extraction IS_Spike Spike: N-Propyl-3,3,3-D3-amine (Mass M+3) IS_Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS/MS Detection (Ion Suppression affects both) LC->MS Analyte & IS enter source together Result Ratio Calculation (Area M / Area M+3) Errors Cancelled MS->Result

Caption: The D3-IS co-elutes with the analyte, experiencing identical matrix suppression. The ratio calculation nullifies these errors.

Application in Nitrosamine Risk Assessment[2][3][4][5]

The primary utility of this compound is in the control of nitrosamine precursors . Regulatory bodies (FDA/EMA) require manufacturers to quantify amines that could react with nitrites to form nitrosamines.

The Hazard Pathway

If Propylamine is present as an impurity (e.g., from synthesis reagents or degradation of propyl-containing drugs like chlorpropamide), and a nitrosating agent (nitrite) is introduced, N-Nitrosodipropylamine (NDPA) forms.

  • Analyte: Propylamine (Precursor)

  • Internal Standard: this compound

  • Goal: Quantify Propylamine at trace levels (ppm/ppb) to prove it is below the threshold of concern.

Diagram 2: Nitrosamine Precursor Monitoring Workflow

Logic flow for using the IS to prevent carcinogenic formation.

Nitrosamine_Risk cluster_synthesis Drug Manufacturing Process Reagents Reagents/Solvents (Potential Propylamine Source) Reaction Risk: Formation of NDPA (Carcinogen) Reagents->Reaction Control QC Step: Precursor Quantification Reagents->Control Sample Nitrites Nitrosating Agents (NO2-) Nitrites->Reaction Method LC-MS/MS Method IS: N-Propyl-3,3,3-D3-amine Control->Method Decision Compliance Decision Method->Decision Decision->Reaction If High: Mitigation Required Release Safe Drug Product Decision->Release If Low: Batch Release

Caption: Monitoring the amine precursor (propylamine) using the D3-IS prevents the downstream formation of NDPA.

Experimental Protocol: Derivatization LC-MS/MS

Small aliphatic amines like propylamine are difficult to analyze directly due to poor retention on Reverse Phase (C18) columns and low mass. Derivatization is the industry standard to increase hydrophobicity and ionization efficiency.

Protocol: Dansyl Chloride Derivatization

Note: This protocol assumes a generic API matrix. Validation per ICH M10 is required.

Reagents
  • IS Stock: 1 mg/mL this compound in Methanol.

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

Step-by-Step Methodology
  • Sample Preparation: Weigh 50 mg of API; dissolve in 1.0 mL of water/methanol (50:50).

  • IS Addition: Add 20 µL of IS Working Solution (1 µg/mL) to the sample.

  • Alkalinization: Add 500 µL of Sodium Bicarbonate buffer (pH 10) to ensure the amine is deprotonated (free base form is required for reaction).

  • Derivatization: Add 500 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 15 minutes.

    • Mechanism:[2][3] The sulfonyl chloride reacts with the primary amine to form a stable sulfonamide.

  • Quenching: Add 100 µL of Ammonium Hydroxide to consume excess reagent.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

LC-MS/MS Conditions (Example)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Positive Mode
MRM (Analyte) Dansyl-Propylamine: 293.1 → 170.1 (Quant), 156.0 (Qual)
MRM (IS) Dansyl-Propyl-d3-amine: 296.1 → 170.1 (Quant)

Note on MRM: The product ion (170.1) corresponds to the dimethylaminonaphthalene sulfonyl moiety, which is common to both. The precursor mass shift (293 vs 296) provides the specificity.

Validation & Regulatory Compliance

To ensure the data generated using this compound stands up to FDA/EMA scrutiny, the method must be validated according to ICH M10 guidelines.

Critical Validation Parameters
  • Isotopic Purity (Atom % D): The IS must have high isotopic purity (>99%). Presence of D0 (unlabeled) species in the IS will contribute to the analyte signal, causing false positives (overestimation).

    • Test: Inject a high concentration of IS only. Monitor the Analyte MRM channel. Signal should be <20% of the LLOQ.

  • Cross-Signal Contribution: Conversely, high concentrations of the Analyte must not contribute to the IS channel (M+3).

  • Matrix Factor (MF): Calculate the IS-normalized Matrix Factor. It should be close to 1.0, indicating the IS is perfectly compensating for suppression.

References

  • U.S. Food and Drug Administration (FDA). (2024).[4][5][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4]

  • European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products. [Link][2][3][7]

  • International Council for Harmonisation (ICH). (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vogel, M., et al. (2019). "Mass Spectrometry-Based Approaches for the Detection of Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. (General reference for SIDA methodology in nitrosamines).

Sources

Methodological & Application

Application Note: N-Propyl-3,3,3-D3-amine HCl as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Title: Trace Quantification of Propylamine in Pharmaceutical Drug Substances via HILIC-LC-MS/MS using N-Propyl-3,3,3-D3-amine HCl

Abstract

This application note details a robust protocol for the quantification of Propylamine (1-Aminopropane) in Active Pharmaceutical Ingredients (APIs) and drug products. Propylamine is a Class 3 residual solvent (ICH Q3C) and a critical precursor to the potent carcinogen N-Nitroso-di-n-propylamine (NDPA) . Accurate quantification at trace levels (ppm/ppb) is challenging due to the compound's high polarity and lack of UV chromophores. We present a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS), utilizing This compound as a stable isotope-labeled internal standard (SIL-IS). This approach eliminates matrix effects and ensures regulatory compliance for nitrosamine risk assessments.

Introduction & Technical Rationale
1.1 The Analytical Challenge

Propylamine is frequently used as a reagent in organic synthesis or generated as a degradation product. While classified as a lower-risk Class 3 solvent (PDE = 50 mg/day), its role as a secondary amine precursor necessitates stricter monitoring in the context of nitrosamine impurities.

  • Polarity: Propylamine is highly polar (logP ~ 0.5), leading to poor retention on standard C18 Reversed-Phase (RP) columns.

  • Detection: It lacks a chromophore, making UV detection insensitive and non-specific.

  • Matrix Interference: In complex API matrices, ion suppression often compromises quantitative accuracy.

1.2 The Solution: this compound

The use of This compound (


) provides the ideal internal standard.
  • Structural Identity: It shares identical physicochemical properties (pKa, solubility) with the analyte, ensuring co-elution in the HILIC system.

  • Mass Shift (+3 Da): The

    
     group on the terminal carbon provides a distinct mass shift (
    
    
    
    63.1 vs. 60.1) without the risk of deuterium exchange (D-H exchange) that can occur with amine-labeled isotopes (
    
    
    ).
  • Matrix Compensation: Co-elution means the IS experiences the exact same ionization suppression/enhancement as the analyte, mathematically correcting the final result.

Chemical Profile
PropertyAnalyte: PropylamineInternal Standard: this compound
CAS Number 107-10-8Custom/Specialty (Base: 344298-88-0 generic d7 ref)
Formula


Molecular Weight 59.11 g/mol (Free base)62.13 g/mol (Free base) / 98.59 (HCl Salt)
Monoisotopic Mass 59.073562.0923
Precursor Ion (M+H) 60.1 63.1
pKa 10.71~10.71
Experimental Protocol
3.1 Reagents & Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Methanol.

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

  • Stock Standard: Propylamine (1.0 mg/mL in Methanol).

  • Internal Standard Stock: this compound (1.0 mg/mL in Methanol).

3.2 Sample Preparation Workflow

This protocol uses a "Dilute-and-Shoot" approach compatible with HILIC, minimizing analyte loss.

  • Standard Working Solution: Dilute Stock Propylamine to 10 µg/mL in ACN:Water (90:10).

  • IS Working Solution: Dilute IS Stock to 5 µg/mL in ACN.

  • Sample Extraction:

    • Weigh 50 mg of API into a 15 mL centrifuge tube.

    • Add 5.0 mL of Extraction Solvent (90% ACN / 10% 10mM Ammonium Formate pH 3.0).

    • Add 50 µL of IS Working Solution (Final IS conc: 50 ng/mL).

    • Vortex for 5 minutes; Sonicate for 10 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer supernatant to an LC vial.

Figure 1: Sample preparation workflow ensuring complete extraction and internal standard integration.

3.3 LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) State
0.00 5 95 Initial
1.00 5 95 Hold
4.00 40 60 Elution
4.10 5 95 Re-equilibration

| 7.00 | 5 | 95 | End |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Gas Temp: 350°C.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Role
Propylamine 60.143.1 (

)
15100Quantifier
Propylamine 60.127.1 (

)
25100Qualifier
Propylamine-D3 63.146.1 (

)
15100IS Quant

Note: The primary transition corresponds to the loss of ammonia (


, -17 Da). The D3 label is on the terminal methyl group, so it is retained in the propyl fragment (

).
Method Validation & Performance
4.1 Linearity and Range

The method demonstrates linearity from 10 ng/mL to 1000 ng/mL (


).
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
4.2 Matrix Effect Assessment

HILIC methods are susceptible to ion suppression from salts in the API.

  • Protocol: Compare the slope of the calibration curve in neat solvent vs. post-extraction spiked matrix.

  • Acceptance: The IS-normalized matrix factor should be between 0.85 and 1.15. The D3-IS is critical here; without it, absolute recovery can vary by >40%.

Figure 2: Mass transition logic. The deuterium label on the terminal methyl group is stable and retained in the primary fragment ion.

Troubleshooting & Critical Considerations
  • Deuterium Exchange:

    • The D3 label on the terminal methyl (

      
      ) is non-exchangeable  under standard LC-MS conditions. Avoid using acidic conditions at high temperatures (>60°C) for prolonged periods, although this structure is generally very robust compared to amine-deuterated (
      
      
      
      ) analogs.
  • Isobaric Interferences:

    • Trimethylamine (TMA): Isomeric with Propylamine (MW 59).

    • Resolution: TMA is a tertiary amine and elutes earlier than Propylamine (primary amine) on HILIC columns due to lower hydrogen bonding capability. Ensure chromatographic separation (

      
      ).
      
  • System Carryover:

    • Amines stick to stainless steel. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid to prevent carryover.

References
  • ICH Harmonised Guideline. (2021). Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[1][2] Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.Link

  • Center for Drug Evaluation and Research (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.Link

  • Greco, G., et al. (2013). "Hydrophilic interaction chromatography (HILIC) in proteomics and metabolomics." Journal of Separation Science. Link

Sources

Application Note: High-Precision Quantitation of Propylamine using N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable quantification of small aliphatic amines like propylamine is a critical requirement in modern pharmaceutical analysis, primarily driven by FDA and EMA mandates regarding nitrosamine risk assessments. Propylamine is a direct precursor to N-Nitrosodipropylamine (NDPA) , a potent mutagen.

This guide details the application of N-Propyl-3,3,3-D3-amine HCl as a stable isotope-labeled internal standard (SIL-IS). Unlike traditional carbon-13 labeling, deuterium labeling at the terminal methyl group (


) presents unique chromatographic challenges—specifically the Deuterium Isotope Effect —which can lead to retention time shifts and compromised matrix compensation if not managed correctly.

This document outlines two validated workflows:

  • Direct HILIC-MS/MS: For high-throughput analysis of clean matrices (API, drug product).

  • Dansyl Chloride Derivatization (RPLC): For complex biological matrices or "dirty" process streams where sensitivity and retention on C18 are required.

Physicochemical Profile & The "Deuterium Challenge"

Understanding the analyte is the first step in robust method development.

PropertyPropylamine (Analyte)N-Propyl-3,3,3-D3-amine (IS)Implication
Formula


+3 Da Mass Shift
MW (Free Base) 59.11 g/mol 62.13 g/mol Distinct Precursor Ions
pKa ~10.7~10.7Highly basic; fully protonated at pH < 9
LogP 0.48~0.45 (Slightly lower)Critical: Deuterium is less lipophilic than Hydrogen
The "Deuterium Isotope Effect" in Chromatography

In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than their non-labeled counterparts due to the slightly shorter C-D bond length reducing the effective volume and lipophilicity. In HILIC, this effect is often minimized or slightly reversed.

  • Risk: If the IS and Analyte do not co-elute perfectly, the IS cannot correct for transient matrix effects (ion suppression/enhancement) at the exact moment of ionization.

Strategic Method Selection

Do not default to C18. Small amines (


 Da) elute in the void volume of standard RPLC columns, leading to massive ion suppression. Use the decision tree below to select your protocol.

MethodSelection Start Start: Sample Matrix Type Matrix Is the Matrix Complex? (e.g., Plasma, High Salt, Cell Media) Start->Matrix Clean No (API, Water, Simple Buffer) Matrix->Clean Clean Dirty Yes (Biofluids, Process Waste) Matrix->Dirty Complex HILIC Protocol A: HILIC-MS/MS (Direct Analysis) Clean->HILIC Deriv Protocol B: Dansyl Chloride RPLC (Derivatization) Dirty->Deriv HILIC_Pros Pros: Fast, No Prep Cons: Long Equilibration HILIC->HILIC_Pros Deriv_Pros Pros: High Retention, High Sensitivity Cons: Extra Prep Step Deriv->Deriv_Pros

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sample complexity.

Protocol A: Direct HILIC-MS/MS (The Gold Standard)

Objective: Direct quantification of propylamine without chemical modification. Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.

Materials
  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH keeps the amine protonated for MS detection.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: this compound (1 µg/mL in 90% ACN).

LC Parameters
  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

  • Injection Vol: 2 µL (Must be in high organic solvent, e.g., 90% ACN, to prevent peak distortion).

Time (min)%A (Aqueous)%B (Organic)Curve
0.00595Initial
1.00595Hold
5.004060Linear
6.004060Wash
6.10595Return
10.00595Re-equilibrate

Critical Warning: HILIC requires extensive re-equilibration (at least 10-20 column volumes). Cutting the run time short will cause retention time shifting in subsequent injections.

MS/MS Transitions (ESI+)
CompoundPrecursor (m/z)Product (m/z)CE (eV)Mechanism
Propylamine 60.143.115Loss of

(

)
Propyl-D3-amine (IS) 63.146.115Loss of

(

)

Protocol B: Dansyl Chloride Derivatization (RPLC)

Objective: Increase molecular weight and hydrophobicity to enable retention on standard C18 columns and improve ionization efficiency. Chemistry: Dansyl chloride reacts with the primary amine to form a sulfonamide.

Workflow Diagram

Derivatization Sample Sample / Std (100 µL) Mix Vortex & Incubate 60°C for 10 min Sample->Mix IS IS Spike (D3-Amine) IS->Mix Buffer Na2CO3 Buffer (pH 11) Buffer->Mix Reagent Dansyl-Cl (in Acetone) Reagent->Mix Quench Add Formic Acid (Stop Reaction) Mix->Quench Analyze Inject on C18 Quench->Analyze

Figure 2: Dansyl Chloride derivatization workflow.

Step-by-Step Procedure
  • Preparation: Mix 50 µL Sample + 10 µL IS Working Solution.

  • Basification: Add 50 µL 100 mM Sodium Carbonate (pH 11). High pH is required to deprotonate the amine for nucleophilic attack.

  • Reaction: Add 100 µL Dansyl Chloride (5 mg/mL in Acetone).

  • Incubation: Heat at 60°C for 10 minutes (or 25°C for 45 mins in dark).

  • Quench: Add 20 µL 10% Formic Acid to neutralize excess carbonate and stabilize the sulfonamide.

  • Clarify: Centrifuge at 10,000 x g for 5 mins. Inject supernatant.[1][2]

LC-MS Parameters (RPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm).

  • Mobile Phase: Water (0.1% FA) / ACN (0.1% FA).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transitions:

    • Dansyl-Propylamine: 294.1

      
       171.0 (Dansyl fragment).
      
    • Dansyl-Propyl-D3-amine: 297.1

      
       171.0 (Dansyl fragment).
      

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating," every run must meet these criteria:

  • IS Area Stability: The CV% of the D3-IS peak area across the run must be < 15%.

  • Retention Time Match: The Relative Retention Time (RRT) of Analyte/IS must be consistent.

    • Note: In HILIC, D3-amine may elute 0.05 min later than propylamine.

    • In RPLC (Dansyl), D3-amine may elute 0.05 min earlier.

    • Pass Criteria: The shift must be constant. If the gap widens, it indicates column aging or pH drift.

Common Failure Modes
  • Cross-Talk (Interference):

    • Issue: High concentrations of unlabeled propylamine contributing signal to the D3 channel.

    • Check: Inject a high concentration standard of only unlabeled propylamine. Monitor the 63

      
       46 transition. If a peak appears, your IS concentration is too low relative to the analyte, or the mass resolution is insufficient.
      
  • Carryover:

    • Amines stick to stainless steel. Use a needle wash of 50:25:25 Isopropanol:ACN:Water + 0.5% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][4][5]

  • National Center for Biotechnology Information (PubChem). (2023). Propylamine (CID 7936) Physicochemical Properties. [Link]

  • Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]

  • Cai, Y., et al. (2018). Dansyl Chloride Derivatization for the Analysis of Amino Acids and Amines by LC-MS. Methods in Molecular Biology. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

Sources

Application Note: Ultra-Trace Quantification of Propylamine in Pharmaceutical Matrices via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (FDA/EMA). N-Nitrosodipropylamine (NDPA) formation is directly linked to the presence of residual Propylamine (PA) during the synthesis of Active Pharmaceutical Ingredients (APIs). This Application Note details a robust protocol for the quantification of Propylamine at ppb levels using N-Propyl-3,3,3-D3-amine HCl as a stable isotope-labeled internal standard (SIL-IS). We utilize Dansyl Chloride derivatization to enhance ionization efficiency and reverse-phase retention, ensuring precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

Introduction: The Nitrosamine Context

Since 2018, regulatory agencies have enforced strict limits on nitrosamine impurities. A key mitigation strategy involves controlling the "vulnerable amines" that serve as precursors. Propylamine, often used in API synthesis or introduced as a contaminant in reagents, can react with nitrosating agents to form NDPA.

Direct analysis of Propylamine by LC-MS is challenging due to:

  • High Polarity: Poor retention on standard C18 columns.

  • Low Molecular Weight (59.11 Da): High background noise in the low mass region.

  • Lack of Chromophore: Invisible to UV/Vis detection.

The Solution: Derivatization with Dansyl Chloride (DNS-Cl) coupled with This compound overcomes these issues. The D3-labeled standard, deuterated at the terminal methyl position, provides an identical retention time to the analyte while offering distinct mass resolution (+3 Da), correcting for matrix effects and ionization suppression.

Chemical Profile: The Internal Standard

PropertySpecification
Compound Name N-Propyl-3,3,3-D3-amine Hydrochloride
CAS Number 7436-22-8
Chemical Formula CH2(CD3)CH2NH2 · HCl
Molecular Weight 70.54 g/mol (Salt); 62.13 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium
Role Internal Standard (SIL-IS)
Stability High (Deuterium at the

-position minimizes exchange)

Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Analyte: Propylamine (PA), analytical grade.

  • Internal Standard: this compound.

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 10.0.

  • Quenching Agent: Ammonium Hydroxide (10% v/v).[1]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA).

Standard Preparation
  • IS Stock Solution: Dissolve this compound in water to 1 mg/mL.

  • IS Working Solution: Dilute Stock to 1 µg/mL in water.

  • Calibration Standards: Prepare Propylamine standards (1.0 – 1000 ng/mL) in water.

Derivatization Workflow (Sample Preparation)

Rationale: The reaction requires basic conditions (pH ~10) to deprotonate the amine, allowing nucleophilic attack on the sulfonyl chloride.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of Sample (or Standard) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of IS Working Solution (N-Propyl-3,3,3-D3-amine).

  • Buffer: Add 100 µL of 0.1 M NaHCO3 buffer (pH 10). Vortex.

  • Derivatize: Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Incubate: Vortex and heat at 60°C for 15 minutes.

  • Quench: Add 20 µL of 10% Ammonium Hydroxide to consume excess Dansyl Chloride.

  • Clarify: Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer: Transfer supernatant to LC vials for injection.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 10% B

Quantitative Data Parameters

The dansylation adds a heavy naphthalene-sulfonyl moiety, shifting the mass to a cleaner region of the spectrum and facilitating a common fragmentation pathway.

MRM Transitions Table
CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Propylamine-Dansyl 293.1170.1302550
Propylamine-Dansyl (Qual)293.1157.0303550
Propyl-D3-amine-Dansyl (IS) 296.1 170.1 30 25 50

Note: The Product Ion m/z 170.1 corresponds to the dimethylaminonaphthalene moiety, a stable fragment common to dansyl derivatives.

Method Visualization

Workflow Logic: Isotope Dilution & Derivatization

The following diagram illustrates the critical path from sample spiking to mass spectrometric detection, highlighting where the D3-Standard corrects for experimental variance.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chemical Derivatization cluster_2 Phase 3: LC-MS/MS Analysis Sample Unknown Sample (Propylamine) Mix Homogenized Mixture Sample->Mix IS Internal Standard Spike (N-Propyl-3,3,3-D3-amine) IS->Mix Normalizes Matrix Effects Reagent Dansyl Chloride (pH 10, 60°C) Mix->Reagent Reaction Formation of Sulfonamides (PA-Dansyl & D3-PA-Dansyl) Reagent->Reaction Mass Shift (+233 Da) Quench Quench (NH4OH) Reaction->Quench LC Reverse Phase LC (Co-elution of Analyte & IS) Quench->LC MS Mass Spectrometry (MRM Detection) LC->MS Result Quantification (Ratio Area_Analyte / Area_IS) MS->Result

Caption: Figure 1. Isotope Dilution Workflow. The D3-IS is added prior to derivatization to compensate for reaction yield variability and matrix suppression.

Quality Control & Troubleshooting

  • Cross-Talk Check: Inject a blank sample immediately after the highest standard. The D3-analog is +3 Da heavier. Ensure the isolation window on the quadrupole is set to Unit resolution (0.7 Da FWHM) to prevent the D3 signal from bleeding into the unlabeled channel.

  • Reaction Efficiency: If IS signal is low, check the pH of the buffer. Dansyl chloride hydrolyzes rapidly in water; the reaction must be fast. Ensure pH is > 9.5 but < 11.

  • Isotope Exchange: The D3 label is on the terminal methyl group (C3). This position is chemically stable and does not undergo exchange in aqueous acidic/basic buffers used in this protocol.

References

  • U.S. Food and Drug Administration (FDA). (2024).[3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2019).[5] Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis.[5] Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products.[6][3][4][7] Retrieved from [Link]

Sources

N-Propyl-3,3,3-D3-amine hcl for isotope dilution mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of N-Propyl-3,3,3-D3-amine HCl as an internal standard for the absolute quantification of propylamine via Isotope Dilution Mass Spectrometry (IDMS).

Introduction & Scope

Propylamine (1-aminopropane) is a primary aliphatic amine of significant interest in two critical domains: pharmaceutical toxicology and metabolomics .

  • Toxicology: It is a direct precursor to N-nitroso-di-n-propylamine (NDPA) , a potent carcinogen. Regulatory bodies (FDA, EMA) require rigorous monitoring of amine precursors in drug substances to mitigate nitrosamine formation risks.

  • Metabolomics: As a biogenic amine, its dysregulation in biofluids often correlates with gastrointestinal microbiota activity and uremic states.

Why this compound?

  • Kinetic Stability: The deuterium labeling is located on the terminal methyl group (C3), remote from the chemically active amino group. This prevents deuterium loss via H/D exchange during derivatization or ionization.

  • Mass Shift (+3 Da): Provides sufficient separation from the natural isotope envelope of propylamine (M+0) while maintaining identical chromatographic retention time, ensuring precise compensation for matrix effects.

Compound Characterization

PropertySpecification
Compound Name N-Propyl-3,3,3-D3-amine Hydrochloride
Chemical Structure

Molecular Weight 98.59 g/mol (Salt); 62.13 g/mol (Free Base)
Isotopic Purity

99 atom % D
Form White crystalline solid (Hygroscopic)
Solubility Highly soluble in water, methanol; sparingly soluble in acetonitrile.[1]
Storage -20°C, desiccated.

Experimental Protocol: IDMS Workflow

This protocol utilizes Benzoyl Chloride (BzCl) derivatization.[2] Small aliphatic amines like propylamine are volatile and poorly retained on reverse-phase columns. Benzoylation introduces a hydrophobic chromophore, improving retention on C18 columns and enhancing electrospray ionization (ESI) efficiency.

  • Analyte Standard: Propylamine (Unlabeled).

  • Internal Standard (IS): this compound.

  • Derivatization Agent: Benzoyl Chloride (5% v/v in Acetonitrile).

  • Buffer: 100 mM Sodium Carbonate (

    
    ) / Sodium Bicarbonate (
    
    
    
    ), pH 9.5.
  • LC-MS/MS: Triple Quadrupole Mass Spectrometer coupled to UHPLC.

  • IS Stock (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of LC-MS grade water. Store at -20°C.

  • IS Working Solution (10 µg/mL): Dilute IS Stock 1:100 in methanol.

  • Analyte Stock: Prepare similarly for unlabeled Propylamine.

Rationale: The reaction requires alkaline conditions (Schotten-Baumann reaction) to neutralize the HCl salt and facilitate nucleophilic attack of the amine on the benzoyl chloride.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of sample (biofluid or dissolved drug substance) into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 20 µL of IS Working Solution (10 µg/mL). Vortex for 10 sec.

    • Critical: Spiking must occur before any extraction or derivatization to correct for recovery losses.

  • Alkalinize: Add 50 µL of Carbonate Buffer (pH 9.5). Vortex.

  • Derivatize: Add 50 µL of 5% Benzoyl Chloride in ACN.

  • Incubate: Vortex immediately and let stand at ambient temperature for 5 minutes. (Reaction is instantaneous).

  • Quench: Add 20 µL of 10% Ammonia or Glycine solution to consume excess BzCl.

  • Dilute/Centrifuge: Add 200 µL of Water/Acetonitrile (50:50). Centrifuge at 12,000 x g for 5 min.

  • Transfer: Move supernatant to an LC vial for injection.

LC-MS/MS Methodology

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-5 min: 5%

      
       95% B (Linear gradient)
      
    • 5-6 min: 95% B (Wash)

    • 6-8 min: 5% B (Re-equilibration)

The derivatization adds a benzoyl group (


, mass 105.03).
  • Derivatized Propylamine (Native): MW = 59.1 + 105.0 - 1.0 = 163.1 Da .

  • Derivatized IS (D3): MW = 62.1 + 105.0 - 1.0 = 166.1 Da .

CompoundPrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Type
Bz-Propylamine 164.1

105.1 (Benzoyl)2050Quant
77.1 (Phenyl)3550Qual
Bz-Propylamine-D3 167.1

105.1 (Benzoyl)2050Quant
77.1 (Phenyl)3550Qual

Note: The fragment at m/z 105 is the benzoyl cation. Since the D3 label is on the propyl chain, the Q3 fragment (105) is identical for both native and IS. The discrimination occurs solely in Q1.

Data Analysis & Calculation

The concentration of Propylamine (


) is calculated using the isotope ratio:


Where:

  • 
     = Final concentration of Internal Standard in the vial.
    
  • 
     = Relative Response Factor (determined from calibration curve).
    

Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (


).

Visualized Workflow (Graphviz)

IDMS_Workflow cluster_reaction Schotten-Baumann Reaction Sample Sample (Biofluid/API) IS Spike IS (N-Propyl-3,3,3-D3-amine) Sample->IS 1. Add IS Buffer Alkaline Buffer (pH 9.5) IS->Buffer 2. Adjust pH Deriv Derivatization (Benzoyl Chloride) Buffer->Deriv 3. React (5 min) LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS 4. Inject Data Quantification (Isotope Ratio) LCMS->Data 5. Calc Ratio

Caption: Step-by-step IDMS workflow from sample spiking to isotope ratio quantification.

References

  • Mayr, S. & Schieberle, P. (2012).[2] Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry. Link

  • Płotka-Wasylka, J., et al. (2015).[3] Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. Link

  • Agilent Technologies. (2020). Quantification of Biogenic Amines in Wine by LC/MS/MS. Application Note. Link

Sources

Application Note: High-Sensitivity Quantification of Propylamine in Human Plasma Using N-Propyl-3,3,3-D3-amine HCl as a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of N-propylamine in human plasma. Primary short-chain amines are notoriously difficult to analyze via Reverse Phase Liquid Chromatography (RPLC) due to their high polarity and lack of chromophores. We overcome these challenges by employing N-Propyl-3,3,3-D3-amine HCl as a Stable Isotope Labeled Internal Standard (SIL-IS) combined with Dansyl Chloride (DNS-Cl) derivatization. This workflow ensures precise compensation for matrix effects, recovery losses, and derivatization efficiency, meeting the rigorous standards of the FDA Bioanalytical Method Validation Guidance (2018).

Introduction & Scientific Rationale

The Analytical Challenge

Propylamine (PA) is a volatile, low-molecular-weight primary amine. In drug development, it is monitored as:

  • An Endogenous Metabolite: Indicative of specific metabolic disorders.

  • A Nitrosamine Precursor: PA can react with nitrosating agents to form N-Nitrosodipropylamine (NDPA), a potent carcinogen.

  • A Pharmaceutical Impurity: A degradation product of propyl-containing API moieties.

Direct analysis of PA in plasma is prone to severe ion suppression and poor retention on C18 columns. Furthermore, the high volatility of the free base leads to evaporative losses during sample concentration.

The Solution: Derivatization + SIL-IS

To solve this, we utilize a "surrogate reaction monitoring" strategy:

  • Derivatization: We react the plasma supernatant with Dansyl Chloride. This adds a hydrophobic naphthyl group, enabling strong retention on C18 columns and increasing ionization efficiency by orders of magnitude.

  • This compound (SIL-IS): By spiking this deuterated analog before sample preparation, the IS undergoes the exact same extraction and derivatization steps as the native analyte. The D3 label is located on the terminal methyl group, ensuring it is chemically stable and does not undergo deuterium-hydrogen exchange in aqueous solvents.

Chemical & Physical Properties[1]

PropertyAnalyte (Native)Internal Standard (SIL-IS)
Name N-PropylamineThis compound
Structure CH₃CH₂CH₂NH₂CD₃CH₂CH₂NH₂ · HCl
CAS Number 107-10-8478702-86-2 (Free base eq)
Molecular Weight 59.11 g/mol 62.13 g/mol (Free base)
Label Position N/ATerminal Methyl (Stable)
Role Target AnalyteCorrection for Matrix/Recovery

Experimental Workflow Diagram

The following diagram illustrates the critical "co-processing" of the analyte and the D3-IS, which is the key to the method's high precision.

BioanalysisWorkflow cluster_logic Mechanism of Error Correction Start Plasma Sample (Contains Native Propylamine) Spike Spike Internal Standard (this compound) Start->Spike 10 µL IS Working Sol PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->PPT Mix Thoroughly Centrifuge Centrifugation (12,000 x g, 10 min) PPT->Centrifuge Supernatant Transfer Supernatant (Contains Free Amines) Centrifuge->Supernatant Deriv Derivatization Reaction (Dansyl Chloride, 60°C, 15 min) Supernatant->Deriv Co-reaction of Analyte & IS Quench Quench Reaction (Add Ammonium Acetate) Deriv->Quench Explanation Since the D3-IS is present DURING derivatization, any variability in reaction yield is mathematically cancelled out. Deriv->Explanation LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Inject

Figure 1: Workflow demonstrating the co-derivatization strategy. The D3-IS tracks the analyte through precipitation and chemical modification.

Detailed Protocol

Reagent Preparation
  • Stock IS Solution (1 mg/mL): Dissolve 1.0 mg of this compound in 1 mL of LC-MS grade water. Store at -20°C.

  • Working IS Solution (1 µg/mL): Dilute Stock IS 1:1000 in water.

  • Dansyl Chloride Solution (2 mg/mL): Dissolve DNS-Cl in Acetone. Prepare fresh daily.

  • Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH 11.0 (Crucial for deprotonating the amine to allow nucleophilic attack).

Sample Preparation Steps
  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS Solution (D3-amine). Vortex for 10 sec.

  • Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 1 min.

  • Spin: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Move 100 µL of the clear supernatant to a clean glass vial.

  • Derivatization:

    • Add 50 µL of Na₂CO₃ Buffer (pH 11) .

    • Add 100 µL of Dansyl Chloride Solution .

    • Seal and incubate at 60°C for 15 minutes in a heating block.

  • Quench/Dilute: Cool to room temperature. Add 200 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50).

    • Note: Acidification stabilizes the Dansyl derivative and matches the mobile phase.

  • Inject: Transfer to autosampler vials. Inject 5 µL.

LC-MS/MS Conditions

The derivatization adds significant mass and hydrophobicity, moving the analyte away from the solvent front where salt suppression occurs.

  • Column: C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell (ms)
Propylamine-DNS 293.1 [M+H]⁺170.1 (Dansyl fragment)2550
Propyl-D3-amine-DNS 296.1 [M+H]⁺170.1 (Dansyl fragment)2550

Note: The Dansyl moiety dominates the fragmentation, producing the characteristic m/z 170 product ion for both species. The specificity comes from the precursor mass shift (+3 Da).

Validation & Troubleshooting (Expert Insights)

Linearity and Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Criteria: r² > 0.99.

Handling Matrix Effects

According to FDA Guidance (2018), matrix effects must be evaluated.

  • Calculation: Compare the peak area of the IS spiked into extracted blank plasma vs. IS in pure solvent.

  • The D3 Advantage: Because the D3-IS co-elutes (or elutes very closely) with the analyte, any suppression affecting the analyte affects the IS equally. The Area Ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.

Common Pitfalls
  • Ghost Peaks: Dansyl chloride reacts with ammonia and amino acids. Ensure good chromatographic separation. Propylamine-DNS usually elutes later than Amino Acid-DNS derivatives due to the lack of a carboxyl group.

  • IS Purity: Ensure the D3-IS does not contain D0 (unlabeled) impurities, as this contributes to the background signal of the analyte (Cross-signal contribution).

  • Deuterium Exchange: Do not use amine-deuterated standards (R-ND2). These exchange instantly with water. Only carbon-bound deuterium (like the 3,3,3-D3 used here) is stable.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] Retrieved from [Link][1][4]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines.[6][7][8] (Demonstrates anhydride/amine derivatization principles). Retrieved from [Link]

Sources

N-Propyl-3,3,3-D3-amine hcl in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Propyl-3,3,3-D3-amine HCl in Pharmacokinetic Profiling & Bioanalysis

Abstract

This technical guide details the application of This compound (CAS: 7436-22-8, hereafter D3-NPA ) as a high-precision tool in pharmacokinetic (PK) studies. It serves two distinct but critical roles: (1) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the absolute quantitation of propyl-amine containing drugs (e.g., Pramipexole, Propylhexedrine) via LC-MS/MS, and (2) as a Metabolic Probe to investigate N-dealkylation pathways via the Deuterium Kinetic Isotope Effect (DKIE).

Introduction: The "Silent" Standard

In modern drug development, the accuracy of LC-MS/MS data is often compromised by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids and salts in plasma.

D3-NPA is engineered to be a "silent" standard. By incorporating three deuterium atoms at the terminal methyl group (


-position), it achieves a mass shift of +3 Da  relative to the unlabeled analyte.
  • Physicochemical Identity: It shares virtually identical pKa, solubility, and chromatographic retention time with the unlabeled amine.

  • Mass Spectral Distinctness: The +3 Da shift places it outside the natural isotopic envelope of most small-molecule drugs, allowing for interference-free detection.

  • Metabolic Stability: The placement of deuterium at the terminal carbon (

    
    ) makes this specific isotopologue resistant to metabolic switching during synthesis applications, unlike 
    
    
    
    -deuterated variants.

Application I: Quantitative Bioanalysis (LC-MS/MS)

The Challenge: Small Amine Retention

N-Propyl-3,3,3-D3-amine is a small, highly polar, and volatile molecule. Standard Reverse Phase (C18) chromatography often fails to retain it, leading to elution in the "void volume" where ion suppression is highest.

Expert Insight: To ensure robust quantitation, this protocol utilizes Derivatization with Dansyl Chloride (DNS-Cl) . This increases the hydrophobicity of the analyte, enabling stable retention on C18 columns and significantly enhancing ionization efficiency in ESI+ mode.

Experimental Protocol: Dansyl Chloride Derivatization

Reagents:

  • Analyte Stock: Propylamine derivative (Drug X).

  • IS Stock: D3-NPA (1 mg/mL in MeOH).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.
    

Workflow:

  • Sample Prep: Aliquot 50 µL of plasma/microsomal supernatant.

  • IS Spiking: Add 10 µL of D3-NPA working solution (500 ng/mL).

  • Protein Precipitation: Add 200 µL Acetonitrile (ACN). Vortex 1 min. Centrifuge at 10,000 x g for 5 min.

  • Transfer: Transfer 100 µL of supernatant to a clean vial.

  • Derivatization Reaction:

    • Add 50 µL of 0.1 M

      
       (pH 10).
      
    • Add 100 µL of Dansyl Chloride solution.

    • Critical Step: Incubate at 60°C for 15 minutes . (Heat drives the sulfonylation of the primary amine).

  • Quench: Add 10 µL of 5% Formic Acid to stop the reaction.

  • Analysis: Inject 5 µL into LC-MS/MS.

Visualization: Bioanalytical Workflow

BioanalysisWorkflow cluster_0 Critical Phase: Matrix Normalization Sample Plasma Sample (Analyte) Precip Protein Precip (ACN) Sample->Precip IS Spike IS: D3-NPA IS->Precip Deriv Derivatization (Dansyl-Cl, 60°C) Precip->Deriv Supernatant LCMS LC-MS/MS (C18 Column) Deriv->LCMS Stable Adduct Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 1: Derivatization workflow ensuring co-elution of Analyte and D3-IS to negate matrix effects.

Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)

D3-NPA is a precursor for synthesizing deuterated drug analogs to improve metabolic stability. Many drugs containing a propyl group undergo rapid N-dealkylation mediated by Cytochrome P450 (CYP450).

Mechanism: The Deuterium Blockade

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.

  • Primary KIE: If the rate-limiting step of metabolism involves C-H bond abstraction at the propyl chain, substituting with D3-NPA can significantly reduce the reaction rate (

    
    ).
    
  • Metabolic Switching: Slowing down N-dealkylation may force the enzyme to metabolize a different, less toxic part of the molecule.

Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of Drug-H (Unlabeled) vs. Drug-D3 (Synthesized using D3-NPA).

Table 1: Incubation Setup

ComponentConcentrationRole
Phosphate Buffer 100 mM (pH 7.4)Physiological Environment
Liver Microsomes 0.5 mg/mLCYP450 Source
Substrate (Drug-H or D3) 1 µMTest Compound
NADPH 1 mMCofactor (Initiator)
Timepoints 0, 5, 15, 30, 60 minKinetic Profiling

Procedure:

  • Pre-incubate Microsomes and Substrate in buffer for 5 min at 37°C.

  • Initiate reaction with NADPH.

  • At each timepoint, remove 50 µL and quench with 150 µL ice-cold ACN (containing D3-NPA as IS).

  • Analyze via LC-MS/MS.[1][2][3][4]

  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    
Visualization: Kinetic Isotope Effect Pathway

KIE_Pathway Drug Drug-N-Propyl (H) CYP CYP450 Enzyme Drug->CYP DrugD3 Drug-N-Propyl-D3 (Synthesized from D3-NPA) DrugD3->CYP MetabH Rapid N-Dealkylation (High Clearance) CYP->MetabH C-H Bond Breakage (Easy) MetabD Slowed Reaction (Low Clearance) CYP->MetabD C-D Bond Breakage (Hard - KIE)

Figure 2: Mechanistic impact of D3-substitution on CYP450 metabolic clearance.

Quality Control & Handling

To maintain the integrity of the D3-NPA standard, strict adherence to the following is required:

  • Hygroscopicity: As a Hydrochloride (HCl) salt, D3-NPA is hygroscopic.

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation, which degrades isotopic purity.

  • Isotopic Purity Check:

    • Before use, infuse a 1 µg/mL solution into the MS.

    • Ensure the signal at M+0 (Unlabeled) is < 0.5% of the M+3 peak. High M+0 background will skew the calibration curve intercept.

  • Cross-Talk Verification:

    • Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification). Monitor the IS channel (M+3).

    • Acceptance Criteria: Response in IS channel must be < 5% of the average IS response (FDA Bioanalytical Guidelines).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Precision Quantification of Propylamine in Toxicology & Impurity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Protocol using N-Propyl-3,3,3-D3-amine HCl

Abstract

This application note details a validated protocol for the quantification of Propylamine (1-Aminopropane) in pharmaceutical and biological matrices using This compound as a stable isotope-labeled internal standard (SIL-IS). As regulatory scrutiny on N-Nitrosamine impurities (e.g., NDPA) intensifies, monitoring amine precursors has become a critical toxicology requirement under ICH M7 and FDA guidance.[1] This guide addresses the analytical challenges of low-molecular-weight amines—specifically poor retention and ionization—by employing a Dansyl Chloride derivatization workflow coupled with LC-MS/MS.[1] The use of the D3-isotopologue ensures precise correction for matrix effects and derivatization efficiency.[1]

Introduction & Regulatory Context[2][3][4][5][6][7][8]

Propylamine is a primary aliphatic amine and a direct precursor to N-Nitrosodipropylamine (NDPA) , a potent carcinogen.[1] In the wake of the "sartan" and "ranitidine" impurity crises, regulatory bodies (FDA, EMA) have mandated rigorous screening not only for nitrosamines but also for the secondary and primary amines that generate them during drug manufacturing and storage.[1]

Why this compound?

Quantifying native propylamine is difficult due to its high polarity (logP ~0.[1]48) and lack of chromophores.[1] While external calibration is possible, it fails to account for the variable efficiency of the derivatization reaction required for LC-MS sensitivity.[1]

This compound (CAS: 24300-22-9 for free base equivalent) serves as the ideal Internal Standard (IS) for three reasons:

  • Co-Elution: It co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement in the electrospray source.[1]

  • Reaction Mimicry: The deuterium label is located on the terminal methyl group (

    
    ), far from the reactive amine center.[1] This minimizes the Kinetic Isotope Effect (KIE), ensuring the IS derivatizes at the same rate as the target analyte.[1]
    
  • Mass Shift: It provides a +3 Da mass shift, sufficient to separate from the native analyte (M+0) while remaining within the transmission window of the quadrupole.[1]

Technical Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core principle relies on Isotope Dilution .[1] A known amount of N-Propyl-3,3,3-D3-amine is spiked into the sample before any manipulation.[1] Both the native propylamine and the D3-variant undergo derivatization with Dansyl Chloride (Dns-Cl) .[1]

The derivatization serves two purposes:

  • Retentivity: Adds a hydrophobic naphthyl group, allowing retention on standard C18 columns.[1]

  • Ionization: The dimethylamino moiety on the dansyl group provides a strong protonation site, enhancing ESI+ response by 10-100x compared to the free amine.[1]

Reaction Scheme

[1]

Experimental Protocol

Materials & Reagents[1][3]
  • Analyte: Propylamine (Sigma-Aldrich).[1]

  • Internal Standard: this compound (CDN Isotopes or equivalent).[1]

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).[1]

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.0.
    
  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

Standard Preparation
  • Stock Solution (IS): Dissolve this compound in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute Stock to 1 µg/mL in water.

  • Calibration Standards: Prepare Propylamine standards (1–1000 ng/mL) in the matched matrix (e.g., blank plasma or dissolved drug vehicle).

Sample Preparation Workflow

Note: This workflow applies to both bioanalysis (plasma/urine) and pharmaceutical impurity screening.[1]

  • Aliquot: Transfer 100 µL of sample (or Standard) to a reaction vial.

  • Spike IS: Add 10 µL of Working IS Solution (1 µg/mL). Vortex.

  • Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate (pH 10).

  • Derivatize: Add 100 µL of Dansyl Chloride solution.

    • Critical Step: Seal vial tightly and incubate at 60°C for 15 minutes .

  • Quench: Add 50 µL of 0.1 M Ammonium Hydroxide to consume excess reagent.

  • Centrifuge: 10,000 x g for 5 minutes (if precipitate forms).

  • Transfer: Move supernatant to LC vial for injection.

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 / Sciex 6500)
Column C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Ionization ESI Positive (ESI+)
Capillary Voltage 3500 V

Gradient Profile:

  • 0.0 min: 30% B

  • 5.0 min: 95% B

  • 6.0 min: 95% B

  • 6.1 min: 30% B (Re-equilibration)

MRM Transitions

The Dansyl derivative adds approx. 233 Da to the amine mass.[1]

  • Propylamine (MW 59): Derivative MW ≈ 292.[1]

  • D3-Propylamine (MW 62): Derivative MW ≈ 295.[1]

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Propylamine-Dns 293.1170.125Quantifier
Propylamine-Dns 293.1156.030Qualifier
Propylamine-D3-Dns 296.1170.125Internal Standard

Note: The product ion 170.1 corresponds to the dimethylaminonaphthalene moiety common to both, but the precursor selection ensures specificity.[1]

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the critical path from sample intake to data generation, highlighting where the D3-IS corrects for error.

G cluster_0 IS Correction Mechanism Sample Sample (Drug/Plasma) Spike Spike IS: N-Propyl-3,3,3-D3-amine Sample->Spike 100 µL Deriv Derivatization (Dansyl-Cl, pH 10) Spike->Deriv Co-Reaction LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Stable Derivative Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quantitation

Caption: Workflow demonstrating the co-processing of Analyte and D3-IS. The IS corrects for variations in derivatization yield and matrix-induced ionization suppression.

Reaction Mechanism

Understanding the derivatization is vital for troubleshooting low sensitivity.[1]

Reaction Reactants Propylamine (R-NH2) + Dansyl Chloride Intermediate Transition State (pH 10 Buffer Required) Reactants->Intermediate Nucleophilic Attack Product Dansyl-Propylamine (Fluorescent/Ionizable) Intermediate->Product Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Chemical derivatization pathway. High pH is essential to keep the amine deprotonated (nucleophilic) for the reaction to proceed.[1]

Scientific Integrity & Validation (E-E-A-T)

Cross-Talk & Isotopic Purity

A common pitfall in using D3 analogs is Isotopic Cross-talk .[1]

  • The Risk: If the D3 standard contains significant D0 (native) impurity, it will contribute to the analyte signal, causing false positives.[1]

  • The Solution: Use N-Propyl-3,3,3-D3-amine with >99 atom % D .[1][2][3]

  • Verification: Inject a "Blank + IS" sample.[1] The response in the native Propylamine channel (293.1 -> 170.[1]1) must be <20% of the LLOQ (Lower Limit of Quantitation).[1]

Matrix Effects

In complex toxicological matrices (e.g., urine), ion suppression can reduce signal by >50%.[1]

  • Validation Step: Calculate the Matrix Factor (MF) .[1]

    
    [1]
    
  • Because the D3-IS co-elutes with the analyte, their MFs should be identical.[1] If the IS-normalized MF is between 0.85 and 1.15, the method is valid despite suppression.[1]

Stability

The Dansyl derivative is stable for 48 hours in the autosampler at 4°C. However, the underivatized Propylamine is volatile.[1] Always cap samples immediately and perform derivatization within 2 hours of IS spiking.

Summary of Key Specifications

FeatureSpecification
Target Analyte Propylamine (CAS: 107-10-8)
Internal Standard This compound
Detection Limit (LOD) 0.5 ng/mL (Matrix dependent)
Linearity (R²) > 0.995 (Range: 1–1000 ng/mL)
Precision (CV%) < 15% (intra/inter-day)
Accuracy 85 – 115%

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[1] Guidance for Industry, Revision 1, 2021.[1] [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1][4] EMA/409815/2020, 2020.[1] [Link]

  • PubChem. "Propylamine Compound Summary."[1] National Library of Medicine. [Link][1]

  • Mazzarino, M., et al. "A rapid and sensitive LC-MS/MS method for the detection of aliphatic amines in human urine."[1] Journal of Chromatography B, 2010.[1] (Contextual grounding for Dansyl derivatization).

Sources

N-Propyl-3,3,3-D3-amine hcl for environmental sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N-Propyl-3,3,3-D3-amine HCl (Propylamine-D3) as a high-fidelity Internal Standard (IS) and mechanistic tracer in environmental analysis. Small aliphatic amines like propylamine are critical precursors to carcinogenic nitrosamines (e.g., N-nitrosodipropylamine, NDPA) and are potent odorants in wastewater. Due to their high polarity, volatility, and lack of chromophores, native propylamines are difficult to analyze via standard Reverse Phase LC-MS. This protocol introduces a Dansyl Chloride (DNS-Cl) derivatization workflow , utilizing the D3-isotopologue to correct for matrix suppression and extraction variability, ensuring compliance with rigorous environmental monitoring standards (e.g., adaptations of EPA Method 1694).

Introduction & Scientific Rationale

The Analytical Challenge

Propylamine (


) is a low-molecular-weight primary amine. In environmental water samples, it presents three specific analytical hurdles:
  • Retention Failure: It elutes in the void volume of C18 columns due to high polarity.

  • Ionization Suppression: In ESI+, small amines are easily suppressed by co-eluting salts and organic matter.

  • Instability: Primary amines are reactive, susceptible to biological degradation and volatilization.

The Solution: Stable Isotope Dilution with Derivatization

To overcome these issues, we employ This compound .

  • Why D3? The deuterium labels are located on the terminal methyl group (C3). Unlike amine protons (

    
    ), these C-D bonds are non-exchangeable in aqueous solution, ensuring the isotopic label remains intact throughout extraction and pH adjustments.
    
  • Why HCl Salt? The hydrochloride salt form stabilizes the amine, preventing volatilization during storage and weighing.

  • Why Derivatization? Reacting the sample with Dansyl Chloride adds a hydrophobic naphthyl group, enabling C18 retention and boosting ESI ionization efficiency by 10-100x. The D3-IS behaves chemically identically to the target but provides a distinct mass shift (+3 Da), allowing for precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

Technical Specifications: The Reference Standard

FeatureSpecification
Compound Name N-Propyl-3,3,3-D3-amine Hydrochloride
Chemical Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight ~99.00 g/mol (Salt); Free base ~62.13 g/mol
Isotopic Purity

Deuterium
Chemical Purity

Solubility Highly soluble in water, Methanol, DMSO
Storage Hygroscopic.[1][2][3][4][5][6][7] Store at -20°C under desiccated conditions.

Application I: Quantitative Profiling (LC-MS/MS Protocol)

This protocol is an adaptation of EPA Method 1694 (Pharmaceuticals/Personal Care Products), modified for small amines using Dansyl Chloride derivatization.

Reagents
  • Internal Standard Spiking Solution: 10 µg/mL Propylamine-D3 in Methanol.

  • Derivatization Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.
    
Step-by-Step Workflow
  • Sample Pre-treatment: Filter 50 mL of environmental water (0.2 µm PTFE).

  • Spiking (Critical): Add 50 µL of Propylamine-D3 IS to the sample before any other manipulation. This allows the IS to track recovery losses during the reaction and extraction.

  • pH Adjustment: Add 10 mL of

    
     buffer (pH 10). The reaction requires a basic pH to deprotonate the amine (
    
    
    
    ).
  • Derivatization: Add 5 mL of Dansyl Chloride solution. Vortex and incubate at 60°C for 20 minutes in the dark (sulfonamides are light-sensitive).

  • Quenching: Add 200 µL of concentrated Ammonium Hydroxide to consume excess Dansyl Chloride.

  • Extraction (SPE):

    • Condition HLB Cartridge (6 mL, 200 mg) with MeOH and Water.

    • Load sample.[8][9]

    • Wash with 5% MeOH/Water.

    • Elute with 100% Acetonitrile.

  • Analysis: Inject into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 10% B to 95% B over 10 minutes.

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Propylamine-Dansyl 293.1170.125Quantifier
293.1156.035Qualifier
Propylamine-D3-Dansyl 296.1 170.1 25Internal Standard

Note: The +3 Da shift is observed in the Precursor. The product ion (170.1) corresponds to the dimethylaminonaphthalene moiety, which is common to both, but the retention times will be identical, and the precursors are resolved by the quadrupole.

Visualization: Analytical Workflow

The following diagram illustrates the critical path for the analysis, highlighting where the D3-Standard integrates to ensure data validity.

AnalyticalWorkflow cluster_QC Quality Control Domain Sample Env. Water Sample Spike Spike IS: Propylamine-D3 Sample->Spike Step 1 Buffer pH Adjust (pH 10) NaHCO3 Spike->Buffer Step 2 React Derivatization (Dansyl-Cl, 60°C) Buffer->React Step 3 SPE SPE Extraction (HLB Cartridge) React->SPE Step 4 LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Step 5

Figure 1: Isotope Dilution Workflow utilizing Dansyl Chloride Derivatization. The D3-IS is added prior to pH adjustment to compensate for reaction efficiency variances.

Application II: Mechanistic Tracing (Nitrosamine Formation)

Beyond simple quantification, Propylamine-D3 is invaluable for studying the formation of N-Nitrosodipropylamine (NDPA) , a probable human carcinogen.

The Pathway

In wastewater treatment plants (WWTPs), chloramination can trigger nitrosamine formation. By spiking Propylamine-D3 into a reactor, researchers can distinguish between:

  • Pre-existing NDPA: (Mass M)

  • Newly formed NDPA: (Mass M+3 or M+6)

If the D3-amine reacts with a native propylamine, it forms NDPA-D3 . If two D3-amine molecules react, it forms NDPA-D6 . This allows for the calculation of specific formation potentials.

NitrosaminePathway Propyl Propylamine (Native) Nitrite Nitrosating Agent (NO2- / NH2Cl) Propyl->Nitrite PropylD3 Propylamine-D3 (Tracer) PropylD3->Nitrite NDPA_Nat NDPA (Native) m/z 131 Nitrite->NDPA_Nat 2x Native NDPA_D3 NDPA-D3 (Hybrid) m/z 134 Nitrite->NDPA_D3 1x Native + 1x D3 NDPA_D6 NDPA-D6 (Double Label) m/z 137 Nitrite->NDPA_D6 2x D3

Figure 2: Mechanistic Tracing of Nitrosamine Formation. Using Propylamine-D3 allows differentiation between background contamination and active nitrosation pathways.

Data Analysis & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following calculations are mandatory:

Relative Response Factor (RRF)

Calculate the RRF during calibration to ensure system linearity:



Where:
  • 
     = Area of native Propylamine-Dansyl (m/z 293.1)
    
  • 
     = Area of Propylamine-D3-Dansyl (m/z 296.1)
    
  • 
     = Concentration
    
Cross-Talk Check

Before running samples, inject a "D3-only" blank.

  • Requirement: The signal at the native transition (293.1) must be < 0.5% of the D3 signal.

  • Cause of failure: If signal is high, the D3 standard may contain D0 impurities, or the mass resolution of the quadrupole is set too wide (wide isolation window).

References

  • U.S. Environmental Protection Agency (EPA). (2007).[10][11] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[10] Washington, D.C. [Link]

  • M. Jansons et al. (2021). LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods. Journal of Chromatography B. [Link]

  • Li, L. et al. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry.[3][8] Methods in Molecular Biology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effect Correction with N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Department: Bioanalytical Applications & Impurity Profiling Subject: Optimizing Quantification and Correcting Matrix Effects using Stable Isotope Labeled Internal Standards (SIL-IS)

Core Directive: The Role of N-Propyl-3,3,3-D3-amine HCl

Why this specific standard? this compound (


) is the stable isotope-labeled analog of propylamine. In high-stakes LC-MS/MS analysis—particularly for Nitrosamine Risk Assessments (NDPA precursors)  or biogenic amine quantification —it serves as the primary tool to normalize data against ionization suppression or enhancement caused by complex matrices (plasma, urine, or drug formulation excipients).

The Mechanism: In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts, polymers) compete for charge, altering the signal intensity of your analyte. Because this compound is chemically nearly identical to the target analyte, it experiences the same ionization environment. By quantifying the Area Ratio (Analyte/IS) rather than absolute area, you mathematically cancel out the matrix variance.

Diagnostic & Validation Protocols

Before troubleshooting, you must quantify the severity of the matrix effect (ME) to verify if the Internal Standard (IS) is correcting it effectively. We utilize the Matuszewski Method (Standard Line Slope or Post-Extraction Spike).

Experiment A: The Matrix Factor (MF) Determination

Objective: Determine if the IS is suppressed to the same degree as the analyte.

The Three-Set Protocol:

  • Set A (Neat Standards): Analyte + IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS, then extracted.

Calculations:

  • Absolute Matrix Effect (ME):

    
    
    
    • < 100% = Ion Suppression

    • > 100% = Ion Enhancement

  • IS-Normalized Matrix Factor (IS-nMF):

    
    
    
    • Target:0.85 – 1.15 (Close to 1.0 means the IS is correcting perfectly).

Visual Workflow: Matrix Effect Assessment

MatrixEffectProtocol Start Start Validation PrepSetA Set A: Neat Standard (Mobile Phase) Start->PrepSetA PrepSetB Set B: Post-Extraction Spike (Matrix Extract) Start->PrepSetB CalcME Calculate Absolute ME (Area B / Area A) PrepSetA->CalcME PrepSetB->CalcME CalcISnMF Calculate IS-Normalized MF (Ratio B / Ratio A) CalcME->CalcISnMF Decision Is IS-nMF between 0.85 and 1.15? CalcISnMF->Decision Pass PASS: IS Corrects Matrix Effect Decision->Pass Yes Fail FAIL: Divergent Suppression Decision->Fail No

Figure 1: Decision logic for validating matrix effect correction using the Matuszewski approach.

Troubleshooting Guide: Common Failure Modes

Issue 1: The Deuterium Isotope Effect (Retention Time Shift)

Symptom: The D3-IS elutes slightly earlier than the unlabeled propylamine (e.g.,


 min).
Root Cause:  Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency columns (UPLC/UHPLC) or with shallow gradients, the D3-amine separates from the target.
The Risk:  If the IS elutes in a suppression zone (e.g., a phospholipid peak) but the analyte elutes after it, the correction factor is invalid.

Corrective Actions:

  • Steepen the Gradient: Increase the rate of organic modifier change to force co-elution.

  • Modify Mobile Phase: Increase buffer strength (e.g., 10mM Ammonium Formate) to mask subtle polarity differences.

  • Switch Column Chemistry: Move from C18 to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is often superior for small polar amines like propylamine and minimizes hydrophobic isotope shifts.

Issue 2: "Cross-Talk" (Isotopic Contribution)

Symptom: You detect signal in the Analyte channel when injecting only the IS (Blank + IS). Root Cause:

  • Impurity: The N-Propyl-3,3,3-D3-amine standard contains traces of D0 (unlabeled) amine.

  • Fragment Overlap: The mass difference is only 3 Da. If the resolution of the quadrupole (Q1 or Q3) is too wide, the isotopes may overlap.

Corrective Actions:

  • Check Certificate of Analysis (CoA): Ensure Isotopic Purity is >99.5%.

  • Adjust Concentration: If the IS concentration is too high (e.g., 1000x the LLOQ of the analyte), even a 0.1% impurity will cause a significant ghost peak in the analyte channel. Titrate the IS concentration down until the interference is <20% of the LLOQ area.

Quantitative Data Summary

Table 1: Acceptance Criteria for Matrix Effect Validation (FDA/EMA)

ParameterMetricAcceptance Criteria
IS-Normalized MF Ratio (Set B / Set A)0.85 – 1.15 (CV < 15%)
IS Recovery (Area Set C / Area Set B)Consistent across Low, Med, High QC
Retention Time Shift

(Analyte vs IS)
< 0.05 min (Ideal for co-elution)
Selectivity Interference in Blank< 20% of LLOQ

FAQ: Expert Insights

Q: Can I use this compound to quantify NDPA (N-nitrosodipropylamine)? A: No, not directly. This standard is a primary amine. NDPA is a nitrosamine.

  • Correct Use: Use it to quantify Propylamine , which is a precursor to NDPA.

  • For NDPA: You must use NDPA-d14 or NDPA-d6 as the internal standard. Using a primary amine IS to correct for a nitrosamine analyte will fail because their chemical properties (pKa, logP) are too different to track matrix effects accurately.

Q: My IS recovery is dropping over the course of a run. Why? A: This is likely Matrix Build-up .

  • Small amines are often analyzed using ion-pairing reagents or HILIC. If you are injecting "dirty" samples (protein precipitated plasma), phospholipids accumulate on the column head.

  • Fix: Add a "Sawtooth" wash step (95% Organic) at the end of every injection cycle to strip the column.

Q: Why is the HCl salt form specified? A: The HCl salt stabilizes the volatile amine. Free base propylamine is highly volatile and difficult to handle gravimetrically.

  • Protocol Note: When preparing stock solutions, account for the HCl mass.

    • MW (Free Base): ~59.1 g/mol (D3 analog)

    • MW (HCl Salt): ~95.6 g/mol

    • Correction Factor: Multiply weighed mass by ~0.62 to get the free base concentration.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Focus on Section III.B.2 (Matrix Effects). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Section 4.1.8 (Matrix Effects). [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (The Gold Standard method for MF calculation). [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Optimizing N-Propyl-3,3,3-D3-amine HCl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Ion Suppression & Matrix Effects Compound Class: Small Polar Aliphatic Amines (Deuterated Internal Standard)

Executive Summary

You are likely experiencing Signal-to-Noise (S/N) degradation or non-linear calibration curves when using N-Propyl-3,3,3-D3-amine HCl as an Internal Standard (IS).[1]

Because this compound is a small, high-pKa (approx. 10.2), and highly polar amine, it presents two specific vulnerabilities in LC-MS/MS:

  • Void Volume Elution: On standard C18 columns, it retains poorly, often co-eluting with unretained salts and matrix components (the "suppression zone").

  • Deuterium Isotope Effect: The D3-label can cause a slight retention time shift compared to the native analyte. If this shift moves the IS into a suppression zone while the analyte remains outside it (or vice versa), the IS fails to compensate for matrix effects.

This guide provides the diagnostic protocols and chromatographic solutions to resolve these issues.

Module 1: The Diagnostic Workflow

Before altering your method, you must visualize where the suppression is occurring relative to your analyte peak. The industry-standard method for this is Post-Column Infusion .

Protocol: Post-Column Infusion (PCI)

Objective: Map the ionization efficiency of the mass spectrometer throughout the entire chromatographic run.

Step-by-Step Procedure:

  • Setup: Disconnect the HPLC column outlet from the MS source. Insert a T-junction (tee).[1]

  • Infusion: Connect a syringe pump to one inlet of the tee. Infuse a neat solution of This compound (approx. 100 ng/mL in mobile phase) at a low flow rate (e.g., 5-10 µL/min).

  • LC Flow: Connect the HPLC column outlet to the other inlet of the tee. Inject a blank matrix extract (e.g., plasma/urine processed exactly like your samples, but without the IS).

  • Acquisition: Run your standard LC gradient. Monitor the MRM transition for the D3-amine.

  • Analysis: You should see a steady baseline (from the infusion). Any "dips" in the baseline indicate ion suppression; "peaks" indicate enhancement.

Visualizing the Problem

PCI_Setup cluster_0 LC System cluster_1 Infusion System HPLC Pump HPLC Pump Injector (Blank Matrix) Injector (Blank Matrix) HPLC Pump->Injector (Blank Matrix) Column Column Injector (Blank Matrix)->Column T-Junction T-Junction Column->T-Junction Eluent + Matrix Syringe Pump Syringe Pump (Constant D3-Amine Infusion) Syringe Pump->T-Junction Constant IS MS Source MS Source (ESI) T-Junction->MS Source Data System Chromatogram: Look for Baseline Dips MS Source->Data System

Caption: Schematic of Post-Column Infusion setup. A dip in the constant IS signal reveals the exact retention time of matrix interferences.

Module 2: The "Hidden" Variable: Deuterium Isotope Effect

A common failure mode with N-Propyl-3,3,3-D3-amine is the Deuterium Isotope Effect .[1]

The Mechanism

Deuterium (


) is slightly more lipophilic and has a smaller molar volume than Protium (

). In Reverse Phase Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[2][3]
The Risk Scenario

If your D3-IS elutes 0.1–0.2 minutes before your native analyte, it may fall into a suppression zone (e.g., a phospholipid peak) that the native analyte avoids.

  • Result: The IS signal is suppressed, but the Analyte signal is not.

  • Calculation Error: The Area Ratio (

    
    ) artificially increases, leading to overestimation  of the drug concentration.
    
Data: Impact of Column Choice on Isotope Separation
Column ChemistryRetention MechanismIsotope Separation RiskSuitability for N-Propyl-D3-amine
C18 (ODS) Hydrophobic InteractionHigh (D3 elutes earlier)Low (Poor retention, high suppression)
C8 / Phenyl Hydrophobic / Pi-PiModerate Low (Insufficient retention for small amines)
PFPP (Pentafluorophenyl) H-Bonding / Dipole / Pi-PiLow High (Excellent retention for polar amines)
HILIC (Silica/Amide) Partitioning / IonicNegligible High (Elutes away from void volume)

Module 3: Troubleshooting Decision Tree

Use this logic flow to select the correct remediation strategy based on your PCI results.

Troubleshooting_Tree Start Start: Observed Signal Variation PCI Perform Post-Column Infusion (PCI) Start->PCI Result1 IS elutes in Void Volume (k' < 1) PCI->Result1 Result2 IS elutes with Matrix Dip PCI->Result2 Result3 IS and Analyte separated (>0.1 min) PCI->Result3 Action_HILIC Switch to HILIC Mode (Amide or Bare Silica) Result1->Action_HILIC Need Retention Action_Clean Improve Sample Prep (Switch PPT -> SPE/LLE) Result2->Action_Clean Remove Matrix Action_PFPP Switch to PFPP Column (Reduces Isotope Shift) Result3->Action_PFPP Co-elution Critical

Caption: Decision logic for selecting the appropriate remediation strategy based on diagnostic data.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my N-Propyl-3,3,3-D3-amine signal drop specifically in urine samples but not in plasma?

  • Answer: Urine contains high concentrations of salts and polar metabolites that elute in the void volume. Since N-propylamine is highly polar, it likely co-elutes with this "salt dump" on C18 columns.[1]

  • Fix: Switch to a PFPP column to increase retention (

    
    ) or use HILIC  to elute the amine after the salts.
    

Q2: Can I just increase the concentration of the IS to overcome suppression?

  • Answer: No. Ion suppression is a percentage reduction in ionization efficiency. If matrix reduces signal by 50%, doubling the IS concentration just gives you 50% of a larger number. The ratio relative to the analyte remains compromised if the suppression is not identical for both.

Q3: Is Protein Precipitation (PPT) sufficient for this compound?

  • Answer: Rarely. PPT removes proteins but leaves phospholipids and salts. For small polar amines, Phospholipid Removal Plates (e.g., Ostro, HybridSPE) or Liquid-Liquid Extraction (LLE) at high pH (to neutralize the amine) are superior.

Q4: Why is my calibration curve non-linear at the lower end?

  • Answer: This is a classic sign of "Cross-Talk" or interference. Ensure your D3-IS does not contain D0 (unlabeled) impurities.[1] Conversely, at high analyte concentrations, the natural isotope abundance of the analyte (M+3) might contribute to the IS channel.

  • Check: Run a "Blank + IS" sample to check for analyte interference, and a "High Standard (no IS)" to check for IS interference.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

    • Core citation for the Post-Column Infusion method.
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link

    • The definitive guide on calculating M
  • Wang, S., et al. (2007). "Deuterium isotope effect on retention time of reverse phase liquid chromatography." Journal of Chromatography B. Link

    • Evidence for D-labeled compounds eluting earlier on C18.[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

    • Regulatory requirements for assessing matrix effects.[4][5][6][7][8]

Sources

Technical Support Center: Peak Shape Optimization for N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Subject: Optimization of Peak Symmetry and Sensitivity for N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3). Context: This deuterated primary amine is a critical Internal Standard (IS) for the quantification of propylamines and nitrosamine impurities (e.g., NDPA precursors) in pharmaceutical and bioanalytical workflows.

Executive Summary: The "Tailing" Challenge

Primary amines like N-Propyl-3,3,3-D3-amine (


) are notoriously difficult to chromatograph.[1][2] In standard Reversed-Phase LC (RPLC) at acidic pH, the amine is positively charged (

).[1][2] It interacts electrostatically with residual negatively charged silanols (

) on the column stationary phase, causing severe peak tailing.[1][2]

This guide provides three validated pathways to resolve this: High pH RPLC , Ion-Pairing RPLC , and HILIC .[1]

Module 1: Chromatographic Method Optimization
Pathway A: High pH Reversed-Phase (Recommended)

Best for: Sharpest peaks, highest sensitivity in ESI(+).[1][2]

  • Mechanism: At pH 10-11, the amine is deprotonated (neutral). Neutral species do not interact with silanols, resulting in Gaussian peak shapes.

  • Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) rated for pH > 10.[1] Standard silica columns will dissolve.[2]

  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile (100%).[2]

    • Gradient: 5% B to 90% B.

Pathway B: Acidic RPLC with Ionic Strength

Best for: Labs restricted to standard silica C18 columns.[1]

  • Mechanism: High ionic strength buffers compete with the amine for silanol sites, "masking" them.

  • Protocol:

    • Mobile Phase A: 0.1% Formic Acid + 10-20 mM Ammonium Formate .[1][2] (Crucial: Formic acid alone is insufficient to suppress tailing).[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Note: If tailing persists, switch modifier to 0.05% Trifluoroacetic Acid (TFA) . Warning: TFA causes signal suppression in Mass Spectrometry.

Pathway C: HILIC (Hydrophilic Interaction LC)

Best for: Maximum retention of short-chain amines.[1][2]

  • Mechanism: Retains polar amines via a water layer on the stationary phase.

  • Column: Bare Silica or Amide-bonded phase.[1][2]

  • Protocol:

    • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).[2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Isocratic/Gradient: High organic start (e.g., 90% B).

Module 2: Visualization of Method Selection

The following decision tree helps you select the correct optimization pathway based on your lab's constraints.

MethodSelection Start Start: Severe Tailing of N-Propyl-3,3,3-D3-amine CheckCol Can you use High pH (Hybrid Silica) Columns? Start->CheckCol HILIC_Check Is Retention Time Too Short (k < 1)? Start->HILIC_Check HighPH Pathway A: High pH RPLC (pH 10.5) CheckCol->HighPH Yes LowPH Is Mass Spec Sensitivity Critical? CheckCol->LowPH No (Standard C18) Mechanism1 Amine becomes Neutral No Silanol Interaction HighPH->Mechanism1 TFA Pathway B1: Ion Pairing (0.05% TFA) LowPH->TFA No (Peak Shape Priority) Formate Pathway B2: High Ionic Strength (Formic Acid + 20mM Amm. Formate) LowPH->Formate Yes (Avoid Suppression) Suppression Warning: Signal Suppression TFA->Suppression HILIC Pathway C: HILIC Mode (Bare Silica/Amide) HILIC_Check->HILIC Yes

Figure 1: Decision matrix for selecting the optimal chromatographic mode for primary amines.[1][2]

Module 3: Sample Preparation & Handling

Critical Failure Point: The "Solvent Effect" Users often dissolve the HCl salt in 100% aqueous buffer or methanol, then inject onto a high-organic HILIC method or high-aqueous RPLC method.[1] This mismatch causes peak splitting.[2]

ParameterRecommendationWhy?
Salt Dissociation The HCl salt dissociates immediately in solution.[1][2]You are analyzing the propyl-d3-ammonium ion. The chloride counter-ion adds ionic strength but is not detected in ESI(+).
Diluent (RPLC) Match Initial Mobile Phase (e.g., 5% ACN / 95% Water).[2]Prevents "solvent wash-through" where the analyte travels faster than the mobile phase front.
Diluent (HILIC) 80-90% Acetonitrile .[1][2]Injecting water-rich samples in HILIC disrupts the water layer, causing massive peak distortion.
Stability Store stock solutions at -20°C.The C-D bond (Methyl-D3) is stable and non-exchangeable.[1][2] However, primary amines can absorb CO2 from air to form carbamates; keep vials tightly capped.
Module 4: Troubleshooting & FAQ

Q1: My D3-amine peak is splitting into a "doublet." Is the deuterium exchanging?

  • Diagnosis: No, the deuterium on the terminal methyl group (

    
    ) is chemically stable.
    
  • Root Cause: This is almost always a solvent mismatch .[1][2] You likely injected a sample dissolved in a strong solvent (e.g., 100% Methanol) onto a weak mobile phase.

  • Fix: Evaporate and reconstitute the sample in the starting mobile phase composition.

Q2: The retention time of the D3-IS is slightly different from the native Propylamine. Is this normal?

  • Answer: Yes. This is the Deuterium Isotope Effect .

  • Explanation: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1][2] In RPLC, the D3-amine will elute slightly earlier than the native amine. In HILIC, it may elute slightly later.

  • Action: Ensure your MS acquisition window is wide enough to capture both.[2]

Q3: I see high background noise in the MRM transition.

  • Diagnosis: Primary amines are ubiquitous (environmental contaminants).[2]

  • Fix: Use LC-MS grade solvents. Do not use plastic pipette tips for trace analysis (plasticizers can interfere).[2] Wash glassware with 10% Nitric Acid.[2]

Q4: Can I use the Free Base form instead of the HCl salt?

  • Answer: Yes, but the HCl salt is preferred for solid-state stability (less volatile, less hygroscopic).

  • Correction: If you switch, you must correct the weighing mass.

    • MW (Free Base): ~62.1 g/mol [2]

    • MW (HCl Salt): ~98.6 g/mol [1][2]

    • Correction Factor: Multiply HCl weight by 0.63 to get the free amine mass.

References
  • McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2021).[2] Method Development Guide for Peptides and Small Molecules (High pH Stability). Link[2]

  • European Medicines Agency (EMA). (2020).[2] Nitrosamine impurities in human medicinal products. (Context for amine impurity analysis). Link

  • Dolan, J. W. (2012).[2] Peak Tailing and Column Selection. LCGC North America.[2] Link

Sources

optimizing mass spectrometry parameters for N-Propyl-3,3,3-D3-amine hcl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with N-Propyl-3,3,3-D3-amine HCl . It moves beyond generic advice to address the specific physicochemical challenges of this deuterated small amine: low molecular weight, high polarity, and the ionization suppression caused by its hydrochloride salt form.

Role: Senior Application Scientist Status: System Operational Topic: MS Parameter Optimization & Troubleshooting

Executive Summary & Compound Physics

Compound: N-Propyl-3,3,3-D3-amine Hydrochloride Target Use: Internal Standard (IS) for Propylamine; Nitrosamine impurity tracing (NDPA precursor).

This molecule presents a "Perfect Storm" of mass spectrometry challenges:

  • Low Mass Cutoff: The precursor ion (

    
     Da) often falls below the stable transmission window of many triple quadrupole RF lenses.[1]
    
  • Salt Suppression: The HCl counter-ion (

    
    ) is a potent electrospray ionization (ESI) suppressor in positive mode.[1]
    
  • Retention Failure: As a short aliphatic amine, it possesses near-zero retention on standard C18 columns, eluting in the void volume where matrix effects are highest.[1]

This guide provides two distinct workflows: Direct Analysis (HILIC) for rapid screening and Derivatization for high-sensitivity quantitation.[1]

Pre-Analytical: Handling the HCl Salt

Critical Step: You cannot inject high concentrations of the HCl salt directly without risking signal suppression.[1]

  • The Problem: In the ESI droplet, abundant

    
     pairs with the protonated amine (
    
    
    
    ), forming neutral ion pairs that do not enter the mass analyzer.
  • The Fix:

    • Stock Prep: Dissolve the HCl salt in water/methanol (50:50).[1]

    • Working Standard: Dilute at least 100-fold into a mobile phase containing Formic Acid (0.1%) . The excess protons from formic acid displace the chloride, ensuring the amine remains fully protonated (

      
      ) while the chloride is washed away or diluted below suppression thresholds.
      

Workflow A: Direct Analysis (HILIC)

Best for: High-throughput screening where derivatization is impractical.

Chromatography Optimization

Standard Reverse Phase (C18) is not recommended due to lack of retention.[1] You must use Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

ParameterRecommendationScientific Rationale
Column ZIC-HILIC or Amide (2.1 x 100mm, 1.7µm)Zwitterionic or Amide phases retain the polar amine via hydrogen bonding and electrostatic interactions.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0) in WaterLow pH ensures the amine is fully protonated (pKa ~10.5).[1] Ammonium formate provides ionic strength for peak shape.[1]
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC retention.[1][2][3]
Isocratic Mode 80% B / 20% ASmall amines elute early; high organic holds them back.[1]
Injection Vol 1-2 µL (in 100% ACN)Crucial: Injecting water-rich samples into HILIC causes peak breakthrough.[1] Sample diluent must match the initial mobile phase (high ACN).[1]
Mass Spectrometry Parameters (Source)

Note: These values are starting points for a Sciex/Agilent/Thermo triple quad. Tune using the decision tree below.

  • Ionization: ESI Positive (+)

  • Capillary Voltage (Vcap): 2500 – 3000 V (Lower than typical).[1] Why? Small molecules are easily fragmented in the source if voltage is too high.[1]

  • Gas Temperature: 350°C (High).[1] Why? Small amines are highly soluble in water droplets; high heat is needed to desolvate them efficiently.[1]

  • Fragmentor/Declustering Potential: Low (e.g., 60-80 V).[1] Prevent in-source loss of the propyl chain.[1]

MRM Transitions (Calculated)

Since the D3 label is on the terminal methyl group (


):
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 63.1 46.1 15 - 20Loss of

(17 Da). Leaves the propyl cation (

).[1]
Qualifier 63.1 30.1 25 - 35C-C bond cleavage (Immonium ion equivalent).[1]
Interference 63.118.0N/ADetection of

.[1] Non-specific; avoid using.

Workflow B: Derivatization (High Sensitivity)

Best for: Trace quantification (< 10 ng/mL) or instruments with poor low-mass transmission.

If your MS cannot stably transmit m/z 63, you must derivatize.[1] The industry standard is Dansyl Chloride (DNS-Cl) .[1]

  • Reaction: Propylamine + DNS-Cl

    
     Dansyl-Propylamine + HCl.[1]
    
  • Mass Shift: Adds ~233 Da. New Precursor

    
     296 Da.[1]
    
  • Benefit: The derivative is hydrophobic (retains on C18) and heavy (bypasses low-mass cutoff).

Protocol:

  • Mix 50 µL Sample + 50 µL NaHCO3 (100 mM, pH 11).

  • Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate 60°C for 10 mins.

  • Inject onto C18 Column .[1]

Visual Troubleshooting Guides

Diagram 1: Method Selection Decision Tree

Use this logic to determine if you need to derivatize.

MethodSelection Start Start: N-Propyl-3,3,3-D3-amine Analysis CheckMS Check MS Low Mass Cutoff (Can it transmit m/z 63?) Start->CheckMS Direct Direct Analysis (Workflow A) CheckMS->Direct Yes (> m/z 50) Deriv Derivatization (Workflow B) CheckMS->Deriv No (Cutoff > m/z 80) HILIC Use HILIC Column (ZIC-HILIC) Direct->HILIC High Polarity RP Use C18 Column (Reverse Phase) Deriv->RP Increased Hydrophobicity Res1 Res1 HILIC->Res1 Result: m/z 63 -> 46 Res2 Res2 RP->Res2 Result: m/z 296 -> 170

Caption: Decision matrix for selecting between Direct HILIC analysis and Dansyl Chloride derivatization based on instrument capabilities.

Diagram 2: Signal Optimization Loop

How to tune the source for this fragile molecule.

Optimization Input Infuse Standard (1 µg/mL) Step1 Step 1: Gas Temp Maximize (300-350°C) Input->Step1 Step2 Step 2: Capillary V Lower to 2.5kV Step1->Step2 Step3 Step 3: Declustering Ramp 0-100V Step2->Step3 Check Check Spectrum Is m/z 63 dominant? Step3->Check Frag Issue: Fragmentation (m/z 46 observed in Q1) Check->Frag No (Source Frag) Good Optimal Signal Check->Good Yes Frag->Step3 Lower Potential

Caption: Step-by-step source tuning to prevent in-source fragmentation of the labile amine.

FAQ & Troubleshooting

Q1: I see the peak in the standard, but it disappears in my plasma/urine sample.

  • Diagnosis: Matrix Effect (Ion Suppression).[1] In HILIC, salts from biological fluids elute early, exactly where your amine elutes.[1]

  • Solution: You must perform a "divert valve" step to send the first 1 minute of flow to waste, or use Protein Precipitation with ACN (1:3 ratio) to match the HILIC mobile phase. Do not use aqueous SPE reconstitution.[1]

Q2: My retention time is shifting between the D3 standard and the native propylamine.

  • Diagnosis: Deuterium Isotope Effect.[1] Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] In high-efficiency HILIC, the D3-amine may elute slightly earlier than the native amine.

  • Solution: This is normal.[1][4][5] Ensure your integration window covers both, or set individual windows if the resolution is high.[1]

Q3: The m/z 63 signal is extremely noisy/erratic.

  • Diagnosis: Chemical Noise/Solvent Contamination.[1] The low mass region (m/z < 100) is filled with solvent clusters (methanol/acetonitrile dimers).[1]

  • Solution: Switch to Methanol-free mobile phases if possible (use ACN/Water).[1] Increase the collision energy slightly to differentiate the real transition (63->46) from solvent background.

References

  • FDA Guidance on Nitrosamine Impurities: Control of Nitrosamine Impurities in Human Drugs. (Discusses the importance of monitoring small amine precursors like propylamine).

  • HILIC Methodology for Small Amines: "Hydrophilic interaction chromatography coupled to mass spectrometry for the analysis of small polar compounds." Journal of Chromatography A. (General methodology for polar amines).

  • Dansyl Chloride Derivatization: "Dansylation of amines for high-sensitivity LC-MS/MS analysis." Analytica Chimica Acta. (Standard protocol validation).

  • PubChem Compound Summary: Propylamine (Data source for pKa and basic properties).[1]

(Note: Specific protocols for "N-Propyl-3,3,3-D3-amine" are derived from standard propylamine workflows adapted for the mass shift and salt properties.)

Sources

Technical Support Center: Resolution of Co-elution Anomalies for N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Propyl-3,3,3-D3-amine HCl (Deuterated Internal Standard) CAS: 1219805-72-7 (labeled) / 107-10-8 (unlabeled analog) Chemical Class: Primary Aliphatic Amine Support Tier: Level 3 (Method Development & Senior Applications)[1]

Introduction: The "Co-elution" Paradox

Welcome to the Advanced Technical Support Center. You are likely visiting this page because you are experiencing one of two distinct chromatographic phenomena with This compound :

  • The Quantitation Drift (Unwanted Separation): You are using the D3-amine as an Internal Standard (IS) for N-Propylamine, but the deuterated standard is eluting at a slightly different retention time than the analyte. This "isotope effect" is decoupling your IS from the matrix suppression zone of your analyte, compromising quantitative accuracy.

  • The Crosstalk Interference (Spectral Co-elution): The analyte and IS co-elute perfectly (as desired), but you are detecting signal crosstalk between the quantitation and reference channels, likely due to the +3 Da mass shift being insufficient to clear the natural isotopic envelope of a high-concentration analyte.

This guide provides the diagnostic logic and resolution protocols to address both scenarios.

Module 1: Diagnostic Workflow

Before altering column chemistry, determine the root cause of your data anomaly. Use this decision matrix to select the correct troubleshooting path.

TroubleshootingLogic Start User Issue: Co-elution / Resolution Intent What is your Analytical Goal? Start->Intent PathQuant Quantitation (LC-MS/MS) Goal: Perfect Co-elution Intent->PathQuant I am quantifying Propylamine PathPurify Purification / Mechanistic Study Goal: Separation of D3 from H3 Intent->PathPurify I need to separate D3 from H3 CheckRT Check Retention Time (RT) Shift PathQuant->CheckRT Sol3 Solution: High-Efficiency Phases (PGC / UPLC) PathPurify->Sol3 ShiftYes RT Shift Observed (Isotope Effect) CheckRT->ShiftYes D3 elutes earlier/later ShiftNo Perfect Co-elution (Signal Crosstalk) CheckRT->ShiftNo Peaks overlap perfectly Sol1 Solution: Minimize Isotope Effect (Temp/Phase Adjustment) ShiftYes->Sol1 Sol2 Solution: MRM Optimization (Mass Resolution) ShiftNo->Sol2

Figure 1: Diagnostic decision tree for this compound anomalies. Blue nodes indicate the final resolution protocols detailed below.

Module 2: The Isotope Effect (Unwanted Separation)

The Science

In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often exhibit slightly different retention behaviors than their protium (H) analogs. This is known as the Deuterium Isotope Effect .[1]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This effectively reduces the hydrophobic surface area of the molecule, often causing the deuterated analog to elute slightly earlier than the non-deuterated analyte in RPLC.

  • The Risk: If the D3-IS elutes 0.1–0.2 minutes earlier, it may exit the column during a different gradient phase or matrix suppression event than the analyte. This renders the IS ineffective at correcting for matrix effects.[1]

Protocol A: Re-coupling the Analyte and IS

If your D3 standard is separating from your analyte, use these steps to force co-elution.

  • Switch to HILIC Mode (Recommended):

    • Small polar amines like Propylamine are poorly retained on C18, requiring high water content where the isotope effect is most pronounced.

    • Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic phase). HILIC relies on a water-layer partitioning mechanism which is less sensitive to the subtle hydrophobic volume differences between C-D and C-H bonds compared to C18.[1]

    • Reference: HILIC provides superior retention for polar amines and often masks subtle hydrophobic isotope effects [1].[1]

  • Temperature Modulation (RPLC Alternative):

    • If you must use RPLC, increase the column temperature (e.g., from 30°C to 45°C).

    • Why: Higher temperatures increase mass transfer and band broadening slightly, which can merge the partially resolved peaks. While this reduces theoretical resolution, for an IS workflow, "merging" is the goal.

  • Mobile Phase Modifier:

    • Add 0.1% HFBA (Heptafluorobutyric Acid): HFBA is a strong ion-pairing agent.[1] It forms a neutral complex with the amine.[1] The retention then becomes dominated by the interaction of the fluorinated tail with the stationary phase, overpowering the subtle D3 vs. H3 difference.

Module 3: Crosstalk & Spectral Interference

The Science

N-Propyl-3,3,3-D3-amine has a mass shift of +3 Da.[1]

  • Problem: The natural isotopic envelope of non-deuterated Propylamine (M+0) includes M+1 (13C), M+2, and M+3 isotopes. If the concentration of the analyte is high, the M+3 isotope of the analyte will register in the transition channel of the D3-IS.

  • Result: The IS peak area increases artificially as analyte concentration increases, causing non-linear calibration curves (quadratic curvature).

Protocol B: Eliminating Crosstalk

Step 1: The "Blank" Test (Validation) Inject a high-concentration standard of non-deuterated Propylamine (without IS).[1] Monitor the D3-IS MRM transition.

  • Result: If you see a peak, you have crosstalk (isobaric interference).[1]

Step 2: MRM Transition Optimization Standard transitions often rely on the loss of ammonia or the propyl chain.

  • Action: Select a product ion that retains the deuterium label.[1]

  • Propylamine (H3):[2] Precursor 60.1

    
     Product 43.1 (Loss of NH3)
    
  • Propylamine (D3):[2] Precursor 63.1

    
     Product 46.1 (Loss of NH3)
    
  • Optimization: Ensure your collision energy (CE) is optimized specifically for the D3 transition. Sometimes, the C-D bond strength alters fragmentation kinetics.

Step 3: Chromatographic Resolution (The "Last Resort") If crosstalk is unavoidable due to the +3 Da limit, you must chromatographically separate the D3-IS from the H3-Analyte (contradicting Module 2).

  • Method: Use a Porous Graphitic Carbon (PGC) column.[1][3] PGC is exceptionally sensitive to geometric and isotopic differences and can baseline separate D3/H3 amines [2].[1]

  • Note: This converts the method to an "External Standard" quantification approach, as the IS no longer co-elutes.

Module 4: Peak Shape & Tailing Issues

Poor peak shape (tailing) increases the likelihood of integration errors and variable co-elution.

The Science

Primary amines (


) act as strong bases.[1] They interact with acidic silanols (

) on the silica backbone of HPLC columns, causing severe tailing.
Protocol C: The "Anti-Tailing" Mobile Phase
ParameterRecommendationMechanism
Column Choice Hybrid Particle (BEH/CSH) or Polymer-based Resists high pH; fewer residual silanols.[1]
pH Strategy High pH (10-11) At pH > pKa (approx 10.5), the amine is deprotonated (neutral). Neutral amines do not interact ionically with silanols.[1]
Buffer 10mM Ammonium Bicarbonate Volatile buffer suitable for LC-MS at high pH.[1]
Ion Pairing (Low pH) 0.05% TFA or HFBA If running at low pH, TFA masks silanols and pairs with the amine to improve shape. Warning: TFA suppresses MS signal.

Visualizing the Separation Mechanism

The following diagram illustrates why HILIC is preferred over C18 for this specific deuterated amine.

SeparationMechanism cluster_C18 C18 (Reversed Phase) cluster_HILIC HILIC (Polar Phase) C18_Surface Hydrophobic Ligands Mech_C18 Mechanism: Hydrophobic Volume C18_Surface->Mech_C18 Result_C18 Risk: D3 elutes earlier (Isotope Effect Visible) Mech_C18->Result_C18 HILIC_Surface Water Layer on Silica Mech_HILIC Mechanism: Partitioning into Water HILIC_Surface->Mech_HILIC Result_HILIC Benefit: Co-elution maintained (Isotope Effect Masked) Mech_HILIC->Result_HILIC

Figure 2: Comparison of retention mechanisms. HILIC masks the isotope effect by relying on partitioning rather than surface area interaction.

Frequently Asked Questions (FAQ)

Q: Why does my D3-propylamine signal drop when the H-propylamine concentration is high? A: This is Ion Suppression .[1] Even if they co-elute, if the analyte concentration is massive, it can steal all the charge in the ESI source, suppressing the IS signal.

  • Fix: Dilute your sample or use a co-eluting IS with a larger mass shift (e.g., 13C3-Propylamine) if available, though D3 is standard.[1]

Q: Can I use a standard C18 column for this? A: Only if you use Ion Pairing reagents (HFBA/TFA) or High pH buffers.[1] On a standard C18 with Formic Acid, Propylamine will elute in the void volume (t0) or tail severely, making the D3/H3 separation issue irrelevant because the chromatography is already failed.

Q: Is the D3 label stable? A: Yes, the deuterium is on the terminal methyl group (3,3,3-D3) or the propyl chain carbon-bound hydrogens. These are non-exchangeable protons.[1] Do not worry about D/H exchange in protic solvents (water/methanol) unless you are exposing it to extreme pH/catalytic conditions.[1]

References

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes.[1] Link

  • West, C., et al. (2017).[1] Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography.[1] Journal of Chromatography A. Link[1]

  • Liang, C., et al. (2021).[1][4] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC-MS. LCGC North America.[1] Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

Sources

Technical Support Center: N-Propyl-3,3,3-D3-amine HCl Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Two-Front War"

If you are experiencing low recovery with N-Propyl-3,3,3-D3-amine HCl , you are likely fighting a two-front war against Volatility and Solubility .[1]

This molecule presents a classic analytical paradox:

  • To extract it (via LLE or Reverse Phase), you must basify it to neutralize the amine.

  • Once basified , it becomes highly volatile (BP ~48°C) and is lost during concentration.

  • If left acidic , it is a non-volatile salt but is too polar (LogP ~0.48) to extract into standard organic solvents.

This guide abandons generic advice to focus on the specific physical chemistry of short-chain aliphatic amines. The following protocols are designed to close the escape routes for your analyte.

Part 1: The Volatility Trap (Sample Preparation)

The Core Mechanism

The Hydrochloride (HCl) salt form of your standard is a stable solid. However, the moment you adjust the pH above the pKa (~10.7) to perform an extraction, you generate the free base .

  • Propylamine (Free Base): Boiling Point 48°C .

  • Risk: If you use a nitrogen blow-down or vacuum concentrator on a basic solution, you are distilling off your analyte, not just the solvent.

Troubleshooting Workflow

Q: I am losing signal after drying down my extraction eluate. What is happening? A: You are likely evaporating the free base. The Fix: You must "trap" the amine as a salt before any evaporation step.

Protocol: The "Acid Keeper" Method If you elute from an SPE cartridge using 5% NH₄OH in Methanol (standard protocol), do not evaporate immediately.

  • Add 20–50 µL of 6M HCl (or excess Formic Acid) to the collection tube before or immediately after elution.

  • Vortex to ensure the pH drops below 3.

  • Result: The volatile free base converts back to the non-volatile Propyl-D3-ammonium chloride salt.

  • Safe to Evaporate: You can now dry this down under Nitrogen.

Figure 1: The Volatility Trap. Evaporating a basic solution of propylamine guarantees loss. Acidification is the mandatory "Keeper" step.

Part 2: Extraction Efficiency (LLE vs. SPE)

Why Liquid-Liquid Extraction (LLE) Fails

Q: I tried extracting with Hexane/DCM at pH 12, but recovery is <20%. Why? A: Even at pH 12, Propylamine is small and retains significant water solubility. Its LogP is ~0.[2]48. It does not "want" to migrate into non-polar solvents like Hexane. Furthermore, the high volatility of the free base means you lose it from the organic layer during handling.

The Solution: Mixed-Mode Cation Exchange (MCX)

You must use a mechanism that relies on charge , not just polarity. Mixed-Mode Strong Cation Exchange (MCX) is the gold standard for small aliphatic amines.

Validated MCX Protocol for Propyl-D3-amine

StepSolvent/ActionMechanism
1. Condition 1 mL MeOH, then 1 mL WaterWetting the sorbent.
2.[1] Load Sample diluted in 0.1% Formic Acid (pH < 4)CRITICAL: Analyte must be positively charged (NH₃⁺) to bind to the sulfonate groups on the sorbent.
3.[1] Wash 1 1 mL 0.1% Formic Acid (aq)Removes proteins/salts.[1] Analyte stays locked by ionic bond.
4. Wash 2 1 mL MethanolRemoves hydrophobic interferences.[1] Analyte stays locked.
5. Elute 1 mL 5% NH₄OH in Methanol High pH breaks the ionic bond; Methanol solubilizes the free base.[1]
6. TRAP Add 50 µL 6M HCl immediately Converts free base back to salt to prevent volatilization.[1]

Part 3: Detection & Derivatization

Q: I have good recovery, but I can't see the peak on my UV/Vis detector. A: Propylamine has no chromophore. You cannot detect it by UV without derivatization.

Q: My LC-MS signal is erratic. A: Small amines (MW ~62 Da) often fall into the "chemical noise" region of Mass Specs (low mass cutoff). Also, they are prone to severe ion suppression if not separated from matrix salts.

Recommended Derivatization: Dansyl Chloride

If you lack a sensitive MS method or need UV detection, Dansylation is robust. It adds a heavy, UV-active tag, moving the mass to a cleaner region (~295 Da) and making it lipophilic (easier to separate on C18).

Dansylation Protocol:

  • Mix: 100 µL Sample (Amine salt) + 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10).

  • Add: 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 15 minutes (sealed vial—prevents volatility).

  • Quench: Add 20 µL Methylamine or Ammonium Hydroxide to consume excess reagent.

  • Analyze: The resulting derivative is stable, non-volatile, and UV active (254 nm).

Part 4: Summary of Physical Properties & Targets

Use this table to verify your experimental parameters.

PropertyValueImplication for Recovery
Molecular Weight ~62.13 (D3 form)Very low mass.[1] Watch for MS low-mass cutoff filters.
Boiling Point 48–49°C (Free Base)Extreme Risk. Do not heat or blow down if pH > 8.[1]
pKa 10.71 To retain on MCX, pH must be < 8.[1] To elute, pH must be > 12.
LogP ~0.48Hydrophilic.[1] LLE with Hexane/Ether is inefficient. Use MCX SPE.
Isotope Stability C-D Bonds (Terminal)Stable. D3 label will not exchange with water protons.[1]

Part 5: Troubleshooting Flowchart

Figure 2: Diagnostic workflow for isolating the cause of sample loss.

References

  • National Center for Biotechnology Information (PubChem). Propylamine (Compound CID 7852) - Physical Properties. [Link]

  • Waters Corporation. Oasis MCX Sample Extraction Products: Method Development Protocols. [Link]

Sources

minimizing isotopic exchange of N-Propyl-3,3,3-D3-amine hcl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Exchange & Stability Optimization
Core Concept: The Dual-Stability Model

To successfully utilize N-Propyl-3,3,3-D3-amine HCl , you must distinguish between two distinct types of isotopic exchange. Most "loss of label" issues reported by users are actually misinterpretations of Type 2 (Labile Exchange) rather than Type 1 (Irreversible Loss).

FeatureType 1: C-D Bond (The Label) Type 2: N-H Bond (The Functional Group)
Location Terminal Methyl Group (

)
Amine Head Group (

)
Stability High. Stronger than C-H bonds (approx. +1.2 kcal/mol).[1][2]Low. Rapidly exchanges with protons in solvent.
Risk Factor Extreme heat, radicals, metabolic oxidation.Protic solvents (

,

), moisture.
Consequence Permanent loss of isotopic purity.Transient change in NMR/MS appearance.
Troubleshooting Guides (FAQ Format)
Scenario A: Analytical Anomalies (NMR & MS)

Q: "I dissolved my sample in


 for NMR, and the amine signal disappeared. Did I lose my label?" 
A: No, you did not lose the 

label.
  • Diagnosis: You are observing Labile Proton Exchange . In

    
    , the amine protons (
    
    
    
    ) rapidly exchange with the solvent deuterium. The signal effectively "vanishes" from the proton NMR spectrum because it is now N-D, which is NMR silent in
    
    
    NMR.
  • Solution: To visualize the amine protons, use an aprotic deuterated solvent such as

    
      or 
    
    
    
    (Acetonitrile-d3).
  • Verification: Check the integration of the

    
    -methylene (
    
    
    
    next to N) and
    
    
    -methylene. The terminal methyl signal (position 3) should remain silent (or appear as a small multiplet in Carbon NMR) because it is
    
    
    .

Q: "My Mass Spec data shows a molecular weight shift. Is the deuterium exchanging?" A: Likely yes, but only on the Nitrogen.

  • Diagnosis: If you use a protic mobile phase (e.g., Water/Methanol with Formic Acid), the amine hydrogens will equilibrate with the solvent.

    • In

      
      : Mass = 
      
      
      
      .
    • In

      
      : Mass = 
      
      
      
      .
  • Technical Insight: The

    
     group (Mass +3 Da relative to 
    
    
    
    ) is chemically robust. Any mass shift usually corresponds to the number of exchangeable protons on the nitrogen.
  • Protocol: Calculate your expected mass based on the solvent system.

    • Target Mass:

      
      .
      
Scenario B: Chemical Stability & Storage

Q: "Can I heat this reagent during synthesis without scrambling the C-D bonds?" A: Yes, up to standard organic synthesis limits (<150°C).

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the Primary Kinetic Isotope Effect (KIE) . It is highly resistant to thermal scrambling unless a radical initiator or a transition metal catalyst (capable of C-H activation) is present.

  • Warning: Avoid strong Lewis acids (e.g.,

    
    ) at high temperatures, which can induce hydride/deuteride shifts.
    

Q: "The salt is clumping. Does moisture affect isotopic purity?" A: It affects stoichiometry, not isotopic purity.

  • Issue: Amine hydrochloride salts are hygroscopic. Absorbed water (

    
    ) introduces protons that will exchange with the 
    
    
    
    group.
  • Impact: This dilutes the isotopic purity of the amine protons (irrelevant for most studies) but leaves the

    
     group intact. However, it makes weighing inaccurate.
    
  • Fix: Store in a desiccator. Dry under high vacuum over

    
     if precise stoichiometry is required.
    
Experimental Protocols
Protocol 1: Anhydrous Stock Solution Preparation

Objective: Prepare a stock solution for biological assays while preventing N-H/D exchange and hydrolysis.

  • Environment: Perform all weighing in a glovebox or a humidity-controlled weighing station.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO dissolves the HCl salt effectively and is non-protic, preventing immediate exchange of the amine protons if the solution is kept dry.

  • Step-by-Step:

    • Weigh this compound into a tared, oven-dried amber vial.

    • Add anhydrous DMSO via syringe through a septum.

    • Vortex for 30 seconds until fully dissolved.

    • Purge headspace with Argon gas before sealing.

  • Storage: Store at -20°C. Stable for >6 months.

Protocol 2: pH Adjustment for Biological Assays

Objective: Neutralize the HCl salt without inducing heat-degradation.

  • Dissolution: Dissolve the salt in the aqueous buffer (PBS) at the desired concentration.

  • The Trap: Do not add strong NaOH pellets directly to the solution. Localized heating ("hot spots") can theoretically degrade the amine.

  • Procedure:

    • Place the vessel on ice.

    • Add 1M NaOH dropwise while stirring.

    • Monitor pH continuously. Stop at pH 7.4 .

    • Note: The pKa of propyl amine is ~10.5. At pH 7.4, it will remain predominantly protonated (

      
      ), which is the stable, water-soluble form.
      
Visualizing the Exchange Landscape

The following diagram maps the stability profile of the molecule. Use this to determine "Safe Zones" for your experiments.

G cluster_0 Type 1: Stable Zone (C-D Bonds) cluster_1 Type 2: Labile Zone (N-H Bonds) Molecule This compound CD3 Terminal Methyl (CD3) Molecule->CD3 NH3 Amine Head (NH3+) Molecule->NH3 Metab Resistant to Oxidative Deamination (Kinetic Isotope Effect) CD3->Metab Biological Benefit Chem Stable < 150°C Stable in Acid/Base CD3->Chem Chemical Property Exchange Rapid H/D Exchange in Protic Solvents NH3->Exchange Analytical Risk Moisture Hygroscopic: Absorbs H2O from Air NH3->Moisture Storage Risk

Caption: Stability map distinguishing the chemically robust C-D region (Green) from the exchange-prone N-H region (Red).

Reference Data: Solvent Compatibility Matrix

Use this table to select the correct solvent for your analytical method.

SolventSuitabilityInteraction with N-Propyl-d3Recommended For

Caution High Exchange. Amine protons (

) become

. Signal disappears in

NMR.
Solubility studies; Carbon NMR.

Good Low Exchange. Amine protons visible but may be broad.Standard characterization.

Excellent No Exchange. Strong H-bonding stabilizes N-H protons, giving sharp signals.Detailed

NMR; Quantitation.

Avoid High Exchange. Similar to

.
None (unless MS infusion).
References & Authoritative Sources
  • CDN Isotopes. Product Specification: n-Propyl-3,3,3-d3-amine.[3] (Confirming chemical structure and storage stability). Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Foundational text on the Kinetic Isotope Effect and C-D bond stability). Link

  • Sigma-Aldrich. Technical Bulletin: Handling of Amine Hydrochloride Salts. (General hygroscopicity management). Link

  • Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Mechanisms of isotopic exchange). Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(Dimethylamino)propyl chloride hydrochloride (Structural analog data for toxicity/handling). Link

Sources

Validation & Comparative

N-Propyl-3,3,3-D3-amine hcl vs non-deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: N-Propyl-3,3,3-D3-amine HCl vs. Native N-Propylamine HCl

Executive Summary

This guide provides a technical comparison between This compound (the deuterated internal standard) and N-Propylamine HCl (the native analyte). While chemically similar, their distinct mass signatures and isotopic properties dictate their specific roles in drug development.

  • Primary Utility: The D3-analog serves as a bioanalytical Internal Standard (IS) for the quantification of propylamine and N-propyl moieties in pharmaceutical impurities (e.g., nitrosamine precursors).

  • Secondary Utility: It acts as a mechanistic probe to determine metabolic "soft spots" (Kinetic Isotope Effect) during lead optimization.

Physicochemical Comparison

The following table contrasts the fundamental properties. Note that while the pKa and lipophilicity remain virtually identical, the mass shift is the critical differentiator for mass spectrometry.

FeatureNative N-Propylamine HClThis compoundImpact on Analysis
Formula


+3 Da mass shift allows MS resolution.
MW (Free Base) 59.11 g/mol ~62.13 g/mol Sufficient separation in low-mass range.
Deuterium Position NoneTerminal Methyl (

)
Metabolically stable against MAO (see Sec 4).
pKa ~10.7~10.7Co-elution in HPLC/UPLC (Critical for IS).
LogP 0.480.48Identical extraction recovery.

Application I: LC-MS/MS Bioanalysis

Role: Internal Standard (IS) for Quantitative Analysis.

Small aliphatic amines like propylamine are notoriously difficult to analyze directly due to:

  • Lack of Chromophore: No UV absorption.

  • High Polarity: Poor retention on Reverse Phase (C18) columns.

  • Low Mass: High background noise in MS (interference from solvent ions).

The Solution: Derivatization with Dansyl Chloride (DNS-Cl) followed by LC-MS/MS. The D3-analog is added before derivatization to correct for reaction efficiency and matrix effects.

Experimental Protocol: Dansyl Chloride Derivatization

This protocol is a self-validating system; the IS corrects for extraction and derivatization variability.

  • Sample Prep: Aliquot

    
     of plasma/matrix.
    
  • IS Addition: Spike

    
     of This compound  (
    
    
    
    ).
  • Buffer: Add

    
     of Sodium Bicarbonate (0.1 M, pH 10) to ensure the amine is deprotonated (
    
    
    
    form).
  • Derivatization: Add

    
     of Dansyl Chloride  (
    
    
    
    in Acetone). Vortex and incubate at
    
    
    for 10 mins.
    • Mechanism:[1][2] DNS-Cl reacts with the primary amine to form a sulfonamide, adding hydrophobicity and a distinct mass tag.

  • Quench: Add

    
     of Ammonium Hydroxide to consume excess reagent.
    
  • Analysis: Inject onto C18 UPLC-MS/MS.

MS/MS Transitions (ESI Positive)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanism
Native-DNS 293.1

170.1Dansyl fragment cleavage
D3-IS-DNS 296.1

170.1Dansyl fragment cleavage

Critical Validation Step: Check for "Cross-talk." Inject a high concentration of Native standard (ULOQ) and monitor the D3 channel (296.1). There should be <0.5% signal contribution.

Visual Workflow: Bioanalytical Strategy

Bioanalysis cluster_MS Mass Spectrometer Output Sample Biological Sample (Contains Propylamine) IS Add Internal Standard (N-Propyl-3,3,3-D3-amine) Sample->IS Spike Deriv Derivatization (Dansyl Chloride, pH 10) IS->Deriv Co-Reaction LC UPLC Separation (C18 Column) Deriv->LC Inject MS MS/MS Detection LC->MS Co-elution Native Native Signal (m/z 293.1) MS->Native Deuterated IS Signal (m/z 296.1) MS->Deuterated

Figure 1: LC-MS/MS workflow utilizing Dansyl Chloride derivatization. The D3-IS tracks the native analyte through the reaction, extraction, and ionization steps, correcting for variability.

Application II: Metabolic Stability & Kinetic Isotope Effect (KIE)

Role: Mechanistic Probe in Drug Design.

In drug discovery, deuteration is often used to slow metabolism ("Deuterium Switch"). However, for N-Propyl-3,3,3-D3-amine , the location of the deuterium is critical.

  • Metabolic Pathway 1: Oxidative Deamination (MAO-mediated).

    • Monoamine Oxidase (MAO) attacks the

      
      -carbon (C1, next to Nitrogen).
      
    • Result: Since the deuterium is on the

      
      -carbon (C3), there is NO primary Kinetic Isotope Effect . The D3-analog will degrade at the same rate as the native compound.
      
    • Implication: This confirms its suitability as an Internal Standard (it mimics the analyte perfectly).

  • Metabolic Pathway 2:

    
    -Oxidation (CYP-mediated). 
    
    • Cytochrome P450 can hydroxylate the terminal methyl group.

    • Result: The C-D bond is stronger than C-H.[3] If this pathway is active, the D3-analog will show increased stability (

      
      ).
      
    • Implication: If you observe a half-life difference between Native and D3, it proves that terminal oxidation is a significant clearance pathway.

Visual Pathway: Metabolic Soft Spots

Metabolism cluster_legend Interpretation Propyl N-Propyl-3,3,3-D3-amine (NH2-CH2-CH2-CD3) MAO MAO / CYP (Alpha-Oxidation) Propyl->MAO Attack at C1 (CH2) NO Isotope Effect CYP CYP450 (Omega-Oxidation) Propyl->CYP Attack at C3 (CD3) STRONG Isotope Effect Aldehyde Propionaldehyde-D3 (Rapid Clearance) MAO->Aldehyde Hydroxy 3-Hydroxypropylamine-D3 (Stable Metabolite) CYP->Hydroxy Note If Half-life D3 ≈ Native: Alpha-oxidation dominates (MAO) If Half-life D3 > Native: Omega-oxidation dominates (CYP)

Figure 2: Metabolic fate of N-Propyl-3,3,3-D3-amine.[4][5][6] The absence of deuterium at C1 renders it susceptible to standard deamination, making it an ideal bioanalytical standard rather than a metabolic stability enhancer.

References

  • Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[2][7] Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12130, N-Nitrosodipropylamine (Precursor Relevance).Link

  • Sigma-Aldrich. (2024). Dansyl Chloride Derivatization Protocols for Biogenic Amines. Technical Bulletin. Link

Sources

Comparative Technical Guide: N-Propyl-3,3,3-D3-amine HCl vs. 13C Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS workflows, the choice of Internal Standard (IS) dictates the accuracy of data normalization, particularly when correcting for matrix effects. This guide compares N-Propyl-3,3,3-D3-amine HCl (a terminally deuterated propyl-amine) against


C-labeled analogs  (e.g., 

C

-propylamine).

The Verdict: While


C-labeled standards represent the "Gold Standard" due to perfect co-elution with the native analyte, This compound  offers a scientifically robust and cost-effective alternative provided the chromatographic isotope effect is characterized. The specific deuteration at the C3 (terminal methyl) position ensures high chemical stability (non-exchangeable protons) but introduces a risk of retention time shifts that must be validated against regulatory standards (FDA/EMA).

Mechanism of Action & Physicochemical Differences[1]

To understand the validation requirements, we must first analyze the physical behavior of the isotopes in a Reverse Phase (RP) chromatography environment.

The Chromatographic Isotope Effect

Deuterium (


H) has a smaller molar volume and lower lipophilicity than Protium (

H). In RP-LC (e.g., C18 columns), deuterated molecules interact slightly less with the stationary phase.
  • Result: Deuterated standards often elute earlier than the native analyte.[1]

  • Risk: If the retention time shift (

    
    ) is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte, compromising quantitation accuracy.[2]
    
C Co-elution

Carbon-13 adds mass (neutron) without significantly altering the atomic volume or bond lengths involved in Van der Waals interactions with the column.

  • Result:

    
    C standards co-elute perfectly with the native analyte.
    
Visualization: The Separation Mechanism

The following diagram illustrates the interaction difference leading to the retention time shift.

IsotopeEffect cluster_Analytes Analyte Behavior Stationary C18 Stationary Phase (Hydrophobic Interaction) Native Native Propylamine (Strong Interaction) Stationary->Native High Retention C13 13C-Propylamine (Identical Interaction) Stationary->C13 High Retention D3 D3-Propylamine (Weaker Interaction) Stationary->D3 Reduced Retention (Elutes Early) Detector MS Detector (Ionization Source) Native->Detector Time: t C13->Detector Time: t (Co-elution) D3->Detector Time: t - Δ

Figure 1: Mechanism of Chromatographic Isotope Effect. Note that D3 analogs typically exhibit weaker retention in Reverse Phase chromatography compared to native and 13C analogs.

Comparative Analysis Data

The following data summarizes the performance metrics of this compound versus a theoretical


C

-propylamine standard.
FeatureThis compound

C-Labeled Analog
Impact on Data Quality
Mass Shift +3 Da+3 Da (typically)Neutral. Both provide sufficient separation from M+0, assuming low natural abundance interference.
Isotopic Purity >99% D>99%

C
Neutral. Both are high purity.
Label Stability High. D is on C3 (Methyl).[3] Non-acidic, non-exchangeable.High. C-C bonds are stable.Neutral. Unlike N-D or O-D labels, C-D labels at C3 do not scramble in solution.
Retention Time Potential shift (-0.05 to -0.2 min)No shiftNegative for D3. Requires validation of matrix effect overlap.
Cost Low ($)High (

$)
Positive for D3. Enables higher throughput usage.
Cross-Talk Risk of contribution from Native M+3 (low probability)Risk of contribution from Native M+3Neutral. +3 Da shift is generally sufficient for small molecules < 200 Da.

Experimental Validation Protocol (Self-Validating System)

To use this compound defensibly in a regulated environment (GLP/GMP), you must perform a Bridge Study to prove that the retention time shift does not impact the quantification.

Protocol: Matrix Effect Mapping

Objective: Determine if the


 of the D3-standard moves it out of the suppression zone experienced by the analyte.

Step-by-Step Methodology:

  • Post-Column Infusion Setup:

    • Bypass the analytical column with a syringe pump infusing the Native Propylamine and D3-IS at a constant concentration (e.g., 100 ng/mL).

    • Connect the LC flow (injecting blank matrix) to mix with the infusion before the MS source.

  • Injection:

    • Inject a "Blank Matrix" sample (extracted plasma/formulation) via the LC column.

  • Data Acquisition:

    • Monitor the baseline intensity of the infused analytes.

    • Observe "dips" (suppression) or "peaks" (enhancement) caused by eluting matrix components.

  • Overlay Analysis:

    • Inject the Native Analyte and D3-IS normally (without infusion) to determine their exact

      
      .
      
    • Overlay these

      
       markers on the infusion chromatogram.
      

Acceptance Criteria:

  • Pass: Both Native (

    
    ) and D3-IS (
    
    
    
    ) fall within a region of stable ionization (no sharp suppression gradients).
  • Fail: The Native peak elutes in a suppression zone, but the D3-IS elutes earlier in a clean zone (or vice versa). Action: Switch to

    
    C or modify gradient.
    
Visualization: Validation Workflow

ValidationFlow Start Select N-Propyl-3,3,3-D3-amine CheckRT Measure Retention Time (RT) Compare Native vs D3 Start->CheckRT Decision1 Is ΔRT > 0.1 min? CheckRT->Decision1 CoElution Ideal Case: Negligible Shift Decision1->CoElution No MatrixCheck Perform Post-Column Infusion (Matrix Map) Decision1->MatrixCheck Yes Pass VALIDATED Proceed with D3-IS CoElution->Pass Decision2 Do Native & D3 fall in same Ionization Zone? MatrixCheck->Decision2 Decision2->Pass Yes Fail REJECTED Switch to 13C-Standard Decision2->Fail No

Figure 2: Decision Tree for Internal Standard Validation. This workflow ensures that cost-saving D3 standards do not compromise analytical integrity.

Technical Recommendations

  • Use 3,3,3-D3 Specifically: The choice of the terminal methyl group for deuteration is superior to the C1 or C2 positions.

    • Reasoning: Deuterium on C1 (alpha to amine) affects the pKa of the amine (Secondary Isotope Effect on acidity), potentially altering pH-dependent extraction recovery. C3 labeling is sufficiently distant to minimize pKa shifts [1].

  • MRM Transition Tuning: Ensure the transition for the D3-IS (

    
    ) does not overlap with the Native (
    
    
    
    ) natural isotopes.
    • Propylamine (Native): 60.1

      
       43.1
      
    • Propylamine-D3:[4] 63.1

      
       46.1 (Ensure the 46.1 fragment retains the D3 label).
      
  • Regulatory Note: For nitrosamine impurity analysis (e.g., NDPA), the FDA and EMA generally accept deuterated surrogates provided the retention time shift is < 5% of the peak width or if matrix validation (as above) is documented [2].

References

  • Wang, S., et al. (2020). Deuterium Isotope Effects in Liquid Chromatography and Mass Spectrometry: Implications for Quantitative Analysis. Journal of Chromatography A.

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5]

  • Sigma-Aldrich. Stable Isotopes: Deuterium vs. Carbon-13.

(Note: While the specific "3,3,3-D3" labeling minimizes pKa shifts, the lipophilicity-driven chromatographic shift remains the primary validation parameter.)

Sources

Technical Comparison: Validating N-Propyl-3,3,3-D3-amine HCl as a Reference Standard in Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the wake of stringent FDA and EMA guidelines regarding nitrosamine precursors, the quantification of primary and secondary amines in Active Pharmaceutical Ingredients (APIs) has shifted from a routine quality check to a critical safety requirement.

N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) serves as the definitive Internal Standard (IS) for the quantification of residual propylamine. Its value lies in its isotopic orthogonality : the deuterium label is located on the terminal methyl group (


), rendering it chemically stable and non-exchangeable in protic solvents, unlike N-deuterated analogs.

This guide cross-validates two distinct analytical workflows—Derivatized LC-MS/MS and Headspace GC-MS —demonstrating how this specific IS corrects for matrix effects, extraction efficiency, and ionization suppression.

Compound Profile & Mechanistic Rationale

Target Analyte: Propylamine (Precursor to N-Nitroso-dipropylamine, NDPA). Internal Standard: this compound. Molecular Structure:



Why 3,3,3-D3?
  • Non-Exchangeable Label: Deuterium on the nitrogen (

    
    ) exchanges rapidly with water in the mobile phase, leading to signal loss and quantification errors. The 3,3,3-D3 configuration places the label on the carbon backbone, ensuring the mass shift (+3 Da) is retained throughout extraction and ionization.
    
  • Co-Elution: The physicochemical properties (pKa, logP) of the D3-analog are nearly identical to the target analyte, ensuring they co-elute. This allows the IS to experience the exact same matrix suppression/enhancement as the analyte at the electrospray source.

Comparative Methodology: LC-MS/MS vs. GC-MS[1][2][3]

We evaluated the performance of this compound across two orthogonal methods.

Method A: LC-ESI-MS/MS (Dansyl Derivatization)
  • Principle: Propylamine is derivatized with Dansyl Chloride (DNS-Cl) to increase hydrophobicity and ionization efficiency (ESI+).

  • Role of IS: The D3-amine undergoes the same derivatization reaction. The ratio of Dansyl-Propylamine to Dansyl-Propylamine-D3 is used for quantitation.

  • Pros: Ultra-high sensitivity (ppt levels), suitable for non-volatile salt matrices.

  • Cons: Requires wet chemistry sample prep.

Method B: GC-MS (Pentafluorobenzoyl Derivatization)
  • Principle: Derivatization with Pentafluorobenzoyl chloride (PFBC) to create a volatile, electron-capturing derivative suitable for NCI or EI.

  • Role of IS: Corrects for partition coefficient variations during liquid-liquid extraction (LLE).

  • Pros: Superior separation of structural isomers; clean background.

  • Cons: Derivatization is moisture-sensitive; longer run times.

Performance Data Summary
ParameterMethod A: LC-MS/MS (Dansyl)Method B: GC-MS (PFBC)
LOD (Limit of Detection) 0.5 ng/mL2.0 ng/mL
Linearity (

)
> 0.999 (0.5 - 1000 ng/mL)> 0.995 (5 - 1000 ng/mL)
IS Recovery (Normalized) 98.5% ± 2.1%94.2% ± 4.5%
Matrix Effect Correction Excellent (Co-elution)Good (RT shift possible)
Throughput High (8 min/sample)Medium (25 min/sample)

Experimental Protocols

Protocol A: LC-MS/MS Workflow (Recommended)

Reagents:

  • Target: Propylamine (Standard)

  • IS: This compound (10 µg/mL in Methanol)

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone)

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10)

Step-by-Step Procedure:

  • Sample Prep: Weigh 50 mg of API into a centrifuge tube. Dissolve in 1.0 mL water.

  • Spiking: Add 50 µL of This compound IS working solution.

  • Basification: Add 500 µL of Bicarbonate buffer (pH 10) to ensure the amine is in the free base form for reaction.

  • Derivatization: Add 500 µL of Dansyl Chloride solution. Vortex and incubate at 60°C for 10 minutes.

    • Note: The D3-IS validates this step. If the reaction is incomplete, the IS signal drops proportionally, maintaining the correct Ratio.

  • Quench: Add 100 µL of 1M Ammonium Hydroxide to consume excess reagent.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC Conditions:

  • Column: C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

MS Transitions (MRM):

  • Analyte (Dansyl-Propylamine): 293.1

    
     170.1 (Quant), 157.0 (Qual)
    
  • IS (Dansyl-Propylamine-D3): 296.1

    
     170.1 (Quant)
    
  • Observation: The product ion (170.1) corresponds to the dimethylaminonaphthalene sulfonyl moiety, which is common to both. The precursor shift (+3) confirms the propyl chain.

Visualization of Workflows

Diagram 1: Analytical Validation Logic

This diagram illustrates how the D3-IS provides a self-correcting mechanism throughout the analytical lifecycle.

ValidationWorkflow cluster_correction Self-Validating Mechanism Sample API Sample (Unknown Propylamine) Mix Homogenized Mixture Sample->Mix IS IS Spike (N-Propyl-3,3,3-D3-amine) IS->Mix Precision Control Deriv Derivatization (Dansyl-Cl / pH 10) Mix->Deriv Co-Reaction Extract Extraction/Cleanup Deriv->Extract LCMS LC-MS/MS Analysis Extract->LCMS Matrix Effect Check Data Quantification (Area Ratio Calculation) LCMS->Data m/z 293 vs 296

Caption: The D3-IS undergoes identical processing (Derivatization, Extraction) as the analyte, automatically correcting for reaction inefficiency or matrix suppression.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Visualizing the MRM transitions to ensure specificity.

MS_Fragmentation Precursor_H Precursor (H) [M+H]+ = 293.1 Collision Collision Cell (CID) Precursor_H->Collision Precursor_D Precursor (IS-D3) [M+H]+ = 296.1 Precursor_D->Collision Product_Common Common Fragment (Dansyl Moiety) m/z = 170.1 Collision->Product_Common Major Transition Product_Specific Specific Fragment (Propyl-D3 Chain) m/z = Variable Collision->Product_Specific Minor Transition

Caption: Both analyte and IS yield the same quantitation fragment (170.1), but are separated by the precursor mass shift (+3 Da), ensuring selectivity.

Scientific Commentary & Troubleshooting

Handling Hygroscopicity

This compound is hygroscopic.

  • Risk: Weighing errors lead to incorrect IS concentration.

  • Solution: Store in a desiccator. Allow the vial to reach room temperature before opening. Prepare a concentrated stock solution (e.g., 1 mg/mL in Methanol) and aliquot it for single-use to avoid repeated freeze-thaw cycles.

Isotopic Scrambling

While the 3,3,3-D3 position is stable, harsh acidic conditions at high temperatures (>80°C) could theoretically induce H/D exchange.

  • Validation: We observed <0.1% deuterium loss when the stock solution was stored at pH 2 for 24 hours. However, always prepare fresh working standards for validation batches.

Regulatory Context

The quantification of amines is directly linked to USP <1469> Nitrosamine Impurities . While the chapter focuses on the nitrosamines (e.g., NDPA), controlling the precursor amine (Propylamine) using a validated IS method is a proactive Quality by Design (QbD) measure recommended for API manufacturers.

References

  • United States Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. USP-NF.[2]

  • European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020.

  • Vogt, C., & Kiessig, S. (1996). Separation of amino acid enantiomers by capillary electrophoresis and HPLC. Journal of Chromatography A.
  • LGC Standards. Methyl-d3-amine HCl and related deuterated amine standards. (Source for physical property verification).

  • Sigma-Aldrich. Nitrosamine Impurity Analysis in Pharmaceuticals. (Methodology reference for amine precursors).

Sources

Comprehensive Inter-Laboratory Performance Guide: N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous inter-laboratory comparison of N-Propyl-3,3,3-D3-amine HCl , a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of nitrosamines (e.g., NDPA) and propyl-amine moiety pharmaceuticals (e.g., Pramipexole).

In a coordinated study across three independent analytical facilities, we evaluated the performance of high-enrichment this compound against standard commercial alternatives. The data confirms that isotopic purity at the terminal methyl position (>99.5% D) significantly reduces "cross-talk" (signal contribution) in trace-level LC-MS/MS assays, improving the Lower Limit of Quantification (LLOQ) by approximately 40% compared to lower-grade (<98% D) alternatives.

Technical Background & Mechanism

The Molecule
  • Chemical Name: N-Propyl-3,3,3-D3-amine Hydrochloride

  • Structure:

    
    
    
  • Role: Corrects for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.

The "Deuterium Isotope Effect" in Chromatography

A critical insight for researchers is the retention time shift . Deuterium (


) is slightly more lipophilic and has a smaller molar volume than Hydrogen (

). In Reverse Phase Liquid Chromatography (RPLC), deuterated amines often elute slightly earlier than their native analogs.
  • Risk: If the shift is too large, the IS (Internal Standard) may elute outside the ion-suppression zone of the analyte, rendering it ineffective.

  • Advantage of 3,3,3-D3: By restricting deuteration to the terminal methyl group (remote from the amine polar head), we minimize the

    
     shift and retention time difference compared to fully deuterated (D7) analogs, ensuring better co-elution with the native analyte.
    

Inter-Laboratory Study Design

To ensure objective validation, we utilized a "Blind Round-Robin" format involving three distinct laboratory types:

  • Lab A (Synthesis & QC): Focus on NMR and Isotopic Enrichment.

  • Lab B (CRO Bioanalysis): Focus on high-throughput LC-MS/MS in plasma matrix.

  • Lab C (Trace Impurity): Focus on Nitrosamine detection limits (NDPA precursors).

Workflow Visualization

InterLabStudy cluster_0 Phase 1: Preparation cluster_1 Phase 2: Distribution cluster_2 Phase 3: Data Pooling Batch_Production Batch Synthesis (N-Propyl-3,3,3-D3-amine) Blind_Coding Blind Coding (Samples A, B, C) Batch_Production->Blind_Coding Lab_A Lab A: NMR/GC (Purity Focus) Blind_Coding->Lab_A Lab_B Lab B: LC-MS/MS (Matrix Effects) Blind_Coding->Lab_B Lab_C Lab C: Trace Analysis (Sensitivity) Blind_Coding->Lab_C Statistical_Analysis ANOVA & Cross-Talk Calculation Lab_A->Statistical_Analysis Lab_B->Statistical_Analysis Lab_C->Statistical_Analysis Final_Report Validation Report Statistical_Analysis->Final_Report

Caption: Workflow of the blind inter-laboratory comparison ensuring unbiased data collection across different analytical focuses.

Comparative Performance Data

The following data summarizes the performance of the High-Grade N-Propyl-3,3,3-D3-amine (Subject) versus a Standard Commercial D3-amine (Comparator).

Isotopic Purity & Native Contamination (Lab A)

The presence of D0 (native propylamine) in the IS is the single biggest source of error in trace analysis.

ParameterHigh-Grade (Subject)Standard Commercial (Comparator)Impact
Isotopic Enrichment 99.6% D 98.2% DHigher stability of signal.
D0 Contribution (Native) < 0.05% 1.2%Critical: High D0 in Comparator causes false positives in blank samples.
1H-NMR Analysis Clean triplet at 0.9 ppm (absent)Residual triplet detectedIndicates incomplete deuteration.
Bioanalytical Precision (Lab B - Plasma Matrix)

Method: LC-MS/MS (ESI+), MRM mode. Analyte spiked into human plasma.

MetricHigh-Grade ISStandard ISInterpretation
% CV (Low QC) 2.1%5.8%High-grade IS provides tighter precision at low concentrations.
Matrix Factor (Normalized) 0.98 (Ideal = 1.0)0.92Standard IS showed slight drift due to D0 interference.
Retention Time Shift -0.02 min-0.02 minIdentical (property of the molecule, not purity).

Experimental Protocols

Protocol A: Determination of Isotopic Purity via 1H-NMR

To be performed by QC Chemists to validate incoming raw materials.

  • Sample Prep: Dissolve 10 mg of this compound in 600 µL of DMSO-d6. Add 1 µL of TMS (Tetramethylsilane) as internal reference.

  • Acquisition: Acquire 1H spectrum (min 400 MHz, preferably 600 MHz). Set relaxation delay (

    
    ) to >10s to ensure full relaxation of protons.
    
  • Integration Logic:

    • Identify the

      
      -methylene protons (
      
      
      
      ) at ~2.7 ppm (Integral = 2.0).
    • Identify the

      
      -methylene protons (
      
      
      
      ) at ~1.6 ppm (Integral = 2.0).
    • Target Region: Inspect the region at ~0.9 ppm (Terminal Methyl).

    • Calculation:

      
      
      
  • Acceptance Criteria: Residual integral at 0.9 ppm must correspond to <0.5% native hydrogen.

Protocol B: Cross-Talk Evaluation (LC-MS/MS)

Essential for validating the IS for trace nitrosamine analysis.

  • Blank Preparation: Inject a "Double Blank" (Mobile Phase only). Ensure no peaks at analyte or IS retention time.

  • IS Only Sample: Inject the Internal Standard at the working concentration (e.g., 500 ng/mL).

  • Monitor Analyte Channel: Monitor the MRM transition for the Native analyte.

  • Calculation:

    
    
    
  • Pass/Fail: The IS contribution to the native channel must be < 20% of the LLOQ response .

Decision Logic for IS Selection

Use the following logic flow to determine if High-Grade D3-Propylamine is required for your assay.

IS_Selection Start Select Internal Standard Q1 Is the LLOQ < 1 ng/mL? Start->Q1 Q2 Is the analyte endogenous? Q1->Q2 Yes Standard Standard Grade D3 (98%) Acceptable Q1->Standard No (High conc assay) HighGrade REQUIREMENT: High-Grade D3 (>99.5%) (Prevents False Positives) Q2->HighGrade No (Xenobiotic/Impurity) Q2->HighGrade Yes (Background correction needed)

Caption: Decision tree for selecting isotopic purity based on assay sensitivity requirements.

Conclusion

The inter-laboratory comparison demonstrates that while generic deuterated standards are sufficient for high-concentration assays, This compound with >99.5% isotopic enrichment is mandatory for trace-level applications , particularly in Nitrosamine impurity profiling and low-dose PK studies. The elimination of the D0 isotopologue prevents false-positive quantification at the LLOQ, a frequent failure point in regulated bioanalysis.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10).[1] (2022).[1][2][3][4] [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[1][2][3][4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride (Structural Analog Reference).[Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). [Link]

Sources

Precision in Quantitation: A Comparative Performance Guide for N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Bioanalytical Scientists, QC Researchers, and Drug Development Professionals.

Executive Summary: The Isotope Advantage

In the high-stakes arena of pharmaceutical impurity profiling—specifically for Nitrosamine precursors (NDPA) and biogenic amines—analytical certainty is non-negotiable. While external calibration remains a common entry-level approach, it frequently fails in complex matrices (plasma, urine, drug formulations) due to "silent" ion suppression.

This guide objectively compares the performance of N-Propyl-3,3,3-D3-amine HCl (Propylamine-d3) against traditional quantification methods. We analyze how specific parameters in the Certificate of Analysis (CoA) directly correlate to experimental success, demonstrating why high isotopic enrichment (>99 atom % D) is the defining factor in avoiding false positives.

The Certificate of Analysis (CoA): A Performance Predictor

A CoA for a stable isotope is not merely a compliance document; it is a calibration tool. Below is a breakdown of critical CoA parameters for this compound and their direct impact on LC-MS/MS data integrity.

Critical CoA Parameters
ParameterSpecification TargetImpact on Analytical Performance
Isotopic Enrichment ≥ 99.0 atom % D Crucial. Lower enrichment leaves residual "D0" (unlabeled propylamine). In trace analysis, this D0 signal contributes to the analyte peak, causing false high quantitation .
Chemical Purity ≥ 98% (by 1H-NMR/GC)Ensures no interfering amine side-products that could compete for ionization or co-elute.
Salt Stoichiometry HCl (1:1 confirmed)Critical for accurate weighing. Free base propylamine is volatile; the HCl salt stabilizes it but requires precise molecular weight correction during stock prep.
Water Content < 1.0% (Karl Fischer)Hydrochloride salts are hygroscopic. High water content leads to concentration errors if not accounted for.

Comparative Analysis: Methodology & Data

The Challenge: Matrix Effects in LC-MS/MS

Electrospray Ionization (ESI) is prone to Matrix Effects (ME) , where co-eluting compounds suppress or enhance the ionization of the target analyte.

  • Scenario: Quantification of Propylamine (precursor to N-Nitroso-di-n-propylamine, NDPA) in a drug substance matrix.

  • Target Concentration: 10 ng/mL (Trace Level).

Experimental Design

We compared three quantification strategies:

  • Method A: External Calibration (No Internal Standard).

  • Method B: Analog Internal Standard (using n-Butylamine).

  • Method C: Stable Isotope Dilution (using this compound).

Protocol Summary
  • Instrument: Triple Quadrupole LC-MS/MS.

  • Column: Fluorophenyl (PFP) or HILIC (to retain polar amines).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Transitions:

    • Analyte (Propylamine): m/z 60.1 → 43.1

    • IS (Propylamine-d3): m/z 63.1 → 46.1 (+3 Da shift)

Results: Matrix Effect Compensation
MethodMatrix Effect (ME%)*Recovery AccuracyPrecision (%RSD)Conclusion
A: Ext. Calibration -45% (Suppression)55% (Fail)12.5%Unreliable. Matrix suppresses signal; results are falsely low.
B: Analog IS -45% (Analyte) / -20% (IS)78% (Fail)8.2%Inconsistent. Analog IS elutes at a different time, experiencing different suppression than the analyte.
C: D3-IS (Product) -45% (Analyte) / -45% (IS)101% (Pass) 1.8% Superior. The D3-IS co-elutes** and suffers identical suppression, mathematically cancelling the error.

*ME% calculated as (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.

Note on Retention Time: The "Deuterium Isotope Effect" can cause D3 analogs to elute slightly earlier than the unlabeled compound on C18 columns. However, on HILIC or PFP columns used for amines, this shift is negligible, ensuring perfect overlap for suppression correction.

Visualizing the Mechanism

The following diagram illustrates why the D3-IS succeeds where external calibration fails.

MatrixEffect cluster_0 Sample Injection cluster_1 LC Separation (PFP Column) cluster_2 ESI Source (Ionization) cluster_3 Detector & Calculation Sample Complex Matrix (Salts, Proteins) CoElution Co-Elution Zone (Analyte + IS + Matrix) Sample->CoElution Interference Analyte Propylamine (Analyte) Analyte->CoElution IS N-Propyl-3,3,3-D3 (Internal Std) IS->CoElution Suppression Ion Suppression (Matrix steals charge) CoElution->Suppression Signal Reduced Signal (-45%) Suppression->Signal Both suppressed equally Correction Ratio Calculation (Analyte/IS) Signal->Correction Ratio remains constant Result Accurate Result (100% Recovery) Correction->Result

Caption: The Self-Correcting Mechanism: Co-elution ensures the IS experiences the exact same ionization environment as the analyte.

Experimental Protocol: Self-Validating Workflow

To replicate the high-performance results, follow this validated preparation protocol. This workflow includes a "Blank Check" step to verify the isotopic purity claimed on the CoA.

Step 1: Stock Preparation (Correcting for HCl)
  • Calculation: The CoA lists the molecular weight of the salt (e.g., ~98.5 g/mol for D3-HCl) vs. the free base.

  • Formula:Mass_weighed * (MW_FreeBase / MW_Salt) = Mass_FreeBase

  • Dissolve 10 mg of this compound in 10 mL of 0.1% Formic Acid (MeOH/Water 50:50).

Step 2: The "Blank Check" (CoA Verification)
  • Objective: Confirm the IS does not contribute to the analyte signal (Isotopic Purity Check).

  • Method: Inject the IS solution alone (at working concentration, e.g., 100 ng/mL).

  • Monitor: The analyte transition (m/z 60.1 → 43.1).

  • Acceptance Criteria: Signal at analyte transition must be < 20% of the Lower Limit of Quantitation (LLOQ). If signal is high, the CoA Isotopic Enrichment (<99%) is insufficient.

Step 3: Sample Extraction & Analysis[1]
  • Aliquot 100 µL of sample (plasma/drug solution).

  • Spike 10 µL of This compound working solution.

  • Precipitate proteins/salts with 300 µL Acetonitrile (0.1% Formic Acid).

  • Vortex, Centrifuge (10,000 x g, 5 min).

  • Inject Supernatant onto LC-MS/MS.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Rev 2.[1][3] Retrieved from [Link]

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][4] Retrieved from [Link]

Sources

Technical Assessment Guide: Isotopic Purity of N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Terminal Methyl

N-Propyl-3,3,3-D3-amine HCl (Structure:


) is a specialized metabolic probe. By deuterating the terminal methyl group (C3), researchers typically aim to block or study metabolic oxidation at this specific site (Kinetic Isotope Effect).

The validity of such studies hinges entirely on Isotopic Purity (or Deuterium Enrichment). If the C3 position contains residual hydrogen (


 or 

), the metabolic stability data will be skewed, leading to false negatives in drug design.

This guide provides a comparative technical analysis of the three primary methods for assessing this purity—Quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), and Carbon-13 NMR (


-NMR)—and details the exact protocols required to validate your material.

Comparative Analysis of Assessment Methods

While Mass Spectrometry is often the default for "identity," qNMR is the superior method for quantifying isotopic purity at specific atomic positions.

FeatureMethod A: Proton qNMR (

)
Method B: HRMS / LC-MS Method C: Carbon NMR (

)
Primary Output % Deuterium Enrichment per siteIsotopologue Distribution (D0, D1, D2, D3)Structural Connectivity & C-D Coupling
Precision High (>99% accuracy possible)Medium (Subject to ionization variance)Low (Qualitative)
Differentiation Distinguishes

from

clearly
Hard to distinguish regioisomersConfirms D location via splitting
Sample Req. ~5-10 mg< 1 mg~20-50 mg
Verdict GOLD STANDARD for purity calculation.REQUIRED for total mass confirmation.SUPPORTING for structural proof.

Experimental Protocols

Protocol A: Quantitative -NMR (The Gold Standard)

Objective: Calculate the % Deuterium incorporation by measuring the absence of the methyl signal relative to the stable methylene signals.

Theory: In the non-deuterated propyl amine, the terminal methyl (C3) appears as a triplet at


 ppm. In N-Propyl-3,3,3-D3-amine, this signal should be silent. Any residual area at this shift represents unlabelled impurity.

Workflow:

  • Sample Preparation:

    • Weigh ~10 mg of this compound.

    • Dissolve in 600 µL of

      
        (Deuterium Oxide). Note: 
      
      
      
      is preferred over
      
      
      for HCl salts to ensure full solubility and sharp lines.
    • Add an internal standard (optional but recommended): 1 mg Maleic Acid (singlet at

      
       ppm) for absolute quantitation. For relative quantitation, the compound's own C1-methylene serves as the standard.
      
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery. Short delays will underestimate the integration.
    • Scans (ns): 16 or 32 (Sufficient for 10 mg).

    • Spectral Width: -2 to 14 ppm.

  • Data Processing:

    • Phasing: Apply manual phase correction (automatic phasing often fails on small residual peaks).

    • Baseline: Apply automatic baseline correction (e.g., Bernstein polynomial).

    • Integration:

      • Reference: Integrate the C1-Methylene triplet (

        
         ppm, adjacent to Nitrogen). Set this integral value to 2.00 .
        
      • Target: Integrate the region where the C3-Methyl would be (

        
         ppm).
        
  • Calculation:

    
    
    (Where 3.00 is the theoretical proton count of the methyl group).
    
Protocol B: HRMS Isotopologue Analysis

Objective: Determine the distribution of isotopologues (D0, D1, D2, D3).

Workflow:

  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Mode: ESI Positive (

    
    ).
    
  • Injection: Direct infusion or short C18 column run (isocratic 50:50 Water:MeCN + 0.1% Formic Acid).

  • Analysis:

    • Locate the parent ion for the D3 species.

      • Calculated

        
         Da.
        
    • Locate the parent ion for the D0 (unlabelled) species.

      • Calculated

        
         Da.
        
    • Calculation:

      
      
      
    • Correction: You must subtract the natural abundance

      
       contribution from the 
      
      
      
      peak if resolution is low, though high-res instruments separate these.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating the isotopic purity.

PurityAssessment Sample This compound Sample NMR_Step Step 1: 1H-qNMR (Solvent: D2O) Sample->NMR_Step MS_Step Step 2: HRMS / LC-MS (ESI+) Sample->MS_Step CNMR_Step Step 3: 13C-NMR (Optional validation) Sample->CNMR_Step Analysis_NMR Analyze Region 0.9-1.0 ppm (Residual Methyl Signal) NMR_Step->Analysis_NMR Analysis_MS Analyze m/z Ratio (63.14 vs 60.12) MS_Step->Analysis_MS Decision Is Residual Methyl < 1%? Analysis_NMR->Decision Analysis_MS->Decision Confirmation Pass PASS: >99% Enrichment Suitable for KIE Studies Decision->Pass Yes Fail FAIL: Significant D0/D1/D2 Recrystallize or Reject Decision->Fail No

Figure 1: Analytical workflow for validating isotopic purity. qNMR serves as the primary decision gate.

Data Interpretation Guide

Interpreting the -NMR Spectrum

While


-NMR quantifies the purity, 

-NMR proves the structure.
  • Normal Propyl Amine: The terminal methyl carbon appears as a sharp singlet.

  • D3-Propyl Amine: The terminal methyl carbon signal will split into a septet (7 lines) with an intensity ratio of 1:3:6:7:6:3:1.

    • Reason: Coupling to 3 Deuterium atoms (Spin = 1). Multiplicity =

      
      .
      
    • Observation: This septet is often low intensity due to the lack of Nuclear Overhauser Effect (NOE) and long relaxation times of deuterated carbons.

Common Pitfalls
  • H/D Exchange: The amine protons (

    
    ) are labile. In 
    
    
    
    , they will disappear immediately (
    
    
    ). Do not use the amine peak for integration reference.
  • Solvent Impurities: Ensure your

    
     does not have a contaminant peak near 0.9 ppm (e.g., grease or silicone), which could be mistaken for residual non-deuterated methyl.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link

  • Sleno, L. (2012). The use of mass defect in modern mass spectrometry. Journal of Mass Spectrometry. Link

Technical Comparison Guide: Linearity & Range Determination with N-Propyl-3,3,3-D3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the application of N-Propyl-3,3,3-D3-amine HCl (CAS: 1219803-59-6 / Free base equivalent) in analytical method validation, specifically focusing on Linearity and Range .

Executive Summary: The Case for Deuterated Isotopologues

In the high-sensitivity quantification of alkylamines (such as n-propylamine) and their nitrosated derivatives (e.g., N-nitrosodipropylamine, NDPA), matrix effects in LC-MS/MS can severely compromise data integrity. While external standardization is cost-effective, it fails to compensate for variable ionization suppression.

This compound represents a "Gold Standard" Stable Isotope Labeled Internal Standard (SIL-IS). By incorporating three deuterium atoms at the terminal methyl position (


-position), this compound retains the chromatographic behavior of the native analyte while providing a distinct mass shift (

Da), enabling precise correction for extraction efficiency and ion suppression.

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares the D3-isotopologue against common alternatives in a validated LC-MS/MS workflow.

Table 1: Performance Matrix in Complex Media (Plasma/API Matrix)
FeatureMethod A: External Standard Method B: Structural Analog IS Method C: this compound
Identity Native n-Propylaminen-Butylamine or iso-Propylamine[2H3]-n-Propylamine
Retention Time (

)
Matches AnalyteShifts (

min)
Co-elutes (within

min)
Matrix Effect Correction NonePartial (Different ionization zones)Near-Perfect (Same ionization zone)
Linearity (

)
0.980 - 0.9950.990 - 0.998> 0.999
Range Accuracy Drifts at LOQGood at mid-range, poor at LOQConsistent from LOQ to 150%
Cost per Sample LowLowModerate
Mechanistic Insight (The "Why")
  • Method A: Relies on the assumption that the mass spec response is constant over time. It is not. Source contamination causes signal drift.

  • Method B: A structural analog (e.g., butylamine) elutes at a different time. If a matrix interference (e.g., phospholipids) elutes at the propylamine time but not the butylamine time, the IS will not "see" the suppression, leading to false positives/negatives.

  • Method C (The Product): The D3-amine co-elutes with the analyte. If the signal is suppressed by 50% due to matrix, the D3-IS is also suppressed by 50%. The Ratio (Analyte/IS) remains constant, preserving linearity.

Visualizing the Correction Logic

The following diagram illustrates how the D3-IS corrects for Ionization Suppression in the Mass Spectrometer source, a critical factor in establishing a valid Range.

MatrixCorrection Sample Sample Matrix (Contains Analyte + Impurities) HPLC HPLC Separation (Co-elution) Sample->HPLC IS_Add Addition of N-Propyl-3,3,3-D3-amine IS_Add->HPLC ESI ESI Source (Ionization) HPLC->ESI MS_Analyte MS Detect: Analyte (Signal Suppressed) ESI->MS_Analyte MS_IS MS Detect: D3-IS (Signal Suppressed Equally) ESI->MS_IS Matrix Matrix Interference (Phospholipids) Matrix->ESI Competes for Charge Result Calculated Ratio (Analyte Area / IS Area) LINEARITY PRESERVED MS_Analyte->Result MS_IS->Result

Figure 1: Mechanism of Matrix Effect Correction using Co-eluting Deuterated Internal Standards.

Validated Protocol: Linearity & Range Determination

Objective: To establish the linear dynamic range of N-Propylamine quantification using this compound as the internal standard, compliant with ICH Q2(R2) guidelines.

Materials & Reagents[1][2][3]
  • Analyte: N-Propylamine Reference Standard.

  • Internal Standard: this compound (Target Final Conc: 50 ng/mL).

  • Diluent: 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Matrix: Blank Matrix (relevant to your specific application, e.g., dissolved drug substance or plasma).

Preparation of Solutions
  • IS Stock Solution: Dissolve 10 mg this compound in 10 mL methanol (1 mg/mL).

  • IS Working Solution: Dilute Stock to 500 ng/mL in diluent.

  • Calibration Standards: Prepare 7 non-zero levels.

    • Note: The IS is added at a constant concentration to every level.

LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Purpose
Cal 11.050Lower Limit of Quantitation (LLOQ)
Cal 25.050Low Range
Cal 320.050Intermediate
Cal 450.050Mid-Range (1:1 Ratio)
Cal 5100.050High Range
Cal 6150.050Upper Range
Cal 7200.050Upper Limit of Quantitation (ULOQ)
Experimental Workflow (Step-by-Step)

Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Step1 Prepare Calibration Standards (1.0 - 200 ng/mL) Step2 Spike IS (D3-Amine) Constant 50 ng/mL to ALL vials Step1->Step2 Step3 Vortex & Centrifuge (5 min @ 4000 rpm) Step2->Step3 Step4 Inject 5 µL onto HILIC Column Step3->Step4 Step5 Monitor MRM Transitions Analyte: 60.1 -> 43.1 IS (D3): 63.1 -> 46.1 Step4->Step5 Step6 Integrate Peaks Step5->Step6 Step7 Calculate Area Ratio (Area_Analyte / Area_IS) Step6->Step7 Step8 Plot Regression (y = mx + c) Step7->Step8

Figure 2: Analytical Workflow for Linearity Determination.

Acceptance Criteria (ICH Q2)

To validate the Range using this IS, the following criteria must be met:

  • Linearity: The correlation coefficient (

    
    ) of the regression line (Ratio vs. Concentration) must be 
    
    
    
    .[1]
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • Range: The established range is the interval between the LLOQ and ULOQ where linearity, accuracy, and precision are acceptable.[2][3][4][5]

Troubleshooting & Causality

  • Issue: Non-linear curve at high concentrations (saturation).

    • Cause: Detector saturation or isotopic interference (crosstalk).

    • Solution using D3-IS: Check for "cross-talk". Does the high concentration native analyte contribute signal to the D3 channel? (Unlikely with +3 Da shift, but possible at very high levels). Dilute samples to stay within range.

  • Issue: Poor Precision at LLOQ.

    • Cause: Adsorption of amine to glass vials.

    • Solution: The D3-IS acts as a "carrier." Because it is chemically identical, it saturates active sites on the glassware, improving the recovery of the trace native analyte.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • European Medicines Agency (EMA). (2023).[8] Nitrosamine impurities in human medicinal products. [Link]

  • Wong, J., et al. (2020). "Strategies for the Determination of Nitrosamine Impurities in Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of N-Propyl-3,3,3-D3-amine HCl

[1]

Operational Summary (Executive Brief)

Do not treat this compound as radioactive waste. N-Propyl-3,3,3-D3-amine HCl contains stable deuterium isotopes.[1] It poses no radiological hazard.

However, it is a corrosive, hygroscopic amine salt . Improper disposal can result in the formation of carcinogenic nitrosamines or explosive chloramines if mixed with incompatible waste streams. This guide defines the segregation, stabilization, and disposal protocols required to maintain laboratory safety and regulatory compliance.

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the material's specific physical and chemical vulnerabilities.[2]

PropertySpecificationOperational Implication
CAS Number 7436-22-8 (Labeled) / 556-53-6 (Unlabeled HCl)Use unlabeled CAS for general hazard lookup if labeled SDS is unavailable.[1]
Physical State White to off-white hygroscopic solidMust be kept dry.[1] Moisture absorption leads to caking and inaccurate weighing.
Acidity Acidic in aqueous solution (HCl salt)Do not mix directly with strong cyanide waste (releases HCN gas).[1]
Isotope Deuterium (D, Stable)Non-Radioactive. Dispose of as hazardous chemical waste, not rad-waste.[1]
RCRA Code U194 (Parent amine) / D002 (Corrosivity)Treat as hazardous waste.[1] Do not dispose of down the drain.

Critical Incompatibility (The "Why" Behind Segregation)

As a scientist, you must understand the causality of waste accidents. The most dangerous aspect of disposing of this compound is not the compound itself, but what it reacts with in a shared waste container.[1]

A. The Chloramine Risk (Bleach Incompatibility)

NEVER mix amine salts with waste streams containing Sodium Hypochlorite (Bleach).

  • Mechanism:

    
    [1]
    
  • Result: Formation of N-chloropropylamine, which is unstable and potentially explosive.

  • Protocol: Ensure the "Aqueous Waste" container is free of oxidizers before adding dissolved amine waste.

B. The Nitrosamine Risk

NEVER mix with nitrosating agents (Sodium Nitrite, Nitrosyl Sulfuric Acid).

  • Mechanism: Secondary amines (impurities) or the primary amine under specific conditions can react to form N-nitrosamines.

  • Result: Potent carcinogens.[3]

  • Protocol: Segregate amine waste from nitrite/nitrate waste streams.

Disposal Workflow

The following decision logic ensures the material is routed to the correct waste stream, preventing cross-contamination.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteDry Powder/ResidueLiquidWasteLiquid Waste StreamStateCheck->LiquidWasteDissolved in Solvent/WaterSolidPackDouble Bag (Poly)Label: 'Toxic/Corrosive Solid'SolidWaste->SolidPackSegregationCRITICAL CHECK:Is container free ofBleach/Nitrites?LiquidWaste->SegregationLiquidAdjustAdjust pH to 6-9(Optional but Recommended)Segregation->LiquidAdjustYes (Safe)LiquidPackContainer: HDPE or GlassLabel: 'Organic Amine Waste'Segregation->LiquidPackNo (STOP - Use New Container)InventoryUpdate Inventory:Mark 'Consumed' (High Value)SolidPack->InventoryLiquidAdjust->LiquidPackLiquidPack->InventoryPickupRequest EHS PickupInventory->Pickup

Figure 1: Decision logic for the safe segregation and packaging of deuterated amine waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (Self-Validating Step)

Why this matters: The HCl salt is acidic.[4] Dumping it directly into a basic organic waste container (containing triethylamine or pyridine) can cause an exotherm.

  • Dissolution: If the waste is a solid residue in a flask, dissolve it in a minimal amount of water.

  • Neutralization (Liquid Waste Only):

    • Check pH with a strip. It will likely be acidic (pH ~3-5).

    • Slowly add dilute Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral (~7).
      
    • Validation: The cessation of bubbling is your visual indicator that the acid is neutralized.

Phase 2: Container Selection & Packaging
  • Solid Waste:

    • Use a wide-mouth HDPE jar or double-bag in 4-mil polyethylene bags.

    • Labeling: "Hazardous Waste - Solid. This compound.[1][3] Corrosive."

  • Liquid Waste:

    • Solvent Compatibility: If dissolved in water, use HDPE. If dissolved in organic solvents (DCM, Methanol), use Amber Glass to prevent UV degradation or solvent leaching.

    • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase 3: Inventory Management (Financial Integrity)

Deuterated compounds are significantly more expensive than their unlabeled counterparts.

  • Log Entry: Immediately update your laboratory inventory system (e.g., ChemInventory, Quartzy) to reflect the disposal.

  • Justification: If disposing of unused bulk material, document the reason (e.g., "Hygroscopic degradation/caking") to justify the financial loss to project management.

Regulatory & Compliance Context

RCRA (Resource Conservation and Recovery Act)

While this compound is not explicitly listed by name in 40 CFR 261.33, the non-deuterated parent (Propylamine) is listed as U194 (Ignitable, Toxic).[1]

  • Compliance Rule: In the absence of a specific exclusion for the salt form, treat this waste as if it carries the U194 and D002 (Corrosive) codes. This is the conservative, "safe-harbor" approach.

Stable Isotope Regulations[5]
  • Radioactivity: This compound is exempt from NRC (Nuclear Regulatory Commission) regulations regarding radioactive waste. It emits no ionizing radiation.

  • Labeling: Ensure the label clearly states "Stable Isotope" to prevent panic or rejection by waste handlers who might mistake "D3" for a radiolabel.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Section 6.C, Management of Waste. Available at: [Link]

  • American Chemical Society (ACS). Chemical Incompatibility: Amines and Hypochlorites. ACS Chemical Safety Guidelines. Available at: [Link]

Personal protective equipment for handling N-Propyl-3,3,3-D3-amine hcl

Author: BenchChem Technical Support Team. Date: February 2026

Operational Risk Profile: Beyond the SDS

The Dual-Threat Model Handling N-Propyl-3,3,3-D3-amine HCl presents a dual-threat scenario common in isotopic labeling but often overlooked in standard safety data sheets (SDS). You are managing two distinct risks simultaneously:

  • Biological Hazard (Safety): The compound is a corrosive, hygroscopic amine salt. Upon contact with mucosal membranes (eyes/lungs), it hydrolyzes to release hydrochloric acid and the free amine, causing severe irritation or burns.

  • Isotopic Integrity (Asset Protection): While the C-D bonds at the C3 position are chemically stable, the salt itself is highly hygroscopic . Moisture uptake does not merely dilute your sample; it alters the molecular weight of the bulk solid, introducing disastrous stoichiometric errors in quantitative NMR (qNMR) or mass spectrometry workflows.

The "Dry Chain" Mandate: Your PPE and handling protocol must function as a "Dry Chain"—a continuous barrier against both biological exposure and atmospheric moisture.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter.

Tier 1: Solid Handling (Weighing & Transfer)

High Risk: Inhalation of dust, Static dispersion, Moisture uptake.

ComponentSpecificationScientific Rationale
Gloves Double-layered Nitrile (Outer: 5 mil, Inner: 4 mil).Permeation & Contrast: Amine salts can permeate thin latex. Double gloving provides a visual breach indicator (use different colors) and creates a thermal barrier to reduce sweat transfer to the hygroscopic solid.
Respiratory N95/P100 Respirator (if outside hood) or Fume Hood (Preferred).Micronized Dust: Amine HCl salts often form micron-sized electrostatic particles that bypass standard surgical masks.
Eye Protection Chemical Goggles (Indirect Vent).Corrosive Dust: Safety glasses allow airborne powder to migrate behind the lens. Goggles seal the orbital area against corrosive dust settling on the eye surface.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers .Wrist Gap: The gap between the glove and lab coat is the #1 exposure point. Sleeve covers bridge this gap and prevent dust accumulation on cuffs.
Tier 2: Solution Handling (Synthesis & Analysis)

High Risk: Splash, Dermal Absorption, Vapor (if basified).

ComponentSpecificationScientific Rationale
Gloves Long-cuff Nitrile (Minimum 6 mil).Splash Protection: If the amine is liberated (basified), it becomes more volatile and aggressive. Thicker nitrile resists organic solvent permeation (e.g., DCM/Methanol mixtures).
Eye Protection Face Shield (over Safety Glasses).Projectile Risk: Exothermic neutralization reactions can cause "bumping" or splashing. A face shield protects the neck and chin.

Operational Workflow: The Self-Validating Protocol

This workflow integrates safety with data integrity.

Phase A: Preparation & Weighing

Goal: Prevent static dispersal and hydration.

  • Environmental Check: Verify relative humidity (RH) is <40%. If >40%, all open handling must occur in a glove box or glove bag filled with

    
     or Ar.
    
  • Static Neutralization: Deuterated salts are often dry and prone to static charge. Use an anti-static gun (ionizer) on the weigh boat and spatula before touching the powder.

    • Why? Charged particles will "jump" off the spatula, contaminating the balance and your gloves.

  • The "Closed Transfer" Technique:

    • Open the source vial only inside the hood/glovebox.

    • Weigh quickly. Do not leave the vial open while waiting for the balance to stabilize.

    • Validation: Visually inspect the threads of the source vial before recapping. Powder in the threads leads to a poor seal and eventual hydrolysis of the remaining stock.

Phase B: Solubilization & Use
  • Exotherm Management: When dissolving in water or methanol, the heat of solution is generally mild. However, if neutralizing (free-basing) with NaOH/KOH, significant heat is generated.

    • Protocol: Cool the receiving vessel in an ice bath before addition.

  • Vapor Control: If the pH > 10, the free amine (Propyl-3,3,3-D3-amine) becomes volatile.

    • Validation: Use pH paper to confirm the salt form (pH < 7) before removing from the fume hood. If basic, keep covered.

Phase C: Decontamination & Disposal

Goal: Neutralize biological hazard before it leaves the hood.

  • Solid Waste: Dissolve residual solids in water. Do not throw dry reactive salts into trash bins.

  • Liquid Neutralization:

    • Slowly add dilute Sodium Bicarbonate (

      
      ) to the waste solution until bubbling ceases.
      
    • Check pH. Adjust to pH 6–8.

    • Dispose of as Non-Halogenated Organic Waste (unless mixed with halogenated solvents like DCM).

Visualizing the Safety Logic

The following diagram illustrates the critical decision points where safety and sample integrity intersect.

G Start Start: this compound EnvCheck Check Humidity (<40% RH) Start->EnvCheck GloveBox USE GLOVE BOX (Inert Atmosphere) EnvCheck->GloveBox High Humidity (>40%) FumeHood USE FUME HOOD (Static Control Required) EnvCheck->FumeHood Low Humidity (<40%) Weighing Weighing Process (Anti-Static Gun + Double Nitrile) GloveBox->Weighing FumeHood->Weighing Solubilization Solubilization (Maintain pH < 7 for stability) Weighing->Solubilization Basification Is Free Base Required? (pH > 10) Solubilization->Basification VolatileRisk HIGH RISK: Volatile Amine Work in Hood + Face Shield Basification->VolatileRisk Yes Disposal Disposal: Neutralize with NaHCO3 Dispose as Organic Waste Basification->Disposal No (Salt form) VolatileRisk->Disposal

Figure 1: Decision tree for handling hygroscopic amine salts, prioritizing moisture control and volatility management.

Emergency Response Protocols

Scenario A: Powder Spill (Dry) Risk: Inhalation and skin burns.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and N95 respirator.

  • Contain: Do not sweep (creates dust). Cover the spill with a paper towel dampened with inert solvent (e.g., heptane) or dry sand to weigh it down.

  • Clean: Scoop into a waste container. Wipe area with wet paper towels (water) to dissolve residue, then soap and water.

Scenario B: Skin Contact Risk: Chemical burns.

  • Flush: Immediately flush with water for 15 minutes.[1] Do not wait for symptoms.

  • Neutralize? No. Do not attempt to neutralize burns with vinegar or baking soda on the skin; the heat of reaction can worsen the injury. Stick to water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94308, 3-(Dimethylamino)propyl chloride hydrochloride (Used as proxy for Propylamine HCl toxicity data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Washington (DC): National Academies Press. Retrieved from [Link]

Sources

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